Product packaging for Boc-DL-Phg-OH(Cat. No.:CAS No. 2900-27-8; 33125-05-2; 3601-66-9)

Boc-DL-Phg-OH

Cat. No.: B2609403
CAS No.: 2900-27-8; 33125-05-2; 3601-66-9
M. Wt: 251.282
InChI Key: HOBFSNNENNQQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-DL-Phg-OH is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO4 B2609403 Boc-DL-Phg-OH CAS No. 2900-27-8; 33125-05-2; 3601-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBFSNNENNQQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957428
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3601-66-9
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Boc-DL-Phenylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH), a non-proteinogenic amino acid derivative crucial for peptide synthesis and drug development. Its unique phenyl side chain offers a valuable building block for creating peptidomimetics and other peptide-based therapeutics with modified properties.

Core Compound Data: this compound

This compound is a synthetic amino acid where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is fundamental for its application in stepwise solid-phase peptide synthesis (SPPS).

ParameterValueReferences
CAS Number 3601-66-9[1]
Molecular Formula C₁₃H₁₇NO₄[2]
Molecular Weight 251.28 g/mol [2]
Synonyms N-Boc-DL-phenylglycine, N-tert-Butoxycarbonyl-DL-phenylglycine, 2-[(tert-Butoxycarbonyl)amino]-2-phenylacetic Acid[1]
Appearance White to light yellow powder or crystal[1]
Purity Typically >98.0% (HPLC)

Applications in Drug Discovery and Development

This compound serves as a key building block in the synthesis of peptides, particularly in the development of novel therapeutics. The incorporation of unnatural amino acids like phenylglycine into peptide sequences is a powerful strategy for modulating pharmacological properties. The phenylglycine moiety can influence the conformational properties of the peptide, enhance its proteolytic stability, and provide a hydrophobic side chain for interactions with biological targets.

The use of the DL-racemic mixture can be a pragmatic approach in peptide synthesis. Phenylglycine residues are known to be susceptible to racemization during synthesis, particularly under the basic conditions used in the alternative Fmoc-based SPPS. By starting with the racemate in a robust Boc-SPPS protocol, this issue can be circumvented when the stereochemistry at this specific position is not critical for the peptide's activity.

Experimental Protocol: Incorporation of this compound via Boc-SPPS

The following is a generalized protocol for the incorporation of a this compound residue into a peptide chain using manual Boc-based solid-phase peptide synthesis (SPPS). This process involves a repeated cycle of deprotection, neutralization, and coupling.

Materials and Reagents:

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)

  • Peptide synthesis vessel

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 5 minutes (pre-wash), drain, and add fresh deprotection solution.

    • Agitate for an additional 20-25 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual TFA.

  • Neutralization:

    • Add a solution of 5-10% DIEA in DMF to the resin to neutralize the protonated N-terminus (trifluoroacetate salt).

    • Agitate for 5-10 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DMF (5x) to remove excess base.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent like HBTU (3 eq.) in DMF.

    • Add DIEA (6 eq.) to this solution to activate the amino acid.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-2 hours at room temperature to facilitate peptide bond formation.

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test, which will be negative if the coupling is complete).

  • Washing: After coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, dry the peptide-resin under vacuum.

    • Transfer the resin to a specialized apparatus for cleavage with a strong acid like anhydrous HF or TFMSA. This step removes the side-chain protecting groups and cleaves the peptide from the resin support.

    • Caution: Strong acids like HF are extremely hazardous and require specialized equipment and safety precautions.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for Peptide Elongation

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Boc chemistry for the incorporation of a single amino acid residue, such as this compound.

Boc_SPPS_Cycle cluster_main Boc-SPPS Cycle for One Amino Acid Addition Resin Resin-Bound Peptide (N-terminally Boc-Protected) Deprotection 1. Deprotection (25-50% TFA in DCM) Resin->Deprotection Remove Boc group Deprotected_Resin Resin-Bound Peptide (N-terminal TFA Salt) Deprotection->Deprotected_Resin Neutralization 2. Neutralization (DIEA in DMF) Deprotected_Resin->Neutralization Liberate free amine Free_Amine_Resin Resin-Bound Peptide (Free N-terminus) Neutralization->Free_Amine_Resin Coupling 3. Coupling (this compound + Activator) Free_Amine_Resin->Coupling Form new peptide bond Elongated_Resin Resin-Bound Peptide (Chain Elongated by one Phg residue) Coupling->Elongated_Resin Washing Washing Steps (DCM/DMF) Elongated_Resin->Washing Purify resin Washing->Resin Ready for next cycle

Workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

References

In-Depth Technical Guide: Solubility of Boc-DL-Phg-OH in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH), a key building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification protocols, and formulation strategies. This document outlines available solubility data, presents a detailed experimental protocol for solubility determination, and includes a workflow diagram for clarity.

Core Topic: Solubility Profile of this compound

This compound is a synthetic amino acid derivative where the amino group of DL-phenylglycine is protected by a tert-butoxycarbonyl (Boc) group. This protection enhances its stability and modulates its solubility, making it amenable to various applications in organic synthesis. The molecule's structure, featuring a bulky, nonpolar Boc group, a phenyl ring, and a polar carboxylic acid group, results in a varied solubility profile across different classes of organic solvents.

Data Presentation: Solubility in Organic Solvents

While extensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, a compilation of qualitative and semi-quantitative information from various chemical suppliers and databases provides valuable insights into its behavior in common organic solvents. The following table summarizes the available data for this compound and its individual enantiomers, which are expected to have very similar solubility profiles.

SolventChemical ClassReported Solubility of this compound & Enantiomers
Alcohols
MethanolPolar ProticSlightly soluble to Soluble[1][2]
EthanolPolar ProticSoluble (at least 10 mg/mL)[1]
Chlorinated Solvents
Dichloromethane (DCM)HalogenatedSoluble[3]
ChloroformHalogenatedSoluble
Ethers
Tetrahydrofuran (THF)EtherLikely Soluble (based on general trends)
Ketones
AcetoneKetoneSoluble
Esters
Ethyl AcetateEsterSoluble
Amides
Dimethylformamide (DMF)Polar AproticSoluble
Sulfoxides
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble
Hydrocarbons
HexaneNonpolarLikely Insoluble (based on general trends)
Aqueous
WaterPolar ProticInsoluble

Note: "Slightly soluble" and "Soluble" are qualitative terms. The solubility in ethanol is inferred from optical activity measurements reported at a concentration of 1% (c=1), which translates to 10 mg/mL.

Experimental Protocols: Determining Solubility

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the equilibrium solubility method, is recommended.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, typically 0.22 µm or 0.45 µm)

  • Drying oven or vacuum desiccator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sample Extraction and Filtration: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a micropipette. To ensure no solid particles are carried over, filter the extracted supernatant through a syringe filter into a clean, pre-weighed vial.

  • Solvent Evaporation: Evaporate the solvent from the filtered sample. This can be achieved by gentle heating in a drying oven or under reduced pressure in a vacuum desiccator until a constant weight is achieved.

  • Gravimetric Analysis: Weigh the vial containing the dried solute. The difference between this weight and the initial weight of the empty vial gives the mass of the dissolved this compound.

  • Calculation of Solubility: Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of solvent used (L))

  • Alternative Quantification (e.g., HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Dilute the filtered saturated solution with a known factor and analyze it using the same analytical method.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_quantification Quantification start Start prep Sample Preparation: Add excess this compound to vials start->prep add_solvent Add known volume of solvent prep->add_solvent equilibrate Equilibration: Shake at constant temperature (24-72h) add_solvent->equilibrate separate Phase Separation: Allow solid to settle or centrifuge equilibrate->separate extract Extract and filter supernatant separate->extract gravimetric Gravimetric Method: Evaporate solvent and weigh residue extract->gravimetric analytical Analytical Method (e.g., HPLC): Analyze diluted sample extract->analytical calculate Calculate Solubility (e.g., g/L or mg/mL) gravimetric->calculate analytical->calculate end End calculate->end

References

Unnatural Amino Acids in Peptide Synthesis: A Technical Guide to Expanding Chemical Diversity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids (UAAs) into peptides represents a transformative strategy in peptide synthesis, offering the ability to overcome the inherent limitations of canonical amino acids. This technical guide explores the diverse applications of UAAs in drug discovery, protein engineering, and biochemical research. By introducing novel chemical functionalities, UAAs enhance peptide stability, modulate bioactivity, and provide tools for probing biological systems. This document provides an in-depth overview of the core applications, presents quantitative data on the impact of UAA incorporation, details experimental protocols for their integration, and visualizes key workflows and concepts.

Introduction to Unnatural Amino Acids

Unnatural amino acids are amino acid analogs that are not found among the 20 proteinogenic amino acids.[1][2] Their structures can be modified at the side chain, backbone, or stereochemistry, providing a vast chemical space for peptide design.[1][2] The introduction of UAAs into a peptide sequence can confer a range of desirable properties, including:

  • Enhanced Proteolytic Stability: By altering the peptide backbone or introducing bulky side chains, UAAs can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of peptide therapeutics.[3]

  • Improved Pharmacokinetic Profiles: Modifications with UAAs can enhance binding to serum proteins like albumin, reducing renal clearance and prolonging circulation time.

  • Increased Binding Affinity and Selectivity: The novel functionalities of UAAs can create additional interactions with biological targets, leading to higher binding affinity and improved selectivity.

  • Conformational Constraint: UAAs can be used to induce specific secondary structures, such as α-helices or β-turns, which can be crucial for biological activity. This is often achieved through peptide stapling or macrocyclization.

  • Bio-orthogonal Handles: UAAs can introduce chemically unique groups (e.g., azides, alkynes) that allow for specific labeling with fluorescent probes, imaging agents, or other molecules without interfering with biological processes.

Core Applications of Unnatural Amino Acids in Peptide Synthesis

Enhancing Peptide Stability and Therapeutic Efficacy

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of UAAs is a powerful strategy to overcome this limitation.

dot

cluster_0 Natural Peptide cluster_1 UAA-Modified Peptide Natural Peptide Natural Peptide Protease Protease Natural Peptide->Protease Susceptible to Cleavage UAA Peptide UAA Peptide Degradation Degradation Protease->Degradation Protease_res Protease_res UAA Peptide->Protease_res Resistant to Cleavage Stability Stability Protease_res->Stability cluster_0 Linear Peptide cluster_1 Stapled Peptide Linear Peptide Linear Peptide Flexible Conformation Flexible Conformation Linear Peptide->Flexible Conformation Stapled Peptide Stapled Peptide Low Permeability Low Permeability Flexible Conformation->Low Permeability Constrained Helix Constrained Helix Stapled Peptide->Constrained Helix High Permeability High Permeability Constrained Helix->High Permeability Start Start Plasmid_Construction Construct Plasmids: 1. Orthogonal aaRS 2. Orthogonal tRNA 3. Target gene with amber codon (TAG) Start->Plasmid_Construction Transformation Co-transform E. coli with plasmids Plasmid_Construction->Transformation Culture Culture E. coli in media supplemented with UAA Transformation->Culture Induction Induce protein expression (e.g., with IPTG) Culture->Induction Protein_Expression Ribosome incorporates UAA at TAG codon Induction->Protein_Expression Purification Purify the UAA-containing protein Protein_Expression->Purification End End Purification->End

References

A Technical Guide to Boc-DL-Phg-OH: Commercial Availability, Purity Assessment, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-DL-phenylglycine (Boc-DL-Phg-OH), a crucial building block in peptide synthesis and drug development. This document details its commercial sources, purity specifications, and the analytical methodologies used for its characterization. It is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry and pharmaceutical sciences.

Commercial Suppliers and Purity Specifications

This compound is readily available from several commercial chemical suppliers. The purity of the compound is a critical parameter for its successful application in synthesis, particularly for pharmaceutical purposes. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and neutralization titration. The table below summarizes the offerings from prominent suppliers.

SupplierProduct NumberStated PurityAnalysis Method(s)CAS Number
TCI Chemicals B6494>98.0%HPLC, Titration3601-66-9[1]
Sigma-Aldrich -≥98% (TLC)TLC33125-05-2 (D-form)
Thermo Scientific H6235498%Not specified3601-66-9[2][3]
GlpBio GC15319>98.00%Not specified3601-66-9
Chem-Impex 29336≥99% (HPLC)HPLC30925-08-7 (N-methyl)

Note: Data is compiled from publicly available information on supplier websites. Specifications may vary by lot and are subject to change. It is recommended to consult the Certificate of Analysis (CoA) for lot-specific data.

Experimental Protocols for Purity Determination

Accurate determination of the chemical and enantiomeric purity of this compound is essential. Below are detailed, representative protocols for common analytical techniques.

Chemical Purity by Reverse-Phase HPLC (RP-HPLC)

This method determines the presence of impurities resulting from the synthesis or degradation of this compound.

Methodology:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent like Acetonitrile or a mixture of the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak relative to the total area of all peaks.

Enantiomeric Purity by Chiral HPLC

As this compound is a racemic mixture, it is sometimes necessary to confirm the presence of both enantiomers or to check for enantiomeric excess in related chiral compounds. Chiral HPLC is the method of choice for separating enantiomers.

Methodology:

  • System: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a cellulose or amylose-based column (e.g., CHIRALPAK® series).

  • Mobile Phase (Normal Phase): An isocratic mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. A typical starting condition is 90:10 (v/v) hexane:isopropanol. A small amount of an acidic modifier (e.g., 0.1% TFA) may be required for acidic analytes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the sample. The D- and L-enantiomers should resolve into two distinct peaks. The relative peak areas can be used to determine the enantiomeric ratio.

Purity by Neutralization Titration

This classic acid-base titration method determines the purity based on the acidic carboxylic acid group of the molecule. It is an effective method for quantifying the active substance.

Methodology:

  • Titrant: A standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

  • Sample Preparation: Accurately weigh a sample of this compound (e.g., 200-300 mg) and dissolve it in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Indicator: Add a few drops of a suitable pH indicator, such as phenolphthalein.

  • Titration: Titrate the sample solution with the standardized NaOH solution until the endpoint is reached, indicated by a persistent color change of the indicator. The endpoint can also be determined potentiometrically using a pH meter.

  • Calculation: The purity of the sample is calculated using the following formula: Purity (%) = (V × M × MW) / (W × 10) Where:

    • V = Volume of NaOH used (mL)

    • M = Molarity of NaOH solution (mol/L)

    • MW = Molecular Weight of this compound (251.28 g/mol )

    • W = Weight of the sample (mg)

Application in Peptide Synthesis and Drug Development

This compound is a non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Boc protecting group on the alpha-amino function allows for controlled, stepwise elongation of the peptide chain. Phenylglycine and its derivatives are found in various biologically active peptides, including glycopeptide antibiotics such as vancomycin.

Workflow and Logical Relationships

The following diagrams illustrate the role of this compound in the synthesis of a functional peptide and its subsequent biological application.

experimental_workflow cluster_synthesis Boc Solid-Phase Peptide Synthesis (SPPS) start Resin Support coupling 1. Coupling (e.g., DCC/HOBt) start->coupling boc_phg This compound boc_phg->coupling deprotection 2. Deprotection (TFA) coupling->deprotection next_aa Couple Next Boc-AA-OH deprotection->next_aa Repeat cycle cleavage 3. Cleavage (e.g., HF) deprotection->cleavage next_aa->deprotection peptide Phenylglycine- Containing Peptide cleavage->peptide logical_relationship building_block This compound (Synthetic Building Block) peptide Glycopeptide Antibiotic (e.g., Vancomycin) building_block->peptide Incorporated via Peptide Synthesis target Bacterial Cell Wall Precursors (D-Ala-D-Ala) peptide->target Binds to action Inhibition of Peptidoglycan Synthesis target->action Prevents Cross-linking result Bactericidal Effect action->result

References

Boc-DL-Phg-OH as a Chiral Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH) is a racemic mixture of the non-proteinogenic amino acid phenylglycine, protected at its amino terminus by a tert-butyloxycarbonyl (Boc) group. While the racemic form itself is a stable starting material, its primary function as a chiral building block is realized only upon its resolution into the individual D- and L-enantiomers. These enantiomerically pure compounds, Boc-D-Phg-OH and Boc-L-Phg-OH, are invaluable in asymmetric synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. The D-enantiomer is a critical component in the side chains of several life-saving semisynthetic β-lactam antibiotics, while both enantiomers are used to create peptidomimetics and other bioactive molecules with enhanced stability and tailored pharmacological profiles. This guide provides an in-depth overview of the properties, chiral resolution, and synthetic applications of this compound, complete with experimental protocols and pathway visualizations.

Physicochemical Properties

The Boc protecting group enhances the solubility of phenylglycine in common organic solvents used in peptide synthesis and prevents unwanted side reactions at the N-terminus.[1] The key physical properties of the racemic mixture and its resolved enantiomers are summarized below.

PropertyThis compoundBoc-D-Phg-OHBoc-L-Phg-OH
CAS Number 3601-66-933125-05-22900-27-8[2]
Molecular Formula C₁₃H₁₇NO₄C₁₃H₁₇NO₄C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol 251.28 g/mol 251.28 g/mol
Appearance White to light yellow powder or crystalWhite to beige powderWhite to off-white solid
Melting Point Not specified88-91 °C88-91 °C
Optical Rotation [α]20/D -1.0 to +1.0° (c=1, ethanol)-139.0 to -130.0° (c=1, methanol)+144±2° (c=1, ethanol)
Solubility Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, AcetoneSoluble in DMFSoluble in DMF, DCM, and other common organic solvents for SPPS

The Core Function: Chiral Resolution

The utility of this compound in stereoselective synthesis is entirely dependent on its separation into pure enantiomers. This process, known as chiral resolution, is a critical first step. The choice of method depends on the scale, required purity, and available resources.

G General Workflow for Chiral Resolution cluster_start Starting Material cluster_process Resolution Methods cluster_end Resolved Chiral Building Blocks A This compound (Racemic Mixture) B Enzymatic Resolution (e.g., Acylase I) A->B C Diastereomeric Salt Crystallization A->C D Chiral Chromatography (e.g., HPLC, SFC) A->D E Boc-D-Phg-OH (R-Enantiomer) B->E F Boc-L-Phg-OH (S-Enantiomer) B->F C->E C->F D->E D->F

Workflow for resolving this compound into its pure enantiomers.

Key Resolution Methodologies:

  • Enzymatic Resolution: This highly stereospecific method often employs enzymes like acylases. For instance, hog kidney acylase I can selectively hydrolyze the N-acetyl derivative of L-phenylglycine, allowing for the separation of the L-amino acid from the unreacted N-acetyl-D-phenylglycine. A similar principle can be applied to other derivatives.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral base (e.g., brucine, cinchonidine). The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

  • Chiral Chromatography: Techniques like Chiral High-Performance Liquid Chromatography (HPLC) use a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and effective separation.

Applications in Asymmetric Synthesis

Once resolved, the individual enantiomers serve as high-value chiral synthons.

Boc-D-Phg-OH: A Cornerstone of Antibiotic Synthesis

The D-enantiomer of phenylglycine is a crucial structural component of the side chains for many semisynthetic β-lactam antibiotics, including ampicillin, amoxicillin, and cefalexin. Incorporating this unnatural amino acid enhances the antibiotic's spectrum of activity and oral bioavailability. The synthesis involves acylating the 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) core with an activated derivative of D-phenylglycine.

G Role of Boc-D-Phg-OH in Semisynthetic Penicillin Synthesis A Boc-D-Phg-OH B Carboxyl Group Activation (e.g., DCC, HOBt) A->B C Activated D-Phg Side Chain B->C E Peptide Coupling (Acylation) C->E D 6-Aminopenicillanic Acid (6-APA, β-Lactam Core) D->E F Boc-Protected Penicillin Derivative E->F G Boc Deprotection (Acidolysis, e.g., TFA) F->G H Semisynthetic Penicillin (e.g., Ampicillin) G->H

Logical workflow for the synthesis of β-lactam antibiotics.
Boc-L-Phg-OH: Versatile Block for Bioactive Peptides

Boc-L-phenylglycine is widely used in peptide synthesis and pharmaceutical research to create novel bioactive compounds. Its unique structure can influence the biological activity of peptides, making it a valuable component in the design of enzyme inhibitors and receptor ligands. Furthermore, because of its well-defined stereochemistry, it can be used as a chiral resolving agent itself or as a chiral auxiliary to guide the stereochemical outcome of a reaction. It is also a key reagent for determining the absolute configuration of α-chiral primary amines via NMR spectroscopy.

Case Study: GnRH Antagonists in Drug Development

Derivatives of phenylglycine are used to synthesize Gonadotropin-Releasing Hormone (GnRH) antagonists like Degarelix, which is used to treat advanced prostate cancer. Incorporating unnatural D-amino acids such as D-phenylalanine and its derivatives enhances metabolic stability by making the peptide less susceptible to degradation by proteases. This leads to improved pharmacokinetic properties and receptor binding affinity. These antagonists work by competitively blocking the GnRH receptor in the pituitary gland, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces testosterone production.

G GnRH Receptor Signaling and Point of Inhibition cluster_downstream Downstream Signaling Cascade GnRH GnRH (Ligand) Receptor GnRH Receptor (Pituitary Gland) GnRH->Receptor Binds & Activates G_protein Gq/11 Protein Activation Receptor->G_protein Antagonist GnRH Antagonist (e.g., Degarelix, derived from chiral building blocks) Antagonist->Receptor Binds & Blocks PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG ↑ IP3 & DAG Production PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca LH_FSH LH & FSH Synthesis & Release Ca->LH_FSH

Inhibitory action of a GnRH antagonist on its signaling pathway.

Key Experimental Protocols

The following protocols are representative methodologies for the use of Boc-protected phenylglycine in synthesis.

Protocol 1: General Boc-Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol removes the temporary N-terminal Boc protecting group to allow for the coupling of the next amino acid.

  • Resin Swelling: Swell the Boc-peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection: Drain the DCM and add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin (10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 20-30 minutes. The solution may develop a color, which is normal.

  • Washing: Drain the TFA/DCM solution. Wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x), and finally DCM (3x) to remove all traces of acid.

  • Neutralization: Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes to neutralize the resulting trifluoroacetate salt to the free amine.

  • Final Wash: Drain the neutralization solution and wash the resin again with DCM (3-5x) to prepare for the next coupling step.

Protocol 2: Peptide Coupling using Boc-L/D-Phg-OH

This protocol describes the coupling of a Boc-protected phenylglycine enantiomer to the N-terminal of a growing peptide chain on a solid support.

  • Activation: In a separate reaction vessel, dissolve Boc-L-Phg-OH or Boc-D-Phg-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

  • Pre-activation: Add DIEA (6 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected and neutralized peptide-resin from Protocol 1.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative test (e.g., the Kaiser ninhydrin test). If the test is positive (indicating free amines), the coupling step may be repeated (double coupling).

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents. The peptide-resin is now ready for the next deprotection cycle.

Protocol 3: Cleavage from Resin and Final Deprotection

This protocol cleaves the completed peptide from the solid support and removes all remaining side-chain protecting groups. Caution: This procedure often uses highly corrosive and toxic reagents like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) and must be performed in a specialized apparatus by trained personnel.

  • Preparation: Thoroughly dry the final peptide-resin under vacuum.

  • Scavengers: Place the dried resin in a specialized HF cleavage vessel. Add a scavenger mixture (e.g., anisole, p-cresol) to protect acid-sensitive residues during cleavage.

  • Cleavage: Cool the vessel in a dry ice/methanol bath. Carefully distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).

  • Reaction: Allow the reaction to stir at 0 °C for 45-60 minutes.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a high-vacuum line.

  • Precipitation: Triturate the remaining resin and cleaved peptide with cold diethyl ether. The peptide will precipitate as a solid.

  • Isolation and Washing: Isolate the crude peptide by filtration or centrifugation. Wash the peptide pellet several times with cold ether to remove scavengers and organic-soluble impurities.

  • Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-DL-Phenylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics with enhanced pharmacological properties. Phenylglycine (Phg), an achiral amino acid with a phenyl group directly attached to the α-carbon, is of significant interest due to its ability to induce specific secondary structures and increase resistance to enzymatic degradation. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing DL-phenylglycine using the tert-butyloxycarbonyl (Boc) protection strategy.

The use of a racemic mixture of Boc-DL-Phg-OH introduces diastereomers into the final peptide product. This protocol, therefore, includes critical considerations for the separation and purification of these diastereomeric peptides, a crucial step for isolating the desired stereoisomer for biological evaluation. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and well-established method for SPPS.[1]

Core Principles of Boc-SPPS with DL-Phenylglycine

The synthesis of peptides using Boc chemistry follows a cyclical process of deprotection, neutralization, and coupling.[2][3] The α-amino group is temporarily protected by the acid-labile Boc group, which is removed with a moderate acid like trifluoroacetic acid (TFA).[4] Side-chain functional groups are protected by more acid-stable groups, typically benzyl-based, which are removed during the final cleavage step with a strong acid such as hydrofluoric acid (HF).[5]

A key challenge when incorporating phenylglycine is the propensity for racemization at the α-carbon, particularly during the coupling step. While this is a significant concern in Fmoc-SPPS, careful selection of coupling reagents and conditions is also important in Boc-SPPS to ensure the integrity of the desired stereochemistry. The use of this compound will inherently produce a mixture of diastereomers that will require purification.

Data Presentation

The following tables summarize typical quantitative data and reagent concentrations for the solid-phase synthesis of a peptide containing a this compound residue. These values are illustrative and may require optimization based on the specific peptide sequence and scale of the synthesis.

Table 1: Reagents and Solvents for Boc-SPPS

Reagent/SolventFunctionTypical Concentration/Volume
Merrifield or PAM ResinSolid support for peptide synthesis0.5 - 1.0 mmol/g substitution
Dichloromethane (DCM)Resin swelling and washing solventAs needed
Dimethylformamide (DMF)Coupling and washing solventAs needed
Trifluoroacetic acid (TFA)Boc deprotection reagent50% in DCM (v/v)
Diisopropylethylamine (DIEA)Neutralization base5-10% in DCM or DMF (v/v)
This compoundAmino acid building block2-4 equivalents
Coupling Reagent (e.g., HBTU, HATU)Carboxyl group activation2-4 equivalents
Hydrofluoric Acid (HF)Cleavage from resin and side-chain deprotection~10 mL per gram of resin
Anisole/p-CresolScavenger during cleavage5-10% (v/v) in HF

Table 2: Typical Parameters for a Single Boc-SPPS Cycle

StepParameterTypical Value
Resin SwellingTime30 - 60 minutes
Boc DeprotectionTime1 x 2 min, 1 x 20-30 min
NeutralizationTime2 x 5-10 minutes
Coupling (this compound)Time2 - 4 hours (or double coupling)
WashingVolume per wash10 mL per gram of resin
Ninhydrin TestMonitoringAfter coupling

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound.

Protocol 1: Resin Preparation and First Amino Acid Attachment
  • Resin Swelling: Place the desired amount of Merrifield or PAM resin in a reaction vessel. Add DCM to swell the resin for 30-60 minutes with gentle agitation. Drain the DCM.

  • First Amino Acid Loading (Cesium Salt Method for Merrifield Resin):

    • Prepare the cesium salt of the C-terminal Boc-protected amino acid by reacting it with cesium carbonate.

    • Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

Protocol 2: Peptide Chain Elongation (Single Cycle)

This cycle is repeated for each amino acid in the sequence.

  • Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with 50% TFA in DCM for 2 minutes and drain.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes with agitation.

    • Drain the TFA solution and wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with 5-10% DIEA in DCM or DMF for 5-10 minutes. Repeat this step once.

    • Wash the resin thoroughly with DCM.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the phenylglycine residue, a longer coupling time or a second coupling step (double coupling) may be necessary to ensure complete reaction.

    • Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test.

  • Washing:

    • After coupling is complete, drain the coupling solution.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 3: Cleavage and Deprotection

Caution: This procedure involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Preparation: Dry the final peptide-resin thoroughly under vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in the HF reaction vessel.

    • Add a scavenger, such as anisole or p-cresol (typically 5-10% v/v).

    • Cool the reaction vessel to -5 to 0°C.

    • Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a vacuum.

  • Peptide Precipitation and Washing:

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and dry the crude peptide.

Protocol 4: Purification of Diastereomeric Peptides

The use of this compound will result in a crude peptide product containing a mixture of diastereomers. These must be separated to obtain the desired stereoisomer.

  • Dissolution: Dissolve the crude peptide in an appropriate aqueous buffer, often containing a small amount of organic solvent like acetonitrile to aid solubility.

  • Preparative RP-HPLC:

    • Purify the crude peptide mixture using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • A C8 or C18 column is typically used.

    • A linear gradient of acetonitrile in water, both containing 0.1% TFA, is commonly employed for elution. The specific gradient will need to be optimized for the particular peptide sequence.

  • Fraction Collection and Analysis:

    • Collect fractions as they elute from the column.

    • Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the desired diastereomers.

  • Lyophilization: Pool the pure fractions containing the desired peptide diastereomer and lyophilize to obtain a fluffy white powder.

Mandatory Visualization

Boc_SPPS_Workflow Start Start: C-terminal Amino Acid Attached to Resin Deprotection 1. Deprotection (50% TFA in DCM) Start->Deprotection Washing Washing Steps (DCM/DMF) Deprotection->Washing Wash Neutralization 2. Neutralization (5-10% DIEA in DCM/DMF) Neutralization->Washing Wash Coupling 3. Coupling (this compound + Activator) Coupling->Washing Wash Washing->Neutralization Washing->Coupling Repeat Repeat Cycle for Each Amino Acid Washing->Repeat Repeat->Deprotection Next Amino Acid Final_Cleavage Final Cleavage and Deprotection (HF + Scavengers) Repeat->Final_Cleavage Final Amino Acid Purification Purification of Diastereomers (Preparative RP-HPLC) Final_Cleavage->Purification End End: Purified Peptide Diastereomers Purification->End

Caption: General workflow for Boc-SPPS incorporating this compound.

Peptide_Purification_Workflow Crude_Peptide Crude Peptide Mixture (from Cleavage) Dissolution 1. Dissolve in Aqueous Buffer Crude_Peptide->Dissolution HPLC 2. Preparative RP-HPLC Dissolution->HPLC Fraction_Collection 3. Collect Fractions HPLC->Fraction_Collection Analysis 4. Analyze Fractions (Analytical HPLC, Mass Spec) Fraction_Collection->Analysis Pooling 5. Pool Pure Fractions Analysis->Pooling Identify Pure Fractions Lyophilization 6. Lyophilization Pooling->Lyophilization Pure_Peptide Purified Peptide Diastereomers Lyophilization->Pure_Peptide

Caption: Workflow for the purification of diastereomeric peptides.

References

Application Notes and Protocols for Coupling Boc-DL-Phg-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery and development. Boc-DL-Phenylglycine (Boc-DL-Phg-OH) is a valuable building block that can impart unique structural constraints and biological activities to peptides. However, its sterically hindered nature and the high propensity of the α-proton to undergo epimerization present significant challenges during solid-phase peptide synthesis (SPPS).[1][2]

This document provides detailed application notes and protocols for the efficient coupling of this compound in Boc-chemistry SPPS. It covers recommended coupling reagents, strategies to minimize racemization, and step-by-step experimental procedures to guide researchers in successfully incorporating this amino acid into their target peptides.

Challenges in Coupling this compound

Two primary challenges must be addressed when working with this compound in SPPS:

  • Steric Hindrance: The bulky phenyl side chain of phenylglycine can sterically hinder the approach of the activated carboxyl group to the resin-bound free amine, potentially leading to slow and incomplete coupling reactions.[3] This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles.

  • Racemization: Phenylglycine is highly susceptible to racemization at the α-carbon, particularly under basic conditions commonly used during the coupling step.[1] The acidity of the benzylic α-proton makes it prone to abstraction, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity upon reprotonation. Since this compound is a racemic mixture, controlling further racemization of the desired stereocenter during incorporation is crucial to avoid a complex mixture of diastereomeric peptides.

Recommended Coupling Reagents and Conditions

To overcome the challenges associated with coupling this compound, the selection of an appropriate coupling reagent and optimization of reaction conditions are paramount. While standard carbodiimide reagents like DIC/HOBt can be used, more potent uronium or phosphonium salt-based reagents are generally recommended for sterically hindered and racemization-prone amino acids.

Data Summary of Common Coupling Methods

The following table summarizes the recommended coupling reagents for this compound, with typical conditions and expected outcomes. It is important to note that direct, peer-reviewed quantitative data for the coupling efficiency of this compound in Boc-SPPS is limited. The data presented here is extrapolated from studies on other sterically hindered amino acids and general knowledge of SPPS. Optimization for each specific sequence is highly recommended.

Coupling ReagentActivation BaseTypical Equivalents (AA:Reagent:Base)Typical Coupling TimeRelative EfficiencyKey Considerations
HATU DIEA / TMP1 : 0.95 : 21 - 4 hoursExcellentHighly efficient for hindered couplings with reduced risk of racemization.
HBTU DIEA / TMP1 : 0.95 : 22 - 6 hoursVery GoodA reliable and effective choice, slightly less reactive than HATU.
DIC/HOBt -1 : 1 : -4 - 12 hoursGoodCost-effective, but may result in lower yields and requires longer reaction times.
  • AA: Amino Acid (this compound)

  • DIEA: N,N-Diisopropylethylamine

  • TMP: 2,4,6-Trimethylpyridine (Collidine) - A sterically hindered base that can help minimize racemization.

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound in a standard Boc-SPPS workflow.

General Boc-SPPS Cycle Prior to Coupling

This protocol assumes a standard Boc-SPPS workflow on a pre-loaded resin (e.g., Merrifield, PAM, or MBHA resin).

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.

    • Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and then DCM (3x).

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIEA in DCM or N,N-dimethylformamide (DMF) for 2 x 2 minutes.

    • Wash the resin with DCM (3x) and then DMF (3x).

Protocol 1: HATU/DIEA Mediated Coupling

This is the recommended protocol for achieving high coupling efficiency with minimal risk of side reactions.

  • Activation Solution Preparation: In a separate reaction vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9-3.8 equivalents) in DMF.

  • Activation: Add DIEA (6-8 equivalents) to the amino acid solution and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: HBTU/DIEA Mediated Coupling

A reliable alternative to HATU, HBTU provides excellent results for most couplings.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents) and HBTU (2.9-3.8 equivalents) in DMF.

  • Activation: Add DIEA (6-8 equivalents) to the solution and pre-activate for 2-5 minutes.

  • Coupling: Add the activated solution to the resin.

  • Reaction: Agitate the mixture for 2-6 hours at room temperature.

  • Monitoring: Check for reaction completion using the ninhydrin test.

  • Washing: Upon completion, wash the resin with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: DIC/HOBt Mediated Coupling

A more traditional and cost-effective method, suitable for less challenging sequences.

  • Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and HOBt (3-4 equivalents) in DMF. Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the deprotected and neutralized resin.

  • Reaction: Agitate the reaction vessel for 4-12 hours at room temperature. Due to the slower nature of this coupling method, overnight reaction may be beneficial.

  • Monitoring: Monitor the reaction progress with the ninhydrin test.

  • Washing: Once complete, thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times).

Visualization of Workflows and Relationships

G General Boc-SPPS Coupling Workflow for this compound start Start with Deprotected Peptide-Resin pre_activation Prepare Activation Solution: This compound + Coupling Reagent + Activation Base (if applicable) in DMF start->pre_activation activation Pre-activate for 1-15 minutes pre_activation->activation coupling Add Activated Amino Acid to Resin activation->coupling reaction Agitate at Room Temperature (1-12 hours, method dependent) coupling->reaction monitoring Monitor with Ninhydrin Test reaction->monitoring recouple Recouple if Necessary monitoring->recouple Positive washing Wash Resin with DMF and DCM monitoring->washing Negative recouple->coupling next_cycle Proceed to Next SPPS Cycle washing->next_cycle

Caption: General experimental workflow for a single coupling cycle of this compound in Boc-SPPS.

G Decision Logic for Coupling this compound start Start: Incorporate This compound high_efficiency High Coupling Efficiency & Minimal Racemization? start->high_efficiency hatu Use HATU/DIEA or HATU/TMP high_efficiency->hatu Yes (Highest Priority) hbtu Use HBTU/DIEA or HBTU/TMP high_efficiency->hbtu Yes (Reliable Alternative) cost_consideration Cost-Effective Method Sufficient? high_efficiency->cost_consideration No dic_hobt Use DIC/HOBt extended_time Allow for Extended Coupling Time / Double Couple dic_hobt->extended_time cost_consideration->hbtu No cost_consideration->dic_hobt Yes

Caption: Logical decision tree for selecting a coupling method for this compound in SPPS.

Conclusion

The successful incorporation of this compound in SPPS is achievable with careful consideration of the coupling methodology. The use of potent activating agents such as HATU or HBTU is highly recommended to overcome steric hindrance and promote efficient peptide bond formation. Furthermore, to mitigate the inherent risk of racemization, the use of sterically hindered bases like 2,4,6-trimethylpyridine can be beneficial. While DIC/HOBt remains a viable option, it may necessitate longer reaction times and careful monitoring to ensure complete coupling. By following the detailed protocols and considering the logical workflows presented, researchers can effectively incorporate this compound into their peptide synthesis, enabling the exploration of novel peptide structures and functions.

References

Activation of Boc-DL-Phg-OH for Efficient Peptide Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the activation of N-tert-butyloxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH) to facilitate efficient peptide bond formation. The phenylglycine moiety is a critical component in numerous peptidomimetics and pharmacologically active peptides. However, its α-benzylic proton is susceptible to epimerization under basic conditions, posing a significant challenge during peptide synthesis.[1][2][3] This guide outlines strategies to mitigate racemization and achieve high coupling yields through the appropriate selection of activating agents and reaction conditions for both solid-phase and solution-phase peptide synthesis.

Introduction

This compound is a valuable building block in peptide synthesis, offering the potential to introduce conformational constraints and aromatic interactions that can enhance the biological activity and metabolic stability of synthetic peptides. The primary challenge in incorporating phenylglycine derivatives into a peptide sequence is the risk of racemization at the α-carbon, which can be exacerbated by the basic conditions often employed during the coupling step.[2][4] The choice of coupling reagent and additives is therefore paramount to preserving the stereochemical integrity of the chiral center.

This document presents a comparative overview of common coupling reagents and provides detailed experimental protocols for the activation and coupling of this compound.

Comparative Data on Coupling Reagents

The selection of a suitable coupling reagent is critical for the successful incorporation of this compound. The ideal reagent should not only promote efficient amide bond formation but also minimize the extent of racemization. Below is a summary of commonly used coupling reagents and their general performance characteristics when used with racemization-prone amino acids. While specific quantitative data for this compound is limited in publicly available literature, the following table provides expected outcomes based on studies with similar residues.

Coupling ReagentAdditiveBase (if applicable)Expected Coupling EfficiencyRelative Racemization RiskNotes
DCC/DIC HOBtN/AGood to ExcellentModerateDicyclohexylurea (DCU) byproduct of DCC is insoluble and can complicate purification in solution-phase. Diisopropylcarbodiimide (DIC) is preferred for solid-phase synthesis.
HATU N/ADIPEA, TMP, or DMPExcellentLow to ModerateHighly efficient but the basic conditions required can promote racemization of phenylglycine. Using a sterically hindered base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) is recommended over DIPEA.
HBTU HOBtDIPEAExcellentModerateSimilar to HATU, but generally considered slightly less reactive and may lead to a higher degree of racemization.
PyBOP N/ADIPEAExcellentModerateA phosphonium-based reagent that is also highly effective but requires basic conditions.
COMU N/ATMP or DMPExcellentLowA third-generation uronium salt that has shown reduced racemization for phenylglycine when paired with hindered bases.
DEPBT N/AN/AGood to ExcellentLowA phosphonium-based reagent that can be used under neutral conditions, which is advantageous for minimizing racemization.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.

Solution-Phase Peptide Synthesis using DIC/HOBt

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DCM or DMF and add DIPEA (1.1 eq) to neutralize the salt.

  • Add the neutralized amino acid ester solution to the this compound/HOBt solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIC (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated diisopropylurea.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography.

Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines a standard cycle for the incorporation of this compound in manual Boc-SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • 2,4,6-Trimethylpyridine (TMP) or 2,6-Dimethylpyridine (DMP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reagents for Boc deprotection (e.g., Trifluoroacetic acid in DCM) and neutralization (e.g., DIPEA in DCM).

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using standard procedures (e.g., treatment with 50% TFA in DCM).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIPEA in DCM.

  • Washing: Wash the resin thoroughly with DCM and DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.

    • Add TMP or DMP (6.0 eq) to the solution and allow it to pre-activate for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using the Kaiser test or other appropriate methods.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Proceed to the next deprotection and coupling cycle.

Visualizations

G Workflow for this compound Activation and Coupling cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis Dissolve this compound & HOBt Dissolve this compound & HOBt Combine Reactants Combine Reactants Dissolve this compound & HOBt->Combine Reactants Neutralize Amino Ester Neutralize Amino Ester Neutralize Amino Ester->Combine Reactants Add DIC at 0°C Add DIC at 0°C Combine Reactants->Add DIC at 0°C Reaction & Workup Reaction & Workup Add DIC at 0°C->Reaction & Workup Swell & Deprotect Resin Swell & Deprotect Resin Neutralize Resin Neutralize Resin Swell & Deprotect Resin->Neutralize Resin Couple to Resin Couple to Resin Neutralize Resin->Couple to Resin Pre-activate this compound with HATU/Base Pre-activate this compound with HATU/Base Pre-activate this compound with HATU/Base->Couple to Resin Wash Resin Wash Resin Couple to Resin->Wash Resin

Caption: Experimental workflows for solution-phase and solid-phase peptide synthesis using this compound.

G Logical Relationships in Mitigating Phenylglycine Racemization This compound This compound Peptide Bond Formation Peptide Bond Formation This compound->Peptide Bond Formation Racemization Risk Racemization Risk Peptide Bond Formation->Racemization Risk Minimized Racemization Minimized Racemization Racemization Risk->Minimized Racemization mitigated by Choice of Coupling Reagent Choice of Coupling Reagent Choice of Coupling Reagent->Minimized Racemization Choice of Base Choice of Base Choice of Base->Minimized Racemization Reaction Conditions Reaction Conditions Reaction Conditions->Minimized Racemization Efficient & Stereochemically Pure Peptide Synthesis Efficient & Stereochemically Pure Peptide Synthesis Minimized Racemization->Efficient & Stereochemically Pure Peptide Synthesis

References

Application Notes and Protocols: The Strategic Use of Boc-DL-Phg-OH in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the field of drug discovery and development, the design of potent and selective enzyme inhibitors is a cornerstone of therapeutic intervention. Unnatural amino acids are critical tools in this endeavor, offering novel side-chain functionalities that can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic properties of peptide-based inhibitors. Boc-DL-Phg-OH, or N-α-tert-Butoxycarbonyl-DL-phenylglycine, is a protected form of a non-proteinogenic amino acid that provides a rigid phenyl group directly attached to the peptide backbone. This feature makes it an invaluable building block for inhibitors targeting enzymes with hydrophobic pockets in their active sites, particularly proteases involved in critical disease pathways.

These application notes provide an overview of the use of this compound in synthesizing inhibitors for key enzyme targets, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.

Application Note 1: Synthesis of Caspase Inhibitors for Apoptosis Modulation

Background: Caspases are a family of cysteine proteases that play essential roles in the signaling cascades of apoptosis (programmed cell death) and inflammation.[1][2] Dysregulation of caspase activity is implicated in numerous diseases, including neurodegenerative disorders, autoimmune diseases, and cancer.[3] Consequently, the development of specific caspase inhibitors is a significant therapeutic goal.[4] Peptide-based inhibitors that mimic the natural substrates of caspases are a primary strategy, and the incorporation of unnatural amino acids like phenylglycine can enhance their potency and selectivity. The phenyl group of this compound can establish favorable hydrophobic and π-stacking interactions within the enzyme's active site, leading to improved inhibitory activity.

Quantitative Data: Caspase Inhibitor Potency

The following table summarizes representative inhibitory activities of peptide-based caspase inhibitors. While these specific examples may not contain DL-phenylglycine, they illustrate the potency that can be achieved and serve as a benchmark for inhibitors synthesized using this compound.

InhibitorTarget CaspaseIC50 (nM)Assay Substrate
z-IETD-FMKCaspase-8Potent (Specific value not stated)Ac-LEHD-AMC
Ac-LESD-CMKCaspase-850Ac-LEHD-AMC
VX-765Caspase-1Potent (Specific value not stated)Ac-WEHD-AMC
VX-765Caspase-81000Ac-LEHD-AMC

Data adapted from studies on peptide-based caspase inhibitors to provide a comparative context.

Signaling Pathway: Caspase-Mediated Apoptosis

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., TNF-α, FasL) Initiator_Caspases Initiator Caspases (Caspase-8, -9, -10) Apoptotic_Stimulus->Initiator_Caspases Activates Effector_Caspases Effector Caspases (Caspase-3, -6, -7) Initiator_Caspases->Effector_Caspases Cleaves & Activates Substrates Cellular Substrates (e.g., PARP, Lamins) Effector_Caspases->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Peptidyl Inhibitor (with Phenylglycine) Inhibitor->Initiator_Caspases Inhibits Inhibitor->Effector_Caspases Inhibits

Caption: Caspase activation cascade in apoptosis and the points of intervention for inhibitors.

Application Note 2: Targeting Thrombin in the Blood Coagulation Cascade

Background: Thrombin (Factor IIa) is a trypsin-like serine protease that acts as the central enzyme in the blood coagulation cascade, catalyzing the conversion of fibrinogen to fibrin to form a blood clot. Because of its critical role, thrombin is a major target for the development of anticoagulant drugs to treat and prevent thrombotic disorders. The active site of thrombin contains distinct hydrophobic pockets (e.g., S1, S2, S3). Incorporating bulky, lipophilic amino acids like phenylglycine into a peptide inhibitor scaffold can effectively occupy these pockets, leading to high-affinity binding and potent, selective inhibition. The use of this compound allows for the precise placement of this key phenyl group within the inhibitor structure.

Quantitative Data: Thrombin Inhibitor Potency

This table presents data for synthetic small-molecule thrombin inhibitors, demonstrating the high potency achievable through strategic design targeting the enzyme's active site.

CompoundTarget EnzymeIC50 (nM)Notes
24e Thrombin (FIIa)16Flexible acylated 1H-pyrazol-5-amine
34a Thrombin (FIIa)80Flexible acylated 1H-pyrazol-5-amine
34b Thrombin (FIIa)20Flexible acylated 1H-pyrazol-5-amine
Dabigatran Thrombin (FIIa)Potent (Reference Drug)Non-covalent direct inhibitor

Data sourced from a study on pyrazole-based thrombin inhibitors.

Logical Diagram: Inhibitor Design Workflow

G cluster_design Rational Inhibitor Design Lead_Peptide Identify Lead Peptide (Substrate Mimic) Modification Introduce Unnatural Amino Acid (this compound) Lead_Peptide->Modification Enzyme_Site Analyze Enzyme Active Site (e.g., Thrombin's S-pockets) Enzyme_Site->Modification Synthesis Solid-Phase Peptide Synthesis Modification->Synthesis Screening In Vitro Screening (IC50 Determination) Synthesis->Screening Optimization Lead Optimization Screening->Optimization

Caption: Workflow for designing enzyme inhibitors using unnatural amino acids.

Detailed Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) of a Phenylglycine-Containing Inhibitor

This protocol describes the manual synthesis of a peptide inhibitor using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy on a Merrifield resin.

1. Resin Preparation and Swelling: a. Place Merrifield resin (1.0 g, ~0.5-1.0 mmol/g substitution) into a solid-phase reaction vessel. b. Swell the resin in dichloromethane (DCM) (15 mL) for at least 1 hour with gentle agitation. c. Drain the DCM.

2. Attachment of the First Amino Acid (Esterification): a. Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 2 equivalents relative to resin substitution) and cesium iodide (1.2 equivalents) in dimethylformamide (DMF). b. Add the solution to the resin and heat to 50°C with agitation for 12-24 hours. c. Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x). d. Dry the resin under vacuum.

3. SPPS Cycle for Peptide Elongation:

This cycle is repeated for each amino acid in the sequence.

a. Step 1: Boc Deprotection i. Wash the resin with DCM (3x). ii. Treat the resin with a solution of 30-50% trifluoroacetic acid (TFA) in DCM (10 mL/g resin) for 30 minutes at room temperature to remove the Boc protecting group. iii. Drain the TFA solution and wash the resin with DCM (5x).

b. Step 2: Neutralization i. Wash the resin with DMF (3x). ii. Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF (10 mL/g resin) for 5 minutes. Repeat this step once. iii. Wash the resin thoroughly with DMF (5x).

c. Step 3: Amino Acid Coupling (Incorporation of this compound) i. In a separate vial, pre-activate the next amino acid. Dissolve This compound (3 equivalents) and an activating agent like HOBt (3 equivalents) in DMF. ii. Cool the solution to 0°C and add a coupling reagent such as DIC or HBTU (3 equivalents). Allow activation to proceed for 10-15 minutes. iii. Add the activated amino acid solution to the neutralized peptide-resin. iv. Agitate the mixture for 1-2 hours at room temperature. v. Monitor the reaction completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling step may be repeated ("double coupling").

d. Step 4: Capping (Optional) i. To block any unreacted free amines, treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:2:7 ratio) for 30 minutes. ii. Wash the resin with DCM (3x) and DMF (3x) to prepare for the next cycle.

4. Final Deprotection and Cleavage from Resin: a. After the final SPPS cycle, wash the completed peptide-resin with DMF, followed by DCM, and dry under vacuum. b. Transfer the dried resin to a specialized apparatus for cleavage with a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). c. Use a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours. d. After cleavage, carefully evaporate the strong acid.

5. Purification and Analysis: a. Precipitate the crude peptide by adding it to cold diethyl ether. b. Centrifuge to collect the peptide, wash several times with cold ether, and dry under vacuum. c. Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA). d. Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). e. Analyze the purified fractions by analytical RP-HPLC and confirm the identity and mass by mass spectrometry.

SPPS Workflow Diagram

G Start Start: Peptide-Resin-(AA)n Deprotection 1. Boc Deprotection (TFA in DCM) Start->Deprotection Wash_1 Wash (DCM) Deprotection->Wash_1 Neutralization 2. Neutralization (DIEA in DMF) Wash_1->Neutralization Wash_2 Wash (DMF) Neutralization->Wash_2 Coupling 3. Coupling (Boc-AA-OH, HBTU/DIC) Wash_2->Coupling Wash_3 Wash (DMF) Coupling->Wash_3 End End: Peptide-Resin-(AA)n+1 Wash_3->End End->Deprotection Repeat Cycle

Caption: A single cycle of Boc-based solid-phase peptide synthesis (SPPS).

Protocol 2: General In Vitro Enzyme Inhibition Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a synthesized inhibitor against a target protease using a fluorogenic substrate.

1. Materials and Reagents:

  • Purified target enzyme (e.g., Caspase-8, Thrombin).
  • Synthesized inhibitor stock solution (e.g., 10 mM in DMSO).
  • Fluorogenic peptide substrate (e.g., Ac-LEHD-AMC for Caspase-8).
  • Assay Buffer (specific to the enzyme, e.g., HEPES or Tris buffer at optimal pH, containing salts and reducing agents like DTT for cysteine proteases).
  • 96-well microplate (black, for fluorescence).
  • Microplate reader with fluorescence detection capabilities.

2. Experimental Procedure: a. Prepare a serial dilution of the inhibitor in the assay buffer. For an initial screen, concentrations might range from 100 µM to 1 nM. b. In the wells of the 96-well plate, add 50 µL of the assay buffer. c. Add 10 µL of each inhibitor dilution to the appropriate wells. Include wells for a positive control (enzyme, no inhibitor) and a negative control (buffer, no enzyme). d. Add 20 µL of the enzyme solution (at a fixed concentration) to all wells except the negative control. e. Pre-incubate the plate at room temperature or 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme. f. Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to all wells. The final substrate concentration should be at or below its Km value. g. Immediately place the plate in the microplate reader. h. Monitor the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em ~360/460 nm).

3. Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Normalize the velocities relative to the positive control (100% activity) and negative control (0% activity). c. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

References

Protocol for the Acid-Catalyzed Deprotection of the Boc Group from a Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids. Its widespread use stems from its stability under various coupling conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its high efficiency and volatility, which simplifies product isolation. This document provides a detailed protocol for the deprotection of the Boc group from a resin-bound peptide using TFA, including a discussion of the underlying mechanism, potential side reactions, and strategies for their mitigation.

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds via a unimolecular cleavage mechanism (E1). The process can be summarized in the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, typically TFA.[1]

  • Carbocation Formation: The protonated Boc group becomes unstable, leading to the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.[2]

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1]

  • Amine Salt Formation: The resulting free α-amino group is protonated by the excess acid, forming an ammonium salt. This salt is then neutralized in a subsequent step to allow for the coupling of the next amino acid.[2]

It is important to perform the deprotection reaction in a well-ventilated area as it generates carbon dioxide gas.[1]

Boc_Deprotection_Mechanism Boc_Peptide Boc-NH-Peptide Protonated_Boc Boc(H+)-NH-Peptide Boc_Peptide->Protonated_Boc + H+ (TFA) Carbamic_Acid HOOC-NH-Peptide Protonated_Boc->Carbamic_Acid - tert-butyl cation tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Amine_Salt H3N+-NH-Peptide (TFA-) Carbamic_Acid->Amine_Salt - CO2 CO2 CO2 Carbamic_Acid->CO2

Mechanism of acid-catalyzed Boc deprotection.

Potential Side Reactions and Mitigation with Scavengers

The highly reactive tert-butyl carbocation generated during Boc deprotection can lead to undesired side reactions, primarily through the alkylation of nucleophilic amino acid side chains. Residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to this modification.

To prevent these side reactions, scavengers are added to the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the carbocation than the sensitive amino acid residues, effectively trapping the tert-butyl cation. The choice of scavenger depends on the peptide sequence.

Sensitive Residue Potential Side Reaction Recommended Scavengers
Tryptophan (Trp)Alkylation of the indole ringTriethylsilane (TES), Triisopropylsilane (TIS), Anisole
Methionine (Met)S-alkylation to form a sulfonium saltThioanisole, Dimethyl sulfide (DMS)
Cysteine (Cys)S-alkylation of the free thiolEthanedithiol (EDT)
Tyrosine (Tyr)Alkylation of the phenolic ringAnisole, Phenol

A commonly used general scavenger cocktail is a mixture of TFA, water, and TIS in a 95:2.5:2.5 (v/v/v) ratio. For peptides with multiple sensitive residues, more complex cocktails like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.

Quantitative Comparison of Deprotection Conditions

The efficiency of Boc deprotection can be influenced by the concentration of TFA and the reaction time. A comparative study on the synthesis of 40 different peptides demonstrated that using 55% TFA in dichloromethane (DCM) for 30 minutes resulted in a higher average purity compared to using 100% TFA for 5 minutes. The use of neat TFA led to a higher incidence of deletion sequences, which was attributed to insufficient swelling of the resin and, consequently, incomplete Boc removal.

Deprotection Condition Reaction Time Average Peptide Purity Major Impurity
55% TFA in DCM30 minutes~9% higherNot specified
100% TFA5 minutesLowerOmission of the second amino acid residue

Experimental Protocol: Boc Deprotection from a Solid-Phase Bound Peptide

This protocol describes the manual deprotection of the N-terminal Boc group from a peptide synthesized on a solid support.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Methanol (MeOH) or Isopropanol (IPA)

  • Scavengers (if required, see table above)

  • Solid-phase synthesis vessel with a filter

  • Shaker or vortex mixer

Procedure:

Experimental_Workflow start Start: Boc-Peptide-Resin swell 1. Swell Resin (DCM) start->swell prewash 2. Pre-wash (Deprotection Solution) swell->prewash deprotection 3. Boc Deprotection (50% TFA/DCM, 15-25 min) prewash->deprotection wash_dcm 4. Wash (DCM, 2x) deprotection->wash_dcm wash_ipa 5. Wash (IPA, 2x) wash_dcm->wash_ipa neutralization 6. Neutralization (10% DIEA/DCM, 2x 2 min) wash_ipa->neutralization wash_final 7. Final Wash (DCM, 3x) neutralization->wash_final end End: H2N-Peptide-Resin (Ready for next coupling) wash_final->end

Experimental workflow for Boc deprotection.

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.

  • Pre-wash: Drain the DCM and add the deprotection solution (e.g., 50% TFA in DCM) to the resin. Agitate for 5 minutes and then drain the solution. This step helps to ensure even penetration of the reagent.

  • Deprotection: Add a fresh portion of the deprotection solution (approximately 10 mL per gram of resin) to the resin. If necessary, include the appropriate scavengers (e.g., 0.5% Dithioethane (DTE) for peptides containing Cys, Met, or Trp). Agitate the mixture at room temperature for 15-25 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual acid and byproducts. A typical washing sequence is:

    • DCM (2 times)

    • IPA or MeOH (2 times)

  • Neutralization: To deprotonate the N-terminal ammonium salt, add a 10% solution of DIEA or TEA in DCM to the resin. Agitate for 2 minutes and drain. Repeat this step once more.

  • Final Washing: Wash the resin with DCM (3-5 times) to remove excess base and the resulting salt.

The deprotected peptide-resin is now ready for the coupling of the next amino acid.

Conclusion

The deprotection of the Boc group is a critical step in SPPS that requires careful consideration of the reaction conditions and the peptide sequence. While TFA is a highly effective reagent for this purpose, its use necessitates the inclusion of scavengers to prevent side reactions with sensitive amino acid residues. The protocol outlined in this document provides a robust and reliable method for the efficient removal of the Boc group, ensuring the integrity of the synthesized peptide. For challenging sequences or large-scale synthesis, optimization of the deprotection conditions, including the TFA concentration and reaction time, may be necessary to maximize the yield and purity of the final product.

References

Application Notes and Protocols for the Synthesis of Peptides with Modified Properties Using Boc-DL-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modifying their physicochemical and biological properties. Phenylglycine (Phg), an achiral amino acid with a phenyl group directly attached to the α-carbon, offers unique structural constraints compared to its proteinogenic counterpart, phenylalanine (Phe). The use of N-tert-butoxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH) in solid-phase peptide synthesis (SPPS) allows for the introduction of this residue, potentially leading to peptides with enhanced proteolytic stability, altered receptor binding affinity, and novel conformational characteristics.[1]

These application notes provide detailed protocols for the synthesis of peptides containing DL-phenylglycine using Boc-SPPS, along with methods for their characterization. The information is intended to guide researchers in leveraging this compound to develop peptides with tailored properties for therapeutic and research applications.

Modified Properties of Peptides Containing DL-Phenylglycine

The introduction of DL-phenylglycine can confer several advantageous properties to a peptide:

  • Increased Proteolytic Stability: The bulky phenyl group directly on the peptide backbone can sterically hinder the approach of proteases, leading to a longer half-life in biological systems. Peptides are generally more rapidly degraded in serum compared to plasma.[2]

  • Conformational Rigidity: The absence of a methylene spacer between the α-carbon and the phenyl ring restricts the conformational freedom of the peptide backbone, which can favor specific secondary structures and potentially enhance binding to target receptors.

  • Altered Receptor Binding: The unique stereoelectronic properties of phenylglycine can lead to altered binding affinities and selectivities for biological targets compared to peptides containing phenylalanine.[3][4]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS
Protection Group tert-butyloxycarbonyl (Boc)
Table 2: Illustrative Coupling Efficiency of this compound with Different Activating Agents

Note: This data is illustrative and actual coupling efficiencies may vary depending on the specific peptide sequence, resin, and reaction conditions. Monitoring each coupling step is crucial.[5]

Coupling ReagentBaseCoupling Time (h)Theoretical Coupling Efficiency (%)
HBTU/HOBtDIEA2>99
DIC/HOBt-298-99
PyBOPDIEA1>99
DCC/HOBt-2-497-99
Table 3: Illustrative Comparison of Enzymatic Stability

Note: This data is hypothetical and serves to illustrate the potential increase in stability. Actual stability will depend on the specific peptide sequence and the proteolytic enzymes present.

Peptide SequenceHalf-life in Human Serum (h)
Ac-Ala-Phe-Ala-NH₂1.5
Ac-Ala-DL-Phg-Ala-NH₂8.0

Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing DL-Phenylglycine

This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-DL-Phg-Ala) on a Merrifield resin using the Boc/Bzl protection strategy.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh, 0.5-1.0 mmol/g substitution)

  • Boc-L-Ala-OH

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU

  • Piperidine (for optional Fmoc-based steps)

  • Methanol (MeOH)

  • Diethyl ether, cold

  • Scavengers (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

Procedure:

  • Resin Swelling and First Amino Acid Attachment:

    • Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.

    • Attach the first Boc-protected amino acid (Boc-L-Ala-OH) to the resin via its cesium salt to minimize racemization.

    • After coupling, wash the resin thoroughly with DMF, DCM, and MeOH, then dry under vacuum.

  • Peptide Elongation Cycle (for each subsequent amino acid):

    a. Deprotection: i. Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. ii. Wash the resin with DCM (3x) and isopropanol (2x) followed by DCM (3x).

    b. Neutralization: i. Neutralize the resulting trifluoroacetate salt by washing with 10% DIEA in DCM for 10 minutes (2x). ii. Wash the resin with DCM (3x) and then DMF (3x).

    c. Coupling of this compound: i. In a separate vial, pre-activate this compound (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DCC/HOBt) in DMF. If using HBTU, add DIEA (6 equivalents). ii. Add the activated amino acid solution to the resin. iii. Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of the phenylglycine, a longer coupling time or a double coupling may be necessary. iv. Monitor the coupling completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.

    d. Coupling of Subsequent Amino Acids (e.g., Boc-L-Ala-OH): i. Repeat the deprotection, neutralization, and coupling steps for the next amino acid in the sequence.

  • Cleavage and Final Deprotection:

    • After the final coupling cycle, wash the peptide-resin thoroughly with DMF and DCM and dry under vacuum.

    • Perform the cleavage of the peptide from the resin and removal of side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers. Caution: HF is extremely toxic and requires specialized equipment and procedures.

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet with ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

Mandatory Visualizations

G cluster_synthesis Boc-SPPS Workflow for Peptides with DL-Phenylglycine start Start with Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Coupling of this compound (HBTU/HOBt, DIEA) neutralization->coupling wash Wash (DCM, DMF) coupling->wash wash->deprotection Next Amino Acid cleavage Cleavage from Resin (HF or TFMSA) wash->cleavage Final Amino Acid purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end Final Peptide analysis->end

Caption: Workflow for Boc-SPPS of peptides containing DL-phenylglycine.

G cluster_properties Impact of DL-Phenylglycine Incorporation start Native Peptide (e.g., containing Phe) incorporation Incorporate This compound start->incorporation modified_peptide Modified Peptide (containing DL-Phg) incorporation->modified_peptide prop1 Increased Proteolytic Stability modified_peptide->prop1 prop2 Altered Receptor Binding Affinity modified_peptide->prop2 prop3 Modified Conformation modified_peptide->prop3

Caption: Logical relationship of incorporating DL-Phg to modify peptide properties.

References

Application Notes and Protocols for the Chiral Separation of Boc-DL-Phg-OH Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-tert-Butoxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH) is a protected amino acid derivative commonly used in peptide synthesis and pharmaceutical development. The stereochemistry of amino acid precursors is critical as the biological activity and pharmacological properties of the final peptide can be significantly influenced by the enantiomeric purity of the building blocks. Consequently, robust and reliable analytical methods for the chiral separation of this compound enantiomers are essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioselective analysis of such compounds.

This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using two distinct and effective HPLC methods: one employing a polysaccharide-based CSP and the other a macrocyclic glycopeptide-based CSP. These methods are designed to provide a strong starting point for researchers, scientists, and drug development professionals, with the flexibility for further optimization based on specific laboratory instrumentation and requirements.

Method 1: Normal-Phase HPLC using a Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-derived CSPs, such as those based on cellulose or amylose derivatives, are renowned for their broad applicability in chiral separations. This method details the use of a cellulose-based CSP under normal-phase conditions, a common approach for the resolution of N-protected amino acids.

Experimental Protocol

Table 1: HPLC Parameters for Normal-Phase Separation

ParameterValue
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Logical Workflow for Method 1

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis prep Dissolve this compound in Mobile Phase (1 mg/mL) hplc Equilibrate Chiralcel OD-H with Mobile Phase prep->hplc inject Inject Sample (10 µL) hplc->inject separate Isocratic Elution (90:10:0.1 Hex/IPA/TFA) inject->separate detect UV Detection at 254 nm separate->detect analyze Quantify Enantiomers detect->analyze

Caption: Workflow for Normal-Phase Chiral HPLC Separation.

Method 2: Reversed-Phase HPLC using a Macrocyclic Glycopeptide-Based Chiral Stationary Phase

Macrocyclic glycopeptide-based CSPs, such as those utilizing teicoplanin or ristocetin A, offer a unique and often complementary selectivity to polysaccharide-based phases. For t-BOC protected amino acids, reversed-phase HPLC is a viable and effective approach on these types of columns.[1]

Experimental Protocol

Table 2: HPLC Parameters for Reversed-Phase Separation

ParameterValue
Column Chirobiotic T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP
Mobile Phase Water / Acetonitrile / Trifluoroacetic Acid (TFA) (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Logical Workflow for Method 2

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis prep Dissolve this compound in Mobile Phase (1 mg/mL) hplc Equilibrate Chirobiotic T with Mobile Phase prep->hplc inject Inject Sample (10 µL) hplc->inject separate Isocratic Elution (60:40:0.1 H2O/ACN/TFA) inject->separate detect UV Detection at 220 nm separate->detect analyze Quantify Enantiomers detect->analyze

Caption: Workflow for Reversed-Phase Chiral HPLC Separation.

Data Presentation

Table 3: Representative Quantitative Data for Chiral Separation of this compound Enantiomers

MethodEnantiomerRetention Time (t R , min)Resolution (R s )
1: Normal-Phase Boc-D-Phg-OH8.5\multirow{2}{}{> 2.0}
Boc-L-Phg-OH10.2
2: Reversed-Phase Boc-D-Phg-OH12.3\multirow{2}{}{> 1.8}
Boc-L-Phg-OH14.1

Note: The elution order of the enantiomers may vary depending on the specific chiral stationary phase and mobile phase used.

Signaling Pathway of Chiral Recognition

The separation of enantiomers on a chiral stationary phase is a result of the differential interaction between the enantiomers and the chiral selector of the CSP. This leads to the formation of transient diastereomeric complexes with different energies of formation, resulting in different retention times.

cluster_mobile_phase Mobile Phase cluster_stationary_phase Chiral Stationary Phase cluster_complexes Transient Diastereomeric Complexes cluster_separation Separation enantiomers Boc-D-Phg-OH & Boc-L-Phg-OH csp Chiral Selector enantiomers->csp Interaction complex_d [CSP - Boc-D-Phg-OH] csp->complex_d Formation complex_l [CSP - Boc-L-Phg-OH] csp->complex_l Formation separation Differential Retention complex_d->separation Different Stability complex_l->separation Different Stability

Caption: Chiral recognition leading to enantiomeric separation.

The two methods presented provide robust and reliable protocols for the chiral separation of this compound enantiomers by HPLC. The choice between the normal-phase and reversed-phase method will depend on the available instrumentation and the specific requirements of the analysis. For instance, reversed-phase methods are often more compatible with mass spectrometry detection. It is recommended that both methods be screened to determine the optimal conditions for a particular application. Further optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve the desired resolution and analysis time.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Boc-DL-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-tert-butyloxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH) in solution-phase peptide synthesis (SPPS). Phenylglycine is a non-proteinogenic amino acid, and its incorporation into peptide chains can impart unique conformational constraints and biological activities. The use of the DL-racemic mixture of phenylglycine results in the formation of diastereomeric peptides, which requires careful consideration during synthesis, purification, and characterization.

Introduction

This compound is a valuable building block for introducing a Cα-aryl substituted residue into a peptide sequence. The phenyl group directly attached to the α-carbon introduces significant steric hindrance, which can influence peptide conformation and receptor binding. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, making it suitable for stepwise peptide synthesis in solution.

A primary challenge associated with phenylglycine in peptide synthesis is its susceptibility to racemization at the α-carbon. However, as this compound is a racemic mixture, the focus shifts from preventing racemization to efficiently coupling the amino acid and subsequently separating and characterizing the resulting diastereomeric peptides.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the coupling of this compound in solution-phase peptide synthesis. The quantitative data are representative and may vary depending on the specific coupling partners and reaction conditions.

Table 1: Comparison of Common Coupling Methods for this compound

Coupling MethodActivating ReagentsTypical Solvent(s)Reaction Time (hours)Typical Yield RangeKey Considerations
CarbodiimideDCC/HOBt or EDC/HOBtDCM, DMF, THF2 - 2460-85%HOBt is crucial to minimize side reactions. DCU byproduct from DCC precipitates and is removed by filtration. EDC and its urea byproduct are water-soluble, facilitating workup.
Mixed AnhydrideIsobutyl chloroformate, NMMTHF, Dichloromethane1 - 470-90%Requires low temperatures (-15°C) during activation to minimize side reactions. Good for sterically hindered amino acids.

Table 2: Typical Purification and Analytical Parameters

ParameterMethod/TechniqueTypical ConditionsExpected Outcome
Purification
Crude ProductSilica Gel Column ChromatographyGradient elution (e.g., Ethyl acetate/Hexane or Methanol/Dichloromethane)Separation of diastereomeric dipeptides is often achievable.
Final PeptidePreparative RP-HPLCC18 column, water/acetonitrile gradient with 0.1% TFAGood separation of diastereomeric peptides is generally possible with optimized gradients.[1]
Analysis
Purity AssessmentAnalytical RP-HPLCC18 column, shallow water/acetonitrile gradient with 0.1% TFABaseline or near-baseline separation of diastereomers.
Structure Verification¹H NMR, ¹³C NMRDMSO-d₆ or CDCl₃Distinct sets of signals for each diastereomer, particularly for the α-protons and adjacent residues.
Molecular WeightMass Spectrometry (ESI-MS)Confirmation of the correct mass for the peptide. Diastereomers will have the same mass.

Experimental Protocols

The following are detailed protocols for the key steps in the solution-phase synthesis of a dipeptide using this compound as an example.

This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe).

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl, saturated NaHCO₃ solution, brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and cool to 0°C.

  • Add NMM (1.0 eq) to neutralize the hydrochloride salt and stir for 10 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add the solution from step 3 to the reaction mixture from step 2.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the diastereomers.

This method is often faster and can provide higher yields for sterically hindered amino acids.

Materials:

  • This compound

  • Amino acid ester (e.g., H-Gly-OMe)

  • Isobutyl chloroformate

  • N-Methylmorpholine (NMM)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1N HCl, saturated NaHCO₃ solution, brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF and cool to -15°C in a dry ice/acetone bath.

  • Add NMM (1.0 eq) and then slowly add isobutyl chloroformate (1.0 eq). Stir the mixture for 15-20 minutes at -15°C to form the mixed anhydride.

  • In a separate flask, dissolve the amino acid ester (1.0 eq) in anhydrous THF.

  • Slowly add the amino acid ester solution to the mixed anhydride solution at -15°C.

  • Allow the reaction to proceed at -15°C for 1-2 hours, then let it warm to room temperature and stir for another 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Filter off any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

This protocol describes the removal of the N-terminal Boc group to allow for further peptide chain elongation.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the Boc-protected peptide in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected peptide.

Visualizations

Solution_Phase_Peptide_Synthesis_Workflow cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps start Amino Acid Ester (C-terminal residue) coupling Coupling with This compound start->coupling workup1 Aqueous Workup coupling->workup1 purification1 Purification (Column Chromatography) workup1->purification1 boc_peptide Boc-DL-Phg-AA-OR (Diastereomeric Mixture) purification1->boc_peptide deprotection Boc Deprotection (TFA/DCM) boc_peptide->deprotection workup2 Neutralization Workup deprotection->workup2 deprotected_peptide H-DL-Phg-AA-OR (Diastereomeric Mixture) workup2->deprotected_peptide further_coupling Further Coupling Cycles (Optional) deprotected_peptide->further_coupling final_deprotection Final Deprotection (e.g., Saponification of Ester) deprotected_peptide->final_deprotection further_coupling->final_deprotection final_purification Final Purification (RP-HPLC) final_deprotection->final_purification final_product Final Peptide (Diastereomeric Mixture) final_purification->final_product

Caption: Workflow for solution-phase synthesis of a peptide containing this compound.

Coupling_Mechanisms cluster_carbodiimide Carbodiimide Method cluster_mixed_anhydride Mixed Anhydride Method boc_phg1 This compound active_ester Boc-DL-Phg-OBt (Active Ester) boc_phg1->active_ester + DCC, HOBt dcc DCC dcu DCU (precipitate) hobt HOBt peptide1 Boc-DL-Phg-AA-OR' active_ester->peptide1 + H-AA-OR' amino_ester1 H-AA-OR' boc_phg2 This compound mixed_anhydride Mixed Anhydride boc_phg2->mixed_anhydride + Isobutyl Chloroformate, NMM @ -15°C isobutyl_chloroformate Isobutyl Chloroformate nmm NMM peptide2 Boc-DL-Phg-AA-OR' mixed_anhydride->peptide2 + H-AA-OR' amino_ester2 H-AA-OR'

Caption: Activation pathways for this compound coupling in solution-phase synthesis.

References

Application Notes and Protocols for the Design and Synthesis of Peptidomimetics with Boc-DL-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides. They offer significant advantages in drug discovery, including enhanced metabolic stability, improved oral bioavailability, and better receptor selectivity and affinity compared to their natural peptide counterparts. The incorporation of non-proteinogenic amino acids, such as DL-phenylglycine (Phg), is a key strategy in peptidomimetic design. The phenylglycine moiety, with its constrained side chain, can induce specific secondary structures and provide resistance to enzymatic degradation.

This document provides detailed application notes and experimental protocols for the design and synthesis of peptidomimetics using N-tert-butyloxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH). Both solid-phase and solution-phase synthesis methodologies are covered, offering flexibility for various research and development needs.

Design Principles of Phenylglycine-Containing Peptidomimetics

The design of peptidomimetics incorporating this compound should consider the following principles:

  • Conformational Constraint: The bulky phenyl group of phenylglycine restricts the conformational freedom of the peptide backbone, which can be exploited to stabilize desired secondary structures like β-turns or helical motifs that are often crucial for biological activity.

  • Metabolic Stability: The non-natural structure of phenylglycine makes the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptidomimetic.

  • Pharmacophore Mimicry: The phenyl ring can mimic the side chains of natural aromatic amino acids like phenylalanine or tyrosine, allowing the peptidomimetic to interact with the same biological targets.

  • Chirality: this compound is a racemic mixture. The use of the racemate will result in diastereomeric peptides, which may need to be separated and characterized individually. Alternatively, enantiomerically pure Boc-D-Phg-OH or Boc-L-Phg-OH can be used to synthesize stereochemically defined peptidomimetics.

Data Presentation: Quantitative Analysis of Peptidomimetic Synthesis and Activity

The following tables provide illustrative quantitative data that can be expected during the synthesis and biological evaluation of peptidomimetics derived from this compound. Actual results will vary depending on the specific peptide sequence, synthesis scale, and analytical methods used.

Table 1: Typical Yields and Purity for Peptidomimetic Synthesis

ParameterSolid-Phase Synthesis (SPPS)Solution-Phase SynthesisNotes
Resin Loading (SPPS) 0.4 - 0.8 mmol/gN/ADependent on the chosen resin (e.g., Merrifield, PAM, Wang).
Coupling Efficiency per Step >98%>95%Can be monitored by tests like the Kaiser test for primary amines.
Crude Peptide Yield 65 - 85%70 - 90%Highly dependent on the length and sequence of the peptide.
Purity of Crude Peptide (HPLC) 50 - 75%60 - 80%Purification via preparative HPLC is typically required.
Final Yield after Purification 20 - 40%30 - 50%Varies based on the complexity of the purification process.

Table 2: Illustrative Biological Activity of Phenylglycine-Containing Peptidomimetics

Peptidomimetic SequenceTargetAssay TypeIC50 / EC50 (nM)Reference Compound IC50 / EC50 (nM)
Ac-Phe-Phg-NH2ChymotrypsinEnzyme Inhibition15050 (Chymostatin)
c[Arg-Gly-Asp-Phg-Val]αvβ3 IntegrinCell Adhesion8520 (c[RGDfV])
Tyr-c[D-Cys-Phg-D-Pen]-OHδ-Opioid ReceptorRadioligand Binding155 (DPDPE)
Phg-Pro-Arg-HThrombinEnzyme Inhibition25010 (Argatroban)

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Caution: All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tripeptide Amide (e.g., H-Ala-Phg-Leu-NH₂) using Boc Chemistry

This protocol describes the manual synthesis of a tripeptide on a Rink Amide resin to yield a C-terminal amide.

1. Resin Preparation and Swelling:

  • Place Rink Amide resin (e.g., 0.5 g, 0.6 mmol/g loading) in a fritted syringe reaction vessel.
  • Add dichloromethane (DCM, 10 mL) and allow the resin to swell for 30 minutes with occasional agitation.
  • Drain the DCM.

2. Fmoc Deprotection (of the Rink Amide linker):

  • Add a 20% solution of piperidine in N,N-dimethylformamide (DMF, 10 mL) to the resin.
  • Agitate the mixture for 5 minutes and drain.
  • Add a fresh 20% piperidine/DMF solution (10 mL) and agitate for an additional 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

3. Coupling of the First Amino Acid (Boc-Leu-OH):

  • In a separate vial, dissolve Boc-Leu-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF (5 mL).
  • Add N,N-diisopropylethylamine (DIPEA, 6 equivalents) to the solution and agitate for 2 minutes to pre-activate the amino acid.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 2 hours at room temperature.
  • Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).
  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 2 minutes.
  • Drain the solution.
  • Add a fresh 50% TFA/DCM solution (10 mL) and agitate for 30 minutes.
  • Drain the TFA solution and wash the resin with DCM (3 x 10 mL), 10% DIPEA in DCM (2 x 10 mL, for neutralization), and DCM (3 x 10 mL).

5. Coupling of the Second Amino Acid (this compound):

  • Note on Racemization: Phenylglycine is prone to racemization. To minimize this, use a coupling reagent known to suppress racemization, such as COMU or HATU, and avoid prolonged activation times.
  • In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF (5 mL).
  • Add DIPEA (6 equivalents) and agitate for 2 minutes.
  • Immediately add the activated solution to the resin.
  • Agitate for 2-4 hours.
  • Monitor the reaction completion using the Kaiser test.
  • Drain and wash the resin as described in step 3.6.

6. Subsequent Cycles:

  • Repeat steps 4 and 5 for the next amino acid (Boc-Ala-OH).

7. Final Cleavage and Deprotection:

  • After the final amino acid coupling and Boc deprotection, wash the resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.
  • Prepare a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
  • Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate into a cold solution of diethyl ether (50 mL).
  • A white precipitate of the crude peptide will form.
  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.
  • Dry the crude peptide under vacuum.

8. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity.

Protocol 2: Solution-Phase Synthesis of a Dipeptide (Boc-DL-Phg-Ala-OMe)

This protocol describes the synthesis of a dipeptide in solution using a carbodiimide coupling agent.

1. Materials:

  • This compound
  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
  • N,N'-Dicyclohexylcarbodiimide (DCC)
  • 1-Hydroxybenzotriazole (HOBt)
  • N,N-Diisopropylethylamine (DIPEA)
  • Anhydrous Dichloromethane (DCM)
  • Ethyl acetate (EtOAc)
  • 1 M HCl, saturated NaHCO₃ solution, and brine

2. Procedure:

  • Neutralization of H-Ala-OMe·HCl: In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.2 equivalents) and stir the mixture at room temperature for 20 minutes.
  • Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
  • Coupling Reaction: Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM to the this compound solution at 0 °C. Stir for 30 minutes, during which a white precipitate of dicyclohexylurea (DCU) will form.
  • Add the neutralized H-Ala-OMe solution from step 2.1 to the reaction mixture.
  • Allow the reaction to warm to room temperature and stir overnight.
  • Work-up: Filter the reaction mixture to remove the precipitated DCU.
  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Boc-DL-Phg-Ala-OMe.

Mandatory Visualizations

Experimental Workflow for Boc-SPPS

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Boc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Boc_Deprotection 4. Boc Deprotection (TFA/DCM) Wash2->Boc_Deprotection Neutralization 5. Neutralization (DIPEA/DCM) Boc_Deprotection->Neutralization Wash3 Wash (DCM) Neutralization->Wash3 Wash3->Coupling Repeat for next amino acid Final_Cleavage 6. Final Cleavage (TFA Cocktail) Wash3->Final_Cleavage Final Cycle Purification 7. Purification (HPLC) Final_Cleavage->Purification

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Solution-Phase Dipeptide Synthesis Workflow

Solution_Phase_Workflow Start Starting Materials: This compound & H-Ala-OMe·HCl Neutralization 1. Neutralization of Amine Salt (DIPEA) Start->Neutralization Activation 2. Activation of Carboxylic Acid (DCC/HOBt) Start->Activation Coupling 3. Coupling Reaction Neutralization->Coupling Activation->Coupling Workup 4. Aqueous Work-up Coupling->Workup Purification 5. Column Chromatography Workup->Purification Product Pure Dipeptide: Boc-DL-Phg-Ala-OMe Purification->Product

Caption: Workflow for solution-phase synthesis of a dipeptide.

Potential Signaling Pathway Targeted by Peptidomimetics: GPCR Signaling

Peptidomimetics are often designed to target G-protein coupled receptors (GPCRs), which are involved in a vast array of physiological processes and are major drug targets. A phenylglycine-containing peptidomimetic could act as an agonist or antagonist of a GPCR.[1]

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Peptidomimetic (Agonist) Ligand->GPCR Binds & Activates Antagonist Peptidomimetic (Antagonist) Antagonist->GPCR Binds & Blocks Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR signaling pathway potentially modulated by peptidomimetics.

References

Troubleshooting & Optimization

improving Boc-DL-Phg-OH solubility in peptide synthesis solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Boc-DL-Phg-OH in peptide synthesis. It addresses common challenges, particularly concerning solubility, and offers detailed troubleshooting strategies and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a non-proteinogenic amino acid, specifically a racemic mixture of D and L-phenylglycine, with its amino group protected by a tert-butyloxycarbonyl (Boc) group. This protection prevents unwanted reactions at the N-terminus during peptide bond formation. Phenylglycine and its derivatives are incorporated into peptides to introduce conformational constraints, enhance metabolic stability, and explore structure-activity relationships in drug discovery.

Q2: I'm having trouble dissolving this compound in my usual peptide synthesis solvent. Is this a common issue?

A2: Yes, this compound can exhibit limited solubility in some common peptide synthesis solvents due to the hydrophobic nature of the phenyl and Boc groups. This is a frequently encountered challenge. The troubleshooting guide below provides several strategies to address this issue.

Q3: Are there any specific challenges associated with the incorporation of Phenylglycine derivatives into a peptide sequence beyond solubility?

A3: A significant challenge with Phenylglycine derivatives is the increased risk of racemization at the alpha-carbon during the coupling step. This is due to the benzylic nature of the alpha-proton, which is more acidic and thus more easily abstracted. It is crucial to select appropriate coupling reagents and conditions to minimize this side reaction.

Q4: Can I use heating to dissolve this compound?

A4: Gentle heating can be an effective method to improve the solubility of this compound. However, it is important to avoid excessive temperatures and prolonged heating to prevent potential degradation of the amino acid derivative. A temperature of around 37°C is often recommended.[1][2]

Troubleshooting Guide: Improving this compound Solubility

This guide provides a systematic approach to addressing solubility issues with this compound during peptide synthesis.

Problem: this compound does not fully dissolve in the chosen solvent for the coupling reaction.
Initial Assessment:

Before proceeding with more advanced techniques, ensure that the solvent is of high purity and anhydrous, as contaminants can affect solubility.

Solution Pathways:

The following flowchart outlines a decision-making process for troubleshooting solubility issues.

G Troubleshooting Workflow for this compound Solubility A Start: this compound Insoluble B Try Standard Solvent (e.g., DMF, NMP, DCM) A->B C Is it soluble? B->C D Proceed with Coupling C->D Yes E Apply Gentle Sonication C->E No F Is it soluble? E->F F->D Yes G Apply Gentle Heating (e.g., 37°C) F->G No H Is it soluble? G->H H->D Yes I Use a Solvent Mixture (e.g., DMF/DCM) H->I No J Is it soluble? I->J J->D Yes K Consider Alternative Solvent (e.g., DMSO) J->K No L Is it soluble? K->L L->D Yes M Consult Further Resources/ Contact Technical Support L->M No G Strategies to Minimize Phenylglycine Racemization A Challenge: Phenylglycine Racemization B Standard Coupling Conditions (e.g., HBTU/DIPEA) A->B D Recommended Coupling Reagents A->D G Recommended Bases A->G C High Risk of Racemization B->C E DEPBT D->E F COMU D->F J Reduced Racemization E->J F->J H TMP (2,4,6-Trimethylpyridine) G->H I DMP (2,6-Dimethylpyridine) G->I H->J I->J

References

Technical Support Center: Preventing Aggregation in Peptides Containing DL-Phenylglycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with peptides containing DL-phenylglycine.

Frequently Asked Questions (FAQs)

Q1: What is DL-phenylglycine and how does it differ from natural amino acids?

DL-phenylglycine (DL-Phg) is a non-proteinogenic, racemic amino acid, meaning it consists of an equal mixture of D- and L-enantiomers.[1] Unlike its natural aromatic counterparts, phenylalanine and tyrosine, the phenyl group in phenylglycine is directly attached to the alpha-carbon of the amino acid backbone.[2] This direct attachment results in significant steric hindrance and restricted conformational freedom of the side chain.[2]

Q2: Why might my peptide containing DL-phenylglycine be prone to aggregation?

Several physicochemical properties of DL-phenylglycine can contribute to peptide aggregation:

  • Hydrophobicity: The phenyl group is hydrophobic, which can drive intermolecular associations to minimize contact with aqueous solvents, a common cause of aggregation.[3][4]

  • Steric Effects: The bulky phenyl group, located directly at the α-carbon, can influence peptide backbone conformation in ways that may promote or hinder aggregation depending on the surrounding sequence.

  • π-π Stacking: The aromatic rings of phenylglycine residues can interact through π-π stacking, which can contribute to the formation of ordered aggregates.

  • Racemic Nature: The presence of both D and L isomers can disrupt the formation of highly regular β-sheet structures, which are characteristic of many amyloid-like aggregates. However, it can also lead to more complex and less predictable aggregation pathways.

Q3: Can the presence of the D-enantiomer in DL-phenylglycine help prevent aggregation?

The incorporation of D-amino acids can disrupt the hydrogen bonding patterns required for the formation of parallel or anti-parallel β-sheets, which are common in amyloid fibrils. This disruption can inhibit or slow down the aggregation process. However, the overall effect depends on the specific peptide sequence and the location of the DL-phenylglycine residue. In some cases, the altered conformation induced by the D-amino acid could potentially expose other hydrophobic regions, leading to a different aggregation pathway.

Q4: Are there computational tools to predict the aggregation propensity of peptides containing DL-phenylglycine?

Currently, most aggregation prediction programs are designed for peptides composed of natural L-amino acids. These tools may not accurately predict the behavior of peptides containing non-natural or racemic amino acids like DL-phenylglycine due to their unique steric and conformational properties.

Troubleshooting Guides

Issue 1: Peptide is insoluble or precipitates immediately upon dissolution in aqueous buffer.
Possible Cause Troubleshooting Steps Expected Outcome
High Hydrophobicity 1. Initial Dissolution in Organic Solvent: Dissolve the peptide in a minimal amount of a compatible organic solvent such as DMSO, DMF, or acetonitrile before slowly adding it to the aqueous buffer with gentle vortexing. 2. pH Adjustment: Determine the peptide's isoelectric point (pI). Adjust the buffer pH to be at least 2 units away from the pI to increase the net charge and enhance solubility. 3. Use of Solubilizing Agents: Incorporate chaotropic agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea in the initial dissolution step. These will need to be removed later.The peptide dissolves to form a clear solution.
Ionic Strength of Buffer Test Different Buffer Concentrations: The salt concentration can affect electrostatic interactions. Test a range of buffer concentrations (e.g., 10 mM to 150 mM) to find the optimal ionic strength for solubility.The peptide remains soluble in the optimized buffer.
Issue 2: Peptide solution becomes cloudy or forms a gel over time.
Possible Cause Troubleshooting Steps Expected Outcome
Concentration-Dependent Aggregation 1. Work at Lower Concentrations: Higher peptide concentrations increase the likelihood of intermolecular interactions. Perform experiments at the lowest feasible concentration. 2. Temperature Control: Store peptide solutions at low temperatures (4°C or -20°C) to slow down aggregation kinetics. Avoid repeated freeze-thaw cycles by storing in aliquots.The peptide solution remains clear and stable for a longer duration.
pH and Buffer Effects Screen Different Buffers and pH values: The stability of the peptide can be highly dependent on the buffer composition and pH. Screen a variety of buffers (e.g., phosphate, Tris, citrate) across a range of pH values.Identification of a buffer system that minimizes aggregation over the experimental timeframe.
Nucleation-Prone Sequence Incorporate Aggregation Disruptors: If redesigning the peptide is an option, consider flanking the DL-phenylglycine residue with charged residues (e.g., Lys, Arg, Asp, Glu) to increase electrostatic repulsion between peptide chains.A modified peptide sequence exhibits reduced aggregation propensity.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of β-sheet-rich aggregates, such as amyloid fibrils, in real-time.

Materials:

  • Peptide stock solution (dissolved in an appropriate solvent)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Black, clear-bottom 96-well plates

  • Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the peptide stock solution into the assay buffer to the desired final concentration.

    • Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).

  • Set up the Assay:

    • In each well of the 96-well plate, add the peptide solution and the ThT working solution.

    • Include controls: buffer with ThT only (blank) and peptide without ThT.

  • Incubation and Measurement:

    • Incubate the plate in the plate reader at a constant temperature (e.g., 37°C), with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for the desired duration.

  • Data Analysis:

    • Subtract the blank fluorescence from the sample fluorescence at each time point.

    • Plot the fluorescence intensity versus time to generate an aggregation curve.

Note on DL-phenylglycine: The racemic nature of DL-phenylglycine may lead to the formation of non-canonical β-sheet structures or amorphous aggregates that may not bind ThT as efficiently as classical amyloid fibrils. A lack of a strong ThT signal does not definitively rule out aggregation.

Protocol 2: Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution and can be used to detect the formation of soluble oligomers and larger aggregates.

Materials:

  • Peptide solution (filtered through a 0.22 µm filter)

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation: Prepare the peptide solution in the desired buffer at the desired concentration.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Set the measurement parameters, including temperature, solvent viscosity, and refractive index.

  • Measurement:

    • Measure the buffer alone as a blank.

    • Place the cuvette with the peptide sample into the instrument and allow it to equilibrate.

    • Acquire data over time to monitor changes in the particle size distribution.

  • Data Analysis:

    • Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and PDI over time is indicative of aggregation.

Protocol 3: Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of peptide aggregates.

Materials:

  • Peptide solution (containing aggregates)

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate)

  • Filter paper

Procedure:

  • Sample Adsorption: Apply a small volume (e.g., 5 µL) of the peptide solution onto the TEM grid and allow it to adsorb for 1-2 minutes.

  • Washing: Wick away the excess solution with filter paper and wash the grid by placing it on a drop of deionized water for 1 minute.

  • Staining: Wick away the water and apply a drop of the negative stain solution to the grid for 1-2 minutes.

  • Drying: Wick away the excess stain and allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope to observe the morphology of any aggregates present.

Quantitative Data Summary

Data for peptides containing DL-phenylglycine is not widely available. The following table provides a general summary of factors known to influence peptide aggregation and the expected qualitative and quantitative outcomes.

Parameter Condition Effect on Aggregation Quantitative Measurement
Peptide Concentration Increasing ConcentrationIncreased rate and extentDecrease in lag time (ThT assay), Increase in hydrodynamic radius (DLS)
pH Approaching pIIncreased aggregationHigher light scattering (UV-Vis), Larger particle size (DLS)
Temperature Increasing TemperatureIncreased aggregation rateShorter lag time and steeper slope (ThT assay)
Ionic Strength VariableCan increase or decrease aggregation depending on the peptide's chargeChanges in aggregation kinetics (ThT assay)
Organic Co-solvents Low concentrations (e.g., <20%)Can decrease aggregationLonger lag time (ThT assay), smaller particle size (DLS)

Visualizations

Troubleshooting Workflow for Peptide Aggregation

TroubleshootingWorkflow start Peptide Aggregation Observed solubility_check Immediate Precipitation? start->solubility_check time_check Aggregation Over Time? start->time_check solubility_check->time_check No organic_solvent Dissolve in minimal organic solvent (DMSO/DMF) solubility_check->organic_solvent Yes lower_conc Decrease peptide concentration time_check->lower_conc Yes ph_adjust Adjust pH away from pI organic_solvent->ph_adjust Still precipitates end_soluble Peptide Solubilized organic_solvent->end_soluble solubilizing_agent Use chaotropic agents (GdnHCl, Urea) ph_adjust->solubilizing_agent Still precipitates ph_adjust->end_soluble solubilizing_agent->end_soluble lower_temp Lower storage temperature (4°C or -20°C) lower_conc->lower_temp end_stable Aggregation Mitigated lower_conc->end_stable buffer_screen Screen different buffers and pH lower_temp->buffer_screen lower_temp->end_stable buffer_screen->end_stable

Caption: Troubleshooting workflow for addressing peptide aggregation issues.

Experimental Workflow for Aggregation Analysis

AggregationAnalysisWorkflow cluster_methods Analytical Techniques start Peptide Sample tht ThT Assay (Kinetics of β-sheet formation) start->tht dls DLS (Size distribution of aggregates) start->dls tem TEM (Morphology of aggregates) start->tem interpretation Data Interpretation - Aggregation kinetics - Aggregate size - Aggregate morphology tht->interpretation dls->interpretation tem->interpretation

Caption: Experimental workflow for the analysis of peptide aggregation.

References

Technical Support Center: Troubleshooting Slow Coupling Reactions with Boc-DL-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for slow or incomplete coupling reactions involving N-α-Boc-DL-phenylglycine (Boc-DL-Phg-OH) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound often slow?

A1: The primary reason for slow coupling reactions with this compound is steric hindrance. The bulky phenyl group attached directly to the α-carbon of the amino acid backbone physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This increased steric bulk raises the activation energy of the reaction, leading to slower kinetics compared to less hindered amino acids.

Q2: Can the use of a DL-racemic mixture of phenylglycine affect the coupling reaction?

A2: Yes, using a DL-racemic mixture means you are introducing both the D- and L-isomers of phenylglycine into your peptide sequence. This will result in the formation of a diastereomeric mixture of the final peptide. While this may not directly impact the speed of the coupling reaction itself, it is a critical consideration for the final product's purity and biological activity, as most applications require a specific stereoisomer.

Q3: What are the primary side reactions to be aware of when coupling this compound?

A3: Besides incomplete coupling, a major concern with phenylglycine is racemization (or epimerization) at the α-carbon.[1][2][3][4][5] While you are starting with a racemic mixture, the reaction conditions, particularly the choice of base and prolonged reaction times, can still be a factor. Another common side reaction, especially when using carbodiimide reagents like DCC or DIC, is the formation of N-acylurea, an inactive byproduct that can complicate purification.

Q4: How can I monitor the completion of the coupling reaction?

A4: The Kaiser test (or ninhydrin test) is a common qualitative method used in solid-phase peptide synthesis (SPPS) to detect the presence of free primary amines. A positive result (blue color) indicates that the coupling is incomplete. For secondary amines or to confirm a negative Kaiser test, the chloranil test can be used.

Troubleshooting Guide

Slow or incomplete coupling of this compound can be systematically addressed by optimizing coupling reagents and reaction conditions.

Diagram: Troubleshooting Workflow for Slow Coupling Reactions

TroubleshootingWorkflow cluster_legend Legend start Slow Coupling Detected (e.g., Positive Kaiser Test) reagent Step 1: Evaluate Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If using carbodiimides alone double_coupling Step 3: Perform a Double Coupling reagent->double_coupling Switch to potent onium salt (HATU/HBTU) conditions->double_coupling If reaction is still slow capping Step 4: Cap Unreacted Amines (Optional) double_coupling->capping If incomplete coupling persists proceed Proceed to Next Cycle double_coupling->proceed If coupling is complete capping->proceed Problem Problem Action Step Action Step Resolution Resolution

Caption: A stepwise workflow for troubleshooting slow coupling reactions.

Data Summary: Coupling Reagent Performance

For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. The following table summarizes recommended reagents and their typical performance characteristics.

Coupling Reagent CombinationRelative PotencyTypical Coupling Time (SPPS)Key Advantages & Considerations
DIC / HOBt or OxymaPure Moderate2 - 4 hoursCost-effective. HOBt or OxymaPure are crucial additives to increase efficiency and suppress side reactions.
HBTU / DIPEA High15 - 60 minutesFast and efficient for many hindered couplings. The byproduct is soluble, making it suitable for SPPS.
HATU / DIPEA Very High15 - 60 minutesOften more effective than HBTU for particularly difficult couplings due to the anchimeric assistance from the pyridine nitrogen.
PyBOP / DIPEA High30 - 90 minutesA phosphonium-based reagent that is also very effective for hindered couplings. Does not form guanidinium byproducts.

Experimental Protocols

Below are detailed protocols for coupling this compound using different activating agents in solid-phase peptide synthesis (SPPS). The equivalents are based on the initial loading of the resin.

Protocol 1: Coupling with HBTU/DIPEA
  • Resin Preparation :

    • Perform N-terminal Boc deprotection of the resin-bound peptide using a standard protocol (e.g., 25-50% TFA in DCM).

    • Wash the resin thoroughly with DCM.

    • Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 5 minutes).

    • Wash the resin with DMF to prepare for coupling.

  • Activation and Coupling :

    • In a separate vessel, dissolve this compound (2.0 eq.) and HBTU (2.0 eq.) in DMF.

    • Add DIPEA (4.0 eq.) to the solution and pre-activate for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the washed and neutralized resin.

    • Agitate the reaction mixture for 60-120 minutes at room temperature.

  • Monitoring and Washing :

    • Take a small sample of resin beads and perform a Kaiser test. If the test is negative (beads remain colorless or yellow), the coupling is complete.

    • If the Kaiser test is positive (blue beads), extend the coupling time or proceed to a double coupling (see Troubleshooting).

    • Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: Coupling with HATU/DIPEA
  • Resin Preparation : Follow the same deprotection and neutralization steps as in Protocol 1.

  • Activation and Coupling :

    • In a separate vessel, dissolve this compound (2.0 eq.) and HATU (2.0 eq.) in DMF.

    • Add DIPEA (4.0 eq.) and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated solution to the resin.

    • Agitate the mixture for 30-90 minutes at room temperature. HATU is generally faster than HBTU.

  • Monitoring and Washing : Follow the same monitoring and washing steps as in Protocol 1.

Logical Relationships in Peptide Coupling

The success of a peptide coupling reaction is dependent on the interplay between the amino acid, the coupling reagent, and the reaction conditions.

Diagram: Factors Influencing Coupling Efficiency

CouplingFactors cluster_conditions Condition Parameters CouplingEfficiency Coupling Efficiency StericHindrance Steric Hindrance (this compound) StericHindrance->CouplingEfficiency negatively impacts ReagentPotency Coupling Reagent Potency ReagentPotency->CouplingEfficiency positively impacts ReactionConditions Reaction Conditions ReactionConditions->CouplingEfficiency impacts Solvent Solvent (e.g., DMF, NMP) ReactionConditions->Solvent Temperature Temperature ReactionConditions->Temperature Time Reaction Time ReactionConditions->Time

Caption: Key factors that influence the efficiency of peptide coupling reactions.

References

Technical Support Center: Optimizing Coupling of Boc-DL-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of coupling reactions involving Boc-DL-Phg-OH. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this sterically hindered amino acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your peptide synthesis experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound, a derivative of phenylglycine known to be prone to racemization and incomplete coupling.[1]

Issue Potential Cause(s) Recommended Solution(s)
Low or No Coupling Yield (Positive Kaiser test after coupling)Incomplete activation or insufficient reactivity of the coupling reagent: Standard coupling reagents may not be efficient enough for the sterically bulky phenylglycine residue.[2][3] Steric Hindrance: The phenyl side chain of Phg can physically block the approach of the activated amino acid to the N-terminus of the growing peptide chain.[2][3] Peptide Aggregation: Hydrophobic sequences containing phenylglycine can be prone to aggregation on the solid support, limiting reagent access.Optimize the Coupling Reagent: Switch to a more powerful onium salt-based coupling reagent. HATU is generally more reactive than HBTU and is highly effective for hindered couplings. For carbodiimide-mediated couplings, the addition of OxymaPure can enhance efficiency. Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours up to 4 hours, or consider an overnight reaction. A moderate increase in temperature (e.g., to 30-40°C) can improve kinetics, but must be balanced against the increased risk of racemization. Perform a Double Coupling: After the initial coupling reaction, filter the reagents and repeat the coupling step with a fresh solution of activated this compound. Address Aggregation: Use a low-load resin to increase the distance between peptide chains. Incorporate structure-breaking solvents like isopropanol in the coupling solvent mixture if aggregation is suspected.
High Levels of Racemization (Presence of diastereomeric impurities in final product)Oxazolone Formation: The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate from the activated Boc-amino acid. The α-proton of this intermediate is acidic and easily abstracted by base, leading to loss of stereochemistry. Base Type and Concentration: The type and amount of tertiary amine base used significantly impact racemization. Stronger, less sterically hindered bases promote racemization more readily. High Reaction Temperature: Higher temperatures increase the rate of both coupling and racemization, but often favor racemization. Prolonged Pre-activation Time: Allowing the activated amino acid to sit in solution for an extended period before adding it to the amine component increases the opportunity for epimerization.Select Appropriate Reagents and Additives: The use of additives like HOBt, and particularly its non-explosive alternative OxymaPure, with carbodiimide reagents (e.g., DIC) can suppress racemization by forming more stable active esters. Reagents like DEPBT and COMU are also reported to reduce racemization. Optimize Base Selection: Use a weaker or more sterically hindered base. For example, replace diisopropylethylamine (DIPEA) with N-methylmorpholine (NMM) or a highly hindered base like 2,4,6-trimethylpyridine (TMP). Use the minimum necessary amount of base. Control Temperature: Perform the coupling at 0°C or room temperature. Avoid elevated temperatures unless absolutely necessary to overcome severe steric hindrance. Low temperatures are consistently recommended for carbodiimide-mediated couplings. Minimize Pre-activation Time: Use in situ activation, where the coupling reagent is added to the vessel containing the resin and the protected amino acid, or keep pre-activation times to a minimum (e.g., 1-2 minutes).
Formation of Deletion Sequences Incomplete Coupling: This is a direct result of low coupling efficiency, where a portion of the peptide chains fail to incorporate the this compound residue.Employ Capping: After the coupling step, treat the resin with a capping agent like acetic anhydride. This will acetylate any unreacted N-terminal amines, preventing them from reacting in subsequent coupling steps and simplifying purification by terminating the deletion sequence.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple? A1: Phenylglycine (Phg) is an α,α-disubstituted amino acid with a bulky phenyl group directly attached to the α-carbon. This structure presents significant steric hindrance, which can slow down or prevent the formation of the amide bond. Furthermore, the α-proton of activated phenylglycine is particularly susceptible to base-catalyzed abstraction, leading to a high risk of racemization during the coupling step.

Q2: What is the recommended starting temperature and time for a this compound coupling reaction? A2: A good starting point for coupling this compound is room temperature for 2 to 4 hours. Monitor the reaction using a Kaiser test or other method for detecting free primary amines. If the reaction is incomplete, you can extend the time or consider the troubleshooting steps outlined above. For methods known to be prone to racemization, such as with carbodiimides, starting at 0°C is recommended.

Q3: Which coupling reagent is best for minimizing racemization with this compound? A3: While data specifically for this compound is limited, studies on Fmoc-Phg and other racemization-prone amino acids suggest that coupling reagents like COMU or DEPBT, when used with a hindered base like TMP, can significantly reduce racemization to negligible levels. For carbodiimide-based methods, the use of DIC with an additive like OxymaPure is an excellent choice for suppressing racemization.

Q4: What is "double coupling" and when should I use it? A4: Double coupling is the practice of repeating a coupling step with fresh reagents after the first attempt is incomplete. It is a common strategy for difficult or sterically hindered amino acids like this compound. You should consider using it if a Kaiser test remains positive after an extended initial coupling time (e.g., >2 hours).

Q5: How does the choice of base affect the coupling reaction? A5: The base is critical for neutralizing the protonated N-terminus of the peptide chain and for activating some coupling reagents. However, the base is also the primary culprit in promoting racemization by abstracting the α-proton of the activated amino acid. Stronger, less hindered bases like DIPEA increase this risk. Weaker or more hindered bases like NMM or TMP are recommended to minimize racemization.

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes the performance of various coupling reagents suitable for hindered amino acids. The data is extrapolated from studies on sterically challenging couplings and should be used as a starting point for optimization.

Coupling Reagent/MethodReagent TypeTypical Coupling TimeRacemization RiskKey Considerations
HATU / DIPEA Aminium/Uronium Salt1 - 4 hoursLowHighly efficient and fast for hindered couplings. Considered one of the most effective reagents.
HBTU / DIPEA Aminium/Uronium Salt2 - 4 hoursLowA reliable and widely used reagent, though slightly less reactive than HATU.
DIC / HOBt Carbodiimide + Additive2 - 6 hoursLow to ModerateCost-effective standard method. HOBt suppresses racemization. The diisopropylurea byproduct is soluble in common solvents.
DIC / OxymaPure Carbodiimide + Additive3 - 6 hoursVery LowOxymaPure is a non-explosive and highly effective alternative to HOBt for enhancing efficiency and suppressing racemization.
COMU / TMP Aminium/Uronium Salt1 - 2 hoursVery LowA modern, highly efficient reagent incorporating Oxyma. Reported to be very effective at preventing Phg racemization when paired with a hindered base.

Experimental Protocols

These are generalized protocols for solid-phase peptide synthesis (SPPS) that should be optimized for your specific sequence and resin.

Protocol 1: HBTU/DIPEA Mediated Coupling

This is a robust and widely used method for coupling hindered amino acids.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 minutes, drain, and then treat with a fresh 50% TFA/DCM solution for 20-30 minutes.

  • Washes: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x) to remove residual TFA.

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes). Wash again with DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the peptide-resin.

  • Reaction: Shake the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor for the disappearance of free primary amines.

    • If the test is positive, consider extending the coupling time or performing a double coupling (repeat steps 5 & 6).

    • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

Protocol 2: DIC/OxymaPure Mediated Coupling (Low Racemization)

This protocol is recommended when minimizing racemization is the highest priority.

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-4 from Protocol 1. For potentially sensitive sequences, consider replacing DIPEA with a weaker base like NMM for neutralization.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.

    • Add this solution to the resin, followed by the addition of DIC (3 eq.).

  • Reaction: Shake the reaction mixture for 3-6 hours at room temperature. For maximum racemization suppression, the reaction can be started at 0°C and allowed to slowly warm to room temperature.

  • Monitoring and Washing: Follow step 7 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Completion Swell Swell Resin in DMF Deprotect Boc Deprotection (TFA/DCM) Swell->Deprotect Wash_1 Wash (DCM, IPA, DMF) Deprotect->Wash_1 Neutralize Neutralize (DIPEA/DMF) Wash_1->Neutralize Wash_2 Wash (DMF) Neutralize->Wash_2 Activate Prepare & Activate This compound Solution Couple Add to Resin & Shake (2-4h, RT) Wash_2->Couple Activate->Couple Kaiser Kaiser Test Couple->Kaiser Wash_Final Final Washes (DMF, DCM) Kaiser->Wash_Final Negative Recouple Recouple or Cap Kaiser->Recouple Positive Next_Cycle Proceed to Next Cycle Wash_Final->Next_Cycle Recouple->Couple

Caption: General experimental workflow for this compound coupling in SPPS.

troubleshooting_guide cluster_success Success cluster_failure Troubleshooting cluster_racemization Racemization Issues Start Start: Coupling of this compound Check_Completion Is Kaiser Test Negative? Start->Check_Completion Success Coupling Successful. Proceed to next step. Check_Completion->Success Yes Low_Yield Low Yield / Incomplete Coupling Check_Completion->Low_Yield No Check_Purity Is Racemization Acceptable? Success->Check_Purity Action1 Extend Time / Double Couple Low_Yield->Action1 Action2 Use Stronger Reagent (e.g., HATU, COMU) Low_Yield->Action2 Action3 Consider Capping Action1->Action3 Action2->Action3 Final Process Complete Check_Purity->Final Yes High_Rac High Racemization Check_Purity->High_Rac No Rac_Action1 Lower Temperature (0°C) High_Rac->Rac_Action1 Rac_Action2 Use Weaker/Hindered Base (NMM, TMP) High_Rac->Rac_Action2 Rac_Action3 Use Additives (Oxyma) or specific reagents (DEPBT) High_Rac->Rac_Action3

Caption: Troubleshooting decision tree for this compound coupling.

References

Technical Support Center: Phenylglycine Side Chain Steric Hindrance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges related to steric hindrance from the phenylglycine side chain in their experiments.

Troubleshooting Guides & FAQs

Peptide Synthesis

Question: My peptide coupling reaction with a phenylglycine residue is slow or incomplete. What are the likely causes and solutions?

Answer: Slow or incomplete coupling involving phenylglycine is a common issue primarily due to the significant steric bulk of the phenyl group being directly attached to the α-carbon.[1] This contrasts with proteinogenic aromatic amino acids like phenylalanine, which have a methylene spacer that provides more flexibility.[1]

Troubleshooting Steps:

  • Optimize Coupling Reagents: The choice of coupling reagent is critical. Modern onium-type salts are generally more effective than older carbodiimides for sterically hindered amino acids.[2][3] Reagents like HATU, HBTU, and COMU are known to improve coupling efficiency in such cases.[2]

  • Choice of Base: The base used can influence both coupling efficiency and the risk of racemization. Sterically hindered, weaker bases are often preferred to minimize racemization.

  • Reaction Conditions: Increasing the reaction temperature or using microwave-assisted solid-phase peptide synthesis (SPPS) can help overcome the activation energy barrier caused by steric hindrance. However, be aware that higher temperatures can also increase the risk of racemization.

  • Double Coupling: For particularly difficult couplings, performing the coupling step twice with fresh reagents can significantly improve the yield of the desired product.

  • Solvent Choice: Ensure you are using fresh, high-quality solvents. The choice of solvent can impact the swelling of the solid support and the solubility of reagents, which in turn affects reaction kinetics.

Question: I am observing significant racemization of the phenylglycine residue in my synthesized peptide. How can I minimize this?

Answer: Phenylglycine is more prone to racemization than many other amino acids due to the electronic effects of the aromatic ring and the steric strain at the α-carbon. Racemization can occur during both the coupling and the Fmoc-deprotection steps in SPPS.

Strategies to Minimize Racemization:

  • Coupling Step:

    • Use coupling reagents that suppress racemization, such as those containing a HOAt or 6-Cl-HOBt additive.

    • Employ a sterically hindered base like N,N-diisopropylethylamine (DIPEA) in moderation, as excessive base can promote racemization.

  • Deprotection Step:

    • Reduce the time of exposure to the deprotection reagent (e.g., piperidine) to the minimum required for complete Fmoc removal.

    • Consider using a lower concentration of the deprotection reagent if standard conditions are leading to significant epimerization.

Data Presentation: Comparison of Coupling Reagents for a Model Peptide

Coupling ReagentAdditiveBaseSolventReaction Time (min)Approximate Yield (%)
HATUHOAtDIPEADMF30~99
HBTUHOBtDIPEADMF30~95-98
TBTUHOBtDIPEADMF30~95-98
PyBOPHOBtDIPEADMF30~95
COMU-DIPEADMF15-30>99

Note: Yields are approximate and can vary based on the specific peptide sequence and reaction conditions.

Asymmetric Synthesis (Chiral Auxiliaries)

Question: I am using an (R)-phenylglycine amide as a chiral auxiliary in a Strecker reaction, but I am getting a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?

Answer: When using a phenylglycine-derived chiral auxiliary, achieving high diastereoselectivity often depends on exploiting a crystallization-induced asymmetric transformation. This means that one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium in solution towards the formation of that diastereomer.

Troubleshooting Steps:

  • Solvent System: The choice of solvent is crucial for the crystallization-induced asymmetric transformation. For the Strecker reaction with (R)-phenylglycine amide, a mixture of methanol and water (e.g., 6:1 v/v) or even just water can be effective in promoting the selective precipitation of the desired diastereomer.

  • Reaction Time: These transformations can be slow. Ensure the reaction is stirred for a sufficient period (e.g., 96 hours) to allow for both the reaction to proceed and the equilibrium to be established and driven by crystallization.

  • Temperature Control: Room temperature is often a good starting point. However, in some cases, gentle heating might be necessary to facilitate the equilibration between the diastereomers in solution.

  • Concentration: The concentration of your reactants can influence the rate and success of the precipitation. If the desired product is not precipitating, consider increasing the concentration.

Data Presentation: Diastereomeric Ratios in an Asymmetric Strecker Reaction

AldehydeChiral AuxiliarySolventReaction Time (h)Diastereomeric Ratio (dr)Isolated Yield (%)
Pivaldehyde(R)-phenylglycine amideMeOH/H₂O96>99:185
3,4-Dimethoxyphenylacetone(R)-phenylglycine amideMeOH/H₂O96>99:176

Data adapted from a study on asymmetric Strecker reactions.

Enzyme Assays

Question: My phenylglycine-containing enzyme inhibitor shows lower potency (higher IC50 or Ki) than predicted. Could steric hindrance be the cause?

Answer: Yes, steric hindrance is a plausible reason for lower-than-expected potency. The bulky phenylglycine side chain may clash with residues in the enzyme's active site, preventing the inhibitor from adopting the optimal binding conformation. This can lead to a weaker interaction and thus lower inhibitory activity.

Troubleshooting and Investigation:

  • Structural Analysis: If a crystal structure of the enzyme is available, use molecular modeling software to dock your inhibitor into the active site. This can help visualize potential steric clashes between the phenylglycine side chain and enzyme residues.

  • Structure-Activity Relationship (SAR) Studies:

    • Synthesize and test analogs of your inhibitor where the phenylglycine is replaced with amino acids having smaller side chains (e.g., alanine, glycine). A significant increase in potency with a smaller side chain would strongly suggest a steric hindrance issue.

    • Conversely, replacing phenylglycine with an even bulkier amino acid could lead to a further decrease in potency.

  • Enzyme Kinetics: Perform detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive). Understanding the mechanism can provide insights into how the inhibitor is interacting with the enzyme and where the steric hindrance might be occurring.

Protein-Ligand Binding Studies

Question: I am studying the binding of a phenylglycine-containing ligand to a protein, and the binding affinity is weak. How can I determine if steric hindrance is preventing a high-affinity interaction?

Answer: Weak binding affinity for a phenylglycine-containing ligand can indeed be a consequence of steric hindrance within the protein's binding pocket. The rigid and bulky nature of the phenylglycine side chain may prevent the ligand from making optimal contacts with the protein.

Experimental Approaches:

  • Isothermal Titration Calorimetry (ITC): ITC can provide a complete thermodynamic profile of the binding event, including enthalpy (ΔH) and entropy (ΔS). A highly unfavorable entropic term could indicate that the ligand and/or protein are forced into rigid, unfavorable conformations to avoid steric clashes.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics of binding (association and dissociation rates). Slow association rates (kon) might suggest that a significant conformational rearrangement is required for binding, which could be due to the need to overcome steric barriers.

  • NMR Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR or WaterLOGSY can identify which parts of your ligand are in close contact with the protein. If the signals from the phenylglycine ring are weak, it might indicate a poor or transient interaction, possibly due to steric hindrance.

  • Computational Modeling: As with enzyme inhibitors, molecular docking and molecular dynamics simulations can be invaluable for visualizing the binding pose of your ligand and identifying potential steric clashes. These tools can also help in designing new analogs with improved binding properties.

Experimental Protocols

Protocol: Screening of Coupling Reagents for a Sterically Hindered Phenylglycine Coupling
  • Resin Preparation: Swell Rink Amide resin in DMF for 1 hour. Remove the Fmoc protecting group using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Parallel Synthesis Setup: Divide the deprotected resin into equal portions in separate reaction vessels.

  • Amino Acid Activation and Coupling:

    • In each vessel, add 3 equivalents of Fmoc-phenylglycine-OH.

    • To each vessel, add a different coupling reagent (3 eq.) (e.g., HATU, HBTU, COMU) and a base such as DIPEA (6 eq.).

    • Allow the reactions to proceed for a set amount of time (e.g., 2 hours).

  • Washing: Wash the resin in each vessel with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Analysis: Cleave a small amount of the resin-bound product from each vessel using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by RP-HPLC and mass spectrometry to determine the coupling efficiency for each reagent.

Visualizations

Troubleshooting_Workflow start Problem: Low Yield or Purity involving Phenylglycine check_coupling Is the coupling reaction inefficient? start->check_coupling check_racemization Is racemization observed? check_coupling->check_racemization No optimize_reagents Optimize Coupling Reagents (e.g., HATU, COMU) check_coupling->optimize_reagents Yes modify_deprotection Modify Deprotection Step (shorter time, lower conc.) check_racemization->modify_deprotection Yes solution Improved Yield and Purity check_racemization->solution No optimize_conditions Adjust Reaction Conditions (Microwave, Temp.) optimize_reagents->optimize_conditions double_couple Perform Double Coupling optimize_conditions->double_couple double_couple->solution change_base Use Sterically Hindered Base modify_deprotection->change_base change_base->solution

Caption: A general workflow for troubleshooting experiments involving phenylglycine.

Racemization_Mechanism cluster_0 Base-Catalyzed Racemization of Phenylglycine L_Phg L-Phenylglycine Residue enolate Planar Enolate Intermediate L_Phg->enolate + Base (deprotonation) enolate->L_Phg + H+ (reprotonation) D_Phg D-Phenylglycine Residue enolate->D_Phg + H+ (reprotonation)

Caption: Mechanism of phenylglycine racemization via an enolate intermediate.

Coupling_Reagents cluster_carbodiimide Carbodiimide Reagents (e.g., DCC) cluster_onium Onium Salt Reagents (e.g., HATU, COMU) node_steric Sterically Hindered Coupling (Phenylglycine) node_dcc DCC Lower reactivity Higher racemization risk node_steric->node_dcc Less Effective node_hatu HATU/COMU Higher reactivity Lower racemization risk node_steric->node_hatu More Effective

References

avoiding diketopiperazine formation after coupling Boc-DL-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in avoiding diketopiperazine (DKP) formation following the coupling of Boc-DL-Phg-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Low yield of the target peptide after coupling an amino acid to a dipeptide-resin ending in Phenylglycine (Phg).

This issue is often attributable to the formation of a cyclic dipeptide, known as a diketopiperazine (DKP), which results in the cleavage of the dipeptide from the resin.

Symptom Potential Cause Recommended Solution
Significant peptide loss from the resin Diketopiperazine (DKP) Formation: After Boc deprotection, the free N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, forming a stable six-membered ring (DKP) and cleaving the peptide from the support.Implement an in situ neutralization protocol. This minimizes the time the N-terminal amine is free and reactive by combining the neutralization and coupling steps.
Presence of a major byproduct with a mass corresponding to the DKP of your dipeptide Standard Neutralization Protocol: A separate neutralization step followed by washing leaves the deprotected dipeptide amine free for a longer period, increasing the likelihood of cyclization.Switch to an in situ neutralization protocol where the neutralization agent is added simultaneously with the activated amino acid.
Incomplete coupling of the third amino acid Peptide Aggregation: While less common in Boc-SPPS than in Fmoc-SPPS, aggregation can still occur, hindering the coupling reaction.The use of in situ neutralization protocols can also mitigate aggregation by immediately acylating the free amine.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem after coupling this compound?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction of a dipeptide that results in a stable six-membered ring. This process cleaves the peptide from the resin support, leading to a significant loss of product. Dipeptides containing proline or other secondary amino acids are particularly susceptible, and sequences with Phenylglycine can also be prone to this side reaction.

Q2: How does the Boc-SPPS protocol influence DKP formation?

A2: In Boc-SPPS, the N-terminal Boc group is removed with an acid, typically trifluoroacetic acid (TFA), leaving the amine as a TFA salt. To proceed with the next coupling, this salt must be neutralized. The critical step where DKP formation is most likely to occur is after this neutralization, when the N-terminal amine is free and nucleophilic. Standard protocols that involve a separate neutralization step followed by washes can inadvertently promote DKP formation by extending the time the reactive amine is available for cyclization.

Q3: What is "in situ neutralization" and how does it prevent DKP formation?

A3: In situ neutralization is a streamlined protocol where the neutralization of the N-terminal TFA salt is performed simultaneously with the coupling of the next activated amino acid.[2] By adding the neutralization base (e.g., DIEA) along with the pre-activated Boc-amino acid, the liberated free amine is immediately available to react with the incoming amino acid. This drastically reduces the time it can engage in the intramolecular cyclization that leads to DKP formation.

Q4: Are there specific coupling reagents that can help suppress DKP formation in Boc-chemistry?

A4: While the neutralization protocol is the most critical factor, the choice of coupling reagent can also play a role. For challenging couplings where DKP formation is a concern, more potent activating reagents can be beneficial. Historically, reagents like benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) have been used in Boc/Bzl synthesis to inhibit DKP formation during the coupling of a third amino acid to a dipeptide on the resin. However, modern protocols often favor aminium/uronium reagents like HBTU or HATU in combination with in situ neutralization for efficient and rapid coupling.

Experimental Protocols

To minimize diketopiperazine formation after coupling this compound, we recommend the In Situ Neutralization Protocol . For comparison, a standard protocol is also provided.

Protocol Standard Boc-SPPS Coupling Recommended: In Situ Neutralization Boc-SPPS
1. Boc Deprotection Treat the resin-bound dipeptide with 50-100% TFA in DCM for 20-30 minutes.Treat the resin-bound dipeptide with 50-100% TFA in DCM for 20-30 minutes.
2. Washing Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.Wash the resin with DCM (2 times) and IPA (2 times) to remove the majority of TFA. A final short DMF wash can be performed.
3. Neutralization Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.This step is combined with the coupling step.
4. Pre-Coupling Wash Wash the resin thoroughly with DCM (3-5 times) and then DMF (3 times) to remove excess base.Not applicable.
5. Amino Acid Activation In a separate vessel, pre-activate the next Boc-amino acid with a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.In a separate vessel, pre-activate the next Boc-amino acid with a coupling reagent (e.g., HBTU) in DMF.
6. Coupling Add the activated amino acid solution to the neutralized peptide-resin and agitate for 10-60 minutes.Add the activated amino acid solution directly to the TFA-salt of the peptide-resin. Immediately add DIEA to the reaction vessel. Agitate for 10-20 minutes.
7. Post-Coupling Wash Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Visual Guides

Signaling Pathways and Experimental Workflows

DKP_Formation_Mechanism Resin Resin-Linker-AA1-Phg(NH-Boc) Deprotection Boc Deprotection (TFA) Resin->Deprotection TFA_Salt Resin-Linker-AA1-Phg(NH3+TFA-) Deprotection->TFA_Salt Neutralization Neutralization (DIEA) TFA_Salt->Neutralization Free_Amine Resin-Linker-AA1-Phg(NH2) (Free Amine) Neutralization->Free_Amine DKP Diketopiperazine (Cleaved from Resin) Free_Amine->DKP Intramolecular Cyclization Coupling Coupling of Next Boc-AA Free_Amine->Coupling Desired Reaction Tripeptide Resin-Linker-AA1-Phg-AA3 Coupling->Tripeptide Protocol_Comparison cluster_Standard Standard Protocol cluster_InSitu In Situ Neutralization Protocol S_Deprotection Boc Deprotection (TFA) S_Wash1 Wash (DCM) S_Deprotection->S_Wash1 S_Neutralization Neutralization (DIEA) S_Wash1->S_Neutralization S_Wash2 Wash (DCM/DMF) S_Neutralization->S_Wash2 DKP_Risk Increased DKP Risk S_Neutralization->DKP_Risk S_Coupling Coupling S_Wash2->S_Coupling IS_Deprotection Boc Deprotection (TFA) IS_Wash Wash (DCM/IPA) IS_Deprotection->IS_Wash IS_Coupling In Situ Neutralization & Coupling IS_Wash->IS_Coupling start start->S_Deprotection start->IS_Deprotection Troubleshooting_DKP Start Low Peptide Yield after Coupling to Phg-Dipeptide Check_Crude Analyze Crude Product by HPLC/MS Start->Check_Crude DKP_Present DKP byproduct detected? Check_Crude->DKP_Present Use_InSitu Action: Implement In Situ Neutralization Protocol DKP_Present->Use_InSitu Yes Other_Issue Troubleshoot other issues: - Incomplete Coupling - Reagent Quality DKP_Present->Other_Issue No Monitor_Coupling Monitor coupling reaction (e.g., Kaiser Test) Use_InSitu->Monitor_Coupling

References

choosing the right coupling reagent for hindered amino acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed information, troubleshooting advice, and protocols specifically for challenges encountered when coupling sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What makes an amino acid "sterically hindered"?

A1: Sterically hindered amino acids possess bulky structural features close to the site of peptide bond formation (the α-carbon and associated amino and carboxyl groups). This bulkiness physically obstructs the coupling reaction, slowing it down and increasing the likelihood of incomplete reactions or side reactions. Common examples include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr).

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).[1]

  • N-methylated amino acids: Amino acids with a methyl group on the backbone nitrogen, which removes the hydrogen bond donor and adds bulk.[2][3]

  • Amino acids with bulky side-chain protecting groups: Arginine (Arg) protected with Pbf, or Aspartic Acid (Asp) with large ester protecting groups.[4]

Q2: Which coupling reagents are recommended for hindered amino acids?

A2: For challenging couplings involving hindered amino acids, standard carbodiimide reagents like DCC or EDC are often insufficient.[5] More powerful onium salt reagents (uronium/aminium or phosphonium salts) are generally required.

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended. HATU is known for its high reactivity and speed, while COMU is noted for its high efficiency, safety profile (it is not based on potentially explosive HOBt/HOAt), and good solubility.

  • Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for minimizing racemization. They are often used for cyclization or in cases where guanidinylation from uronium salts is a concern.

Q3: What is racemization and how can I minimize it with hindered amino acids?

A3: Racemization (or epimerization) is the loss of stereochemical purity at the α-carbon of the amino acid being coupled. The activated amino acid is susceptible to base-catalyzed proton abstraction, leading to a mixture of D and L isomers. Slow coupling reactions, which are common with hindered residues, provide more time for racemization to occur.

To minimize racemization:

  • Use a suitable base: Hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over less hindered bases like triethylamine (TEA).

  • Control temperature: While heat can improve coupling efficiency, it can also increase racemization. For sensitive residues like Cys and His, lowering the coupling temperature may be necessary.

  • Choose the right reagent: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.

  • Limit pre-activation time: The longer an amino acid remains in its highly reactive activated state before coupling, the greater the risk of racemization. Using in situ activation, where the coupling reagent is added to the resin immediately after the protected amino acid, can minimize this risk.

Q4: What is the difference between HBTU, HATU, and COMU?

A4: HBTU, HATU, and COMU are all highly efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving group, which affects their reactivity and side-product profile.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used, effective reagent based on HOBt (1-hydroxybenzotriazole).

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt makes it a more reactive leaving group, leading to faster coupling and less racemization compared to HBTU.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation reagent based on OxymaPure. It offers coupling efficiency comparable or superior to HATU, is more soluble, and has an improved safety profile as Oxyma is not explosive.

Coupling Reagent Performance Comparison

The selection of a coupling reagent is critical for success. The table below summarizes the performance of several common high-efficiency reagents used for hindered couplings.

ReagentReagent TypeRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective; avoids guanidinylation.Slower reaction times; byproducts can be problematic.
PyBOP Phosphonium SaltHighLowHigh efficiency; no guanidinylation side reaction.Byproducts can be difficult to remove.
HBTU Aminium SaltHighLow-ModerateWidely used, reliable, and effective.Can cause guanidinylation of the N-terminus if used in excess.
HATU Aminium SaltVery HighLowFaster and more efficient than HBTU, especially for difficult sequences.More expensive than HBTU; can also cause guanidinylation.
COMU Uronium SaltVery HighVery LowExcellent efficiency; improved safety profile (non-explosive); highly soluble.Higher cost.

Troubleshooting Guide

Issue 1: Low or incomplete coupling yield (e.g., positive Kaiser test after coupling).

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signaling a failed or incomplete coupling step.

G start Positive Kaiser Test (Incomplete Coupling) cause1 Steric Hindrance start->cause1 Is the residue hindered (Aib, Val, N-Me)? cause2 Peptide Aggregation start->cause2 Is this a known 'difficult sequence'? cause3 Reagent Degradation start->cause3 Are reagents/solvents old? sol1a Switch to a stronger coupling reagent (e.g., HATU, COMU) cause1->sol1a sol1b Increase reaction time (e.g., 2h to overnight) cause1->sol1b sol1c Increase temperature (e.g., RT to 50°C) cause1->sol1c sol1d Double couple the residue cause1->sol1d sol2a Use chaotropic salts (e.g., LiCl) in DMF cause2->sol2a sol2b Incorporate pseudoproline dipeptides or Hmb/Dmb backbone protection cause2->sol2b sol3a Use fresh, high-quality reagents and solvent (amine-free DMF) cause3->sol3a end Perform Capping (e.g., Acetic Anhydride) to terminate unreacted chains sol1d->end sol2b->end sol3a->end If problem persists

Caption: Troubleshooting workflow for low coupling efficiency.

Solutions:

  • Change Coupling Reagent: If using a standard reagent like HBTU, switch to a more powerful one like HATU or COMU. These reagents create more reactive esters capable of overcoming higher activation energy barriers.

  • Optimize Reaction Conditions: Increase the coupling time (e.g., from 1 hour to 4 hours or overnight) and/or gently increase the temperature (e.g., to 40-50°C), but be mindful of the increased risk of racemization.

  • Double Couple: After the first coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.

  • Address Aggregation: For "difficult sequences" prone to on-resin aggregation, consider using chaotropic salts (e.g., LiCl) to disrupt secondary structures or incorporate pseudoproline dipeptides to break β-sheet formation.

  • Capping: If coupling remains incomplete, it's crucial to cap the unreacted N-terminal amines using a reagent like acetic anhydride. This prevents the formation of deletion sequences in the final product.

Issue 2: Guanidinylation of the peptide N-terminus.

This side reaction occurs when excess uronium/aminium reagent (like HBTU or HATU) reacts directly with the free N-terminal amine of the peptide chain, forming an irreversible guanidinium group that terminates the peptide.

Solutions:

  • Avoid Excess Reagent: Use stoichiometric amounts of the coupling reagent relative to the amino acid being coupled.

  • Pre-activate or Use In Situ Activation: Do not add the uronium reagent to the resin before the amino acid. Either pre-activate the amino acid in a separate vial for a short period (1-2 minutes) before adding it to the resin, or add the amino acid and coupling reagent to the resin at the same time.

  • Switch to a Phosphonium Reagent: Reagents like PyBOP or PyAOP do not have the guanidinium-forming structure and are therefore immune to this side reaction.

Experimental Protocols

General Workflow for Peptide Coupling

Caption: General workflow for a single SPPS coupling cycle.
Protocol 1: Manual SPPS Coupling with HATU

This protocol is suitable for a standard 0.1 mmol scale synthesis.

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) in a suitable reaction vessel for 30 minutes.

    • Drain the DMF.

  • Activation Mixture Preparation:

    • In a separate vial, dissolve the N-Fmoc-protected hindered amino acid (3 equivalents, 0.3 mmol).

    • Add HATU (2.9 equivalents, 0.29 mmol) and dissolve.

    • Add a hindered base such as DIPEA (6 equivalents, 0.6 mmol).

    • The solution may change color. Allow this in situ activation to proceed for 1-2 minutes.

  • Coupling Reaction:

    • Add the activation mixture to the drained resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1 to 4 hours at room temperature. For extremely difficult couplings (e.g., Aib-Aib), this may be extended overnight.

  • Washing and Monitoring:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • Take a small sample of beads and perform a Kaiser test to check for the presence of free primary amines. A yellow/colorless result indicates a complete reaction.

    • If the test is positive (blue/purple beads), consider a second coupling (repeat steps 2-4) or proceed to a capping step.

Decision Logic for Reagent Selection

Choosing the right reagent from the start can save significant time and resources. This diagram outlines a logical approach to reagent selection.

G start Start: Couple a Hindered Amino Acid q1 Is the residue extremely hindered (e.g., Aib, N-Me)? start->q1 q2 Is racemization a major concern (e.g., His, Cys)? q1->q2 No reagent1 Use High-Reactivity Reagent: HATU or COMU q1->reagent1 Yes q3 Is guanidinylation a potential issue? q2->q3 No reagent4 Use Reagent with Low-Racemization Profile: COMU or HATU q2->reagent4 Yes reagent2 Standard High-Efficiency Reagent: HCTU or HBTU q3->reagent2 No reagent3 Consider Phosphonium Reagent: PyBOP or PyAOP q3->reagent3 Yes

Caption: Decision tree for selecting a coupling reagent.

References

Technical Support Center: Impact of Boc-DL-Phg-OH on Peptide Purity and Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of N-α-Boc-DL-phenylglycine (Boc-DL-Phg-OH) in solid-phase peptide synthesis (SPPS). It addresses the primary challenges associated with this unnatural amino acid, offering troubleshooting advice, detailed protocols, and an analysis of its impact on peptide purity and yield to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound into a peptide sequence?

A1: The incorporation of this compound presents two primary challenges. Firstly, the bulky phenyl side chain can cause steric hindrance, potentially leading to slower and incomplete coupling reactions. Secondly, and more critically, the α-proton of phenylglycine is more acidic than that of many other amino acids, making it highly susceptible to racemization during the base-catalyzed activation and coupling steps. Furthermore, the use of a DL-racemic mixture will inherently result in a final product containing a mixture of diastereomeric peptides.

Q2: How does the use of a racemic mixture (DL-phenylglycine) affect the final peptide product?

A2: Using this compound will introduce both the D- and L-isomers of phenylglycine at the desired position in your peptide sequence. This results in the synthesis of two distinct peptide species that are diastereomers of each other. These diastereomers have the same mass but different three-dimensional structures, which can significantly impact the purification process and the biological activity of the final peptide. The crude product will be an approximate 1:1 mixture of these two diastereomers.

Q3: Can I use standard coupling reagents like HBTU/HOBt for this compound?

A3: While standard coupling reagents like HBTU/HOBt can be used, they may not be optimal for minimizing racemization with phenylglycine. For amino acids prone to racemization, coupling reagents such as COMU or HATU, paired with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM), are often more effective at preserving the stereochemical integrity of the α-carbon.[1]

Q4: What is the expected impact on the biological activity of my peptide when using this compound?

A4: The stereochemistry of an amino acid residue is often crucial for a peptide's conformation and its interaction with biological targets. A diastereomeric mixture will likely exhibit reduced or altered biological activity compared to a single, pure stereoisomer. For most therapeutic and research applications where specific biological activity is desired, the use of an enantiomerically pure starting material (Boc-D-Phg-OH or Boc-L-Phg-OH) is highly recommended.

Troubleshooting Guides

This section addresses specific issues that may arise during the incorporation of this compound.

Issue 1: Low Coupling Efficiency

Symptom Potential Cause Recommended Solution
Positive Kaiser test after standard coupling time.Incomplete coupling due to steric hindrance from the phenyl group.1. Recouple: Perform a second coupling with fresh reagents for an additional 1-2 hours. 2. Increase Equivalents: In subsequent syntheses, increase the equivalents of this compound and the coupling reagent to 3.0. 3. Extend Coupling Time: Increase the initial coupling time to 4 hours or overnight.
Significant deletion peak (missing Phg) in LC-MS of the crude product.Inefficient coupling reaction.In addition to the above, ensure all reagents are of high quality and anhydrous. Consider using a more potent coupling reagent like HATU or COMU.

Issue 2: Racemization and Difficult Purification

Symptom Potential Cause Recommended Solution
Using an enantiomerically pure Boc-Phg-OH results in two closely eluting peaks in the final HPLC.Racemization of the activated amino acid during the coupling step.[2]1. Change Coupling Reagents: Use a low-racemization coupling reagent like COMU. 2. Use a Weaker Base: Replace DIEA with a more sterically hindered and weaker base such as 2,4,6-trimethylpyridine (TMP).[3] 3. Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after adding the base.
Two major peaks corresponding to the correct mass are difficult to separate by RP-HPLC.The product is a mixture of diastereomers.1. Optimize HPLC Method: Use a shallower gradient, reduce the flow rate, and/or try a column with a different stationary phase (e.g., phenyl-hexyl).[4] 2. Consider Chiral Chromatography: For baseline separation, a chiral HPLC column may be necessary.[5]

Quantitative Data Summary

The following table summarizes the expected impact on peptide purity and yield when incorporating this compound.

Parameter Expected Outcome Notes
Crude Peptide Purity (Stereochemical) ~50% of each diastereomerThis is an inherent result of using a racemic starting material.
Crude Peptide Purity (Sequence) >90% is achievableDependent on optimized coupling conditions to overcome steric hindrance.
Final Purity (Single Diastereomer) Highly variableSuccess depends on the efficiency of the chromatographic separation of the diastereomers.
Overall Yield (Single Diastereomer) Theoretically ≤ 50%Practical yields are often lower due to losses during the challenging purification step.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound in Boc-SPPS

This protocol is designed to maximize coupling efficiency while minimizing racemization.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3.0 eq.)

  • COMU (3.0 eq.)

  • 2,4,6-Trimethylpyridine (TMP) (6.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DCM, then wash with DMF.

    • Perform N-terminal Boc deprotection using 50% TFA in DCM.

    • Wash the resin thoroughly with DCM, followed by DMF.

    • Neutralize the resin with 10% DIEA in DMF, and wash again with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound and COMU in DMF.

    • Add TMP to the solution and mix for 1-2 minutes for pre-activation.

    • Immediately add the activated amino acid solution to the drained, neutralized resin.

  • Reaction:

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Perform a Kaiser test on a small sample of resin beads to monitor for completion.

  • Recoupling (if necessary):

    • If the Kaiser test is positive, drain the resin and repeat steps 2 and 3 with fresh reagents.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Visualizations

Racemization_Mechanism Racemization Pathway of Phenylglycine Boc_Phg Boc-Phg-OH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Boc_Phg->Activated_Intermediate Coupling Reagent Enolate Enolate Intermediate (Planar, Achiral) Activated_Intermediate->Enolate Base (e.g., DIEA) - H⁺ Coupled_Product Coupled Peptide (L and D mixture) Activated_Intermediate->Coupled_Product Enolate->Activated_Intermediate + H⁺ (Re-protonation from either face) Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Product

Caption: Racemization mechanism of Boc-Phg-OH during activation.

Troubleshooting_Yield Troubleshooting Low Yield with this compound Start Low Final Yield Analyze_Crude Analyze Crude Product by LC-MS Start->Analyze_Crude Check_Mass Correct Mass Peaks Present? Analyze_Crude->Check_Mass Check_Purity High Purity of Target Mass? Check_Mass->Check_Purity Yes Incomplete_Coupling Incomplete Coupling (Deletion Peptides) Check_Mass->Incomplete_Coupling No Purification_Loss Loss During Purification Check_Purity->Purification_Loss No Inherent_Limit Inherent 50% Yield Limit (Diastereomers) Check_Purity->Inherent_Limit Yes Optimize_Coupling Optimize Coupling Protocol: - Increase equivalents/time - Use stronger reagents - Double couple Incomplete_Coupling->Optimize_Coupling Optimize_HPLC Optimize HPLC Separation: - Shallow gradient - Different column/solvent Purification_Loss->Optimize_HPLC Accept_Yield Accept Yield or Use Pure Enantiomer Inherent_Limit->Accept_Yield

Caption: Workflow for troubleshooting low peptide yield.

References

Technical Support Center: Strategies to Reduce t-Butylation of Sensitive Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of tert-butylation of sensitive amino acid residues during peptide synthesis and other chemical processes involving tert-butyl (t-Bu) protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is t-butylation and why is it a problem in peptide synthesis?

A1: T-butylation is an undesirable side reaction where a tert-butyl group is incorrectly attached to an amino acid residue. This occurs most frequently during the final cleavage step in solid-phase peptide synthesis (SPPS) when using acid-labile tert-butyl-based protecting groups.[1][2] The cleavage process, typically using a strong acid like trifluoroacetic acid (TFA), generates reactive tert-butyl cations.[1][3][4] These cations can then attack nucleophilic side chains of certain amino acids, leading to modified and impure peptides that can be difficult to purify and may have altered biological activity.

Q2: Which amino acid residues are most susceptible to t-butylation?

A2: Amino acids with nucleophilic side chains are particularly vulnerable to t-butylation. The most commonly affected residues include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.

  • Cysteine (Cys): The free thiol group is a target for alkylation, forming a thioether.

  • Tyrosine (Tyr): The phenolic ring can also be alkylated, although it is generally less reactive than Trp and Cys.

Q3: What are scavengers and how do they prevent t-butylation?

A3: Scavengers are reagents added to the cleavage cocktail to "trap" or quench the reactive tert-butyl cations before they can react with the sensitive residues of the peptide. These are typically nucleophilic compounds that are more reactive towards the carbocation than the amino acid side chains. By reacting with the t-butyl cations, scavengers effectively neutralize the threat of unwanted side reactions.

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS corresponding to a +56 Da mass addition.
  • Possible Cause: This mass addition is a strong indicator of t-butylation of a sensitive residue. The mass of a tert-butyl group is approximately 56 Da.

  • Solution:

    • Incorporate Scavengers: The most effective strategy is to add scavengers to your cleavage cocktail. The choice of scavenger depends on the sensitive residues present in your peptide sequence.

    • Optimize Cleavage Conditions: Modifying the cleavage conditions can also help minimize t-butylation.

Recommended Scavenger Cocktails:
Sensitive Residue(s) Recommended Scavenger(s) Typical Cocktail Composition (v/v) Notes
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT)TFA/TIS/H₂O (95:2.5:2.5) or TFA/EDT/H₂O (95:2.5:2.5)TIS is highly effective at reducing the tert-butyl cation to isobutane.
Methionine (Met)Thioanisole, Dimethyl Sulfide (DMS)TFA/Thioanisole/H₂O/TIS (90:5:2.5:2.5)Thioanisole helps prevent S-alkylation. Adding reducing agents can also prevent oxidation of methionine.
Cysteine (Cys)1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)TFA/EDT/TIS (95:2.5:2.5)EDT is a commonly used scavenger for cysteine. Even with scavengers, some t-butylation of Cys can occur.
Multiple Sensitive ResiduesCocktail Mixtures (e.g., Reagent K)Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Cocktails with multiple scavengers can provide broader protection for peptides containing various sensitive residues.
Optimizing Cleavage Conditions to Reduce S-t-Butylation of Cysteine:

Studies have shown that cleavage conditions significantly impact the extent of S-t-butylation of cysteine residues.

Condition No. TFA Concentration (%) Temperature (°C) Duration (min) Relative % of S-t-butylation
195256018.8
295253011.1
395356032.3
4752560Minimized S-t-butylation

Data adapted from a study on a Cys-containing peptide, where lower temperature and shorter duration reduced side product formation. A lower TFA concentration (75%) was also shown to be beneficial.

Issue 2: Incomplete removal of t-butyl protecting groups.
  • Possible Cause: Insufficient acid concentration, reaction time, or temperature can lead to incomplete deprotection, especially for more stable t-butyl ethers on Ser and Thr, or the S-tBu group on Cys.

  • Solution:

    • Increase Reaction Time: Extend the cleavage time in increments (e.g., from 2 hours to 4 hours) and monitor the reaction progress.

    • Increase TFA Concentration: If using a diluted TFA cocktail, consider increasing the TFA percentage. However, be aware that higher acidity can sometimes increase t-butylation side reactions.

    • Two-Step Cleavage: For peptides with particularly stubborn protecting groups and sensitive residues, a two-step cleavage can be effective. An initial cleavage with a lower concentration of TFA to remove more labile groups, followed by the addition of more TFA to remove more resistant ones.

Experimental Protocols

Protocol 1: Standard TFA Cleavage with Scavengers

This protocol is a general procedure for the cleavage of a peptide from the resin and removal of t-butyl protecting groups.

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on the sensitive residues in your peptide (refer to the scavenger table above). For a general-purpose cocktail, a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is often effective.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether (typically 10 times the volume of the filtrate) to precipitate the peptide.

  • Peptide Collection: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or under vacuum to remove residual ether.

Protocol 2: Two-Step Cleavage for Sensitive Peptides

This protocol is designed to minimize S-t-butylation of Cysteine in peptides that also contain other acid-labile t-butyl protecting groups.

  • Initial Cleavage: Treat the peptide-resin with a mixture of TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10 v/v/v/v/w) for 30 minutes at room temperature.

  • Second Cleavage: Add neat TFA to the reaction mixture to bring the final TFA concentration to approximately 80%. Continue the cleavage for another 150 minutes.

  • Work-up: Follow steps 4-6 from Protocol 1 for peptide precipitation, collection, and drying.

Visualizations

G cluster_0 Fmoc/tBu Solid-Phase Peptide Synthesis Workflow Start Start Coupling Amino Acid Coupling Start->Coupling Deprotection Fmoc Deprotection (Piperidine) Coupling->Deprotection Repeat Repeat for all residues? Deprotection->Repeat Repeat->Coupling Yes Final_Cleavage Final Cleavage (TFA + Scavengers) Repeat->Final_Cleavage No Precipitation Precipitation (Cold Ether) Final_Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification End End Purification->End G cluster_1 Mechanism of t-Butylation and Prevention by Scavengers Protecting_Group R-O-tBu / R-S-tBu (Protected Residue) tBu_Cation tBu+ Cation (Reactive) Protecting_Group->tBu_Cation + TFA TFA TFA (H+) Side_Product t-Butylated Side Product tBu_Cation->Side_Product attacks Neutralized_Product Neutralized Product (e.g., Isobutane) tBu_Cation->Neutralized_Product trapped by Sensitive_Residue Sensitive Residue (Trp, Met, Cys) Sensitive_Residue->Side_Product Scavenger Scavenger (TIS, EDT, etc.) Scavenger->Neutralized_Product

References

Technical Support Center: Optimizing Cleavage Conditions to Prevent Side-Product Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing peptide cleavage conditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common side-products during the final cleavage step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products encountered during TFA-mediated cleavage?

A1: During the trifluoroacetic acid (TFA)-mediated cleavage of peptides from the resin and removal of side-chain protecting groups, several common side-products can form. These arise from the reaction of reactive carbocations, generated from protecting groups and linkers, with sensitive amino acid residues.[1][2] The most prevalent side-reactions include:

  • Tryptophan Alkylation: The indole ring of tryptophan is susceptible to modification by carbocations, leading to alkylated side-products.[3][4]

  • Methionine Oxidation: The thioether side chain of methionine can be oxidized to methionine sulfoxide.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-peptides.

  • Cysteine-Related Side Reactions: These include S-alkylation by carbocations and the formation of disulfide bonds.

  • Tyrosine Modification: The phenol ring of tyrosine can be alkylated.

  • Glutamic Acid Side Reactions: Deprotection can lead to the formation of a pyroglutamine residue or reaction with scavengers to form an aryl ketone.

Q2: What is a "cleavage cocktail" and why is it essential?

A2: A cleavage cocktail is a mixture of TFA and various "scavengers" designed to "trap" the reactive carbocations generated during the cleavage process before they can react with and modify sensitive amino acid residues in the peptide sequence. The use of an appropriate cleavage cocktail is critical for minimizing side-product formation and obtaining a high purity of the desired peptide.

Q3: How do I choose the right scavengers for my cleavage cocktail?

A3: The choice of scavengers depends on the amino acid composition of your peptide. A general-purpose cleavage cocktail may not be sufficient for peptides containing multiple sensitive residues. Here are some commonly used scavengers and their primary targets:

  • Triisopropylsilane (TIS): Effectively scavenges trityl and other carbocations, making it crucial for peptides containing Trp, Cys, and Met.

  • Water: Acts as a scavenger for t-butyl cations.

  • 1,2-Ethanedithiol (EDT): A potent scavenger for protecting groups and is particularly useful for preventing side reactions with tryptophan and methionine. However, prolonged exposure can lead to modification of tryptophan residues.

  • Thioanisole: Helps in the removal of the Pbf protecting group from arginine and suppresses the oxidation of cysteine and methionine.

  • Phenol: Protects tyrosine and tryptophan side chains from oxidation and other modifications.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during peptide cleavage.

Issue 1: Presence of a +56 Da adduct on Tryptophan-containing peptides.
  • Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak at the expected mass +56 Da.

  • Cause: This mass increase is characteristic of tert-butylation of the tryptophan indole ring by t-butyl cations generated from Boc or t-butyl-based side-chain protecting groups.

  • Solution:

    • Optimize the Scavenger Cocktail: Increase the concentration of a carbocation scavenger like Triisopropylsilane (TIS). A common cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5).

    • Use a Trp(Boc) Derivative: Protecting the indole nitrogen with a Boc group can significantly reduce alkylation.

    • Minimize Cleavage Time: Reduce the exposure time of the peptide to the acidic cleavage conditions to decrease the likelihood of side reactions.

Issue 2: Oxidation of Methionine residues.
  • Symptom: HPLC analysis shows a pre-peak eluting before the main product, and mass spectrometry confirms a +16 Da modification.

  • Cause: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide during cleavage.

  • Solution:

    • Use a Reducing Cleavage Cocktail: Incorporate reducing scavengers like 1,2-ethanedithiol (EDT) and thioanisole in your cleavage cocktail. A specialized cocktail, Reagent H (TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide), has been shown to prevent methionine oxidation.

    • Work Under an Inert Atmosphere: Performing the cleavage reaction under a nitrogen or argon atmosphere can help minimize oxidation.

    • Post-Cleavage Reduction: If oxidation has already occurred, the methionine sulfoxide can often be reduced back to methionine by treating the peptide with a reducing agent like dithiothreitol (DTT).

Issue 3: Aspartimide formation leading to impurities.
  • Symptom: HPLC analysis shows multiple peaks, often difficult to separate, with the same mass as the desired product. This indicates the presence of isomers.

  • Cause: Aspartimide formation is a base-catalyzed intramolecular cyclization that can occur during the Fmoc-deprotection steps in SPPS, leading to racemization and the formation of α- and β-peptide linkages. While it's a synthesis-related problem, its consequences are observed after cleavage.

  • Solution (Prevention during synthesis):

    • Modify Deprotection Conditions: Adding an acidic additive like 0.1 M HOBt to the piperidine deprotection solution can reduce aspartimide formation.

    • Use Sterically Hindered Protecting Groups: Employing bulkier protecting groups on the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe), can sterically hinder the cyclization.

    • Backbone Protection: Using a dipeptide with a backbone protecting group, like the Dmb group on the nitrogen of the following amino acid, can completely eliminate this side reaction.

    • Cyanosulfurylides as Protecting Groups: A newer approach involves using cyanosulfurylides to mask the carboxylic acid, which are stable during synthesis and can be removed under specific conditions.

Issue 4: Cysteine-related side-products (alkylation and disulfide formation).
  • Symptom: Mass spectrometry shows adducts on cysteine residues, or HPLC indicates the presence of dimers or oligomers.

  • Cause: The highly nucleophilic thiol group of cysteine is prone to S-alkylation by carbocations and can be oxidized to form disulfide bonds.

  • Solution:

    • Use a Reducing Scavenger: Including a reducing agent like 1,2-ethanedithiol (EDT) in the cleavage cocktail is critical to maintain the reduced state of the cysteine thiol. Dithiothreitol (DTT) can also be used but caution is advised as it can react with TFA.

    • Optimize Scavenger Combination: For preventing S-tert-butylation, a study showed that a combination of scavengers in the TFA cleavage mixture reduced the extent of this side reaction.

    • Control Oxidation Post-Cleavage: To prevent oxidation after cleavage, handle the peptide under anaerobic conditions as much as possible, especially when multiple cysteines are present.

Data Presentation

Table 1: Common Cleavage Cocktails and Their Applications

Reagent NameComposition (v/v or w/w)Primary ApplicationReference(s)
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISGeneral purpose, "odorless" alternative to cocktails with thiols. Does not prevent Met oxidation.
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% Ammonium IodideSpecifically designed to prevent methionine oxidation.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTHighly efficient in suppressing a wide variety of side reactions, especially for complex peptides.
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% WaterA standard, simple cocktail for peptides without highly sensitive residues.

Table 2: Effect of Scavengers on Cysteine S-t-butylation during Cleavage of a Model Peptide

Scavenger Added to TFA/TIS/H₂O (90:2.5:2.5:5)% Area of S-t-butylated Product (by HPLC)
None (TFA/TIS/H₂O 95:2.5:2.5)~18%
Dithiothreitol (DTT)~5%
1,4-Benzenedimethanethiol (1,4-BDMT)~3%
Thioanisole~8%
m-Cresol~10%
Data is illustrative and based on trends reported in the literature. Actual percentages can vary based on the peptide sequence and specific conditions.

Experimental Protocols

Protocol 1: Standard TFA Cleavage for a Tryptophan-Containing Peptide

This protocol is designed to minimize tert-butylation of tryptophan.

  • Resin Preparation: Wash the dried peptide-resin (100 mg) with dichloromethane (DCM) to remove any residual DMF.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare 10 mL of Reagent K: 8.25 mL TFA, 0.5 mL phenol (liquefied), 0.5 mL deionized water, 0.5 mL thioanisole, and 0.25 mL 1,2-ethanedithiol. Prepare the cocktail fresh before use.

  • Cleavage Reaction: Add the cleavage cocktail to the resin in a reaction vessel. Stir or gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA. Combine the filtrates and add to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two to three times. Dry the peptide pellet under vacuum.

Protocol 2: Test Cleavage to Optimize Conditions

A small-scale test cleavage is highly recommended to determine the optimal cleavage time and cocktail for a new or difficult peptide without consuming all the material.

  • Sample Preparation: Place a small amount of dried peptide-resin (e.g., 5-10 mg) in a microcentrifuge tube.

  • Cleavage: Add a small volume (e.g., 200 µL) of the chosen cleavage cocktail to the tube.

  • Incubation: Allow the cleavage to proceed at room temperature for a set time (e.g., 1, 2, and 4 hours in separate tests).

  • Work-up: Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by HPLC and mass spectrometry to assess the purity and identify any side-products. This allows for the determination of the optimal cleavage duration.

Visualizations

Cleavage_Workflow Start Dried Peptide-Resin Cleavage Cleavage Reaction (TFA + Scavengers) Start->Cleavage Prepare_Cocktail Prepare Fresh Cleavage Cocktail Prepare_Cocktail->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Isolate Crude Peptide (Centrifugation & Washing) Precipitate->Isolate Analyze Analyze Purity (HPLC, MS) Isolate->Analyze End Purified Peptide Analyze->End

Caption: General workflow for peptide cleavage from solid-phase resin.

Side_Product_Prevention cluster_synthesis During Synthesis (Fmoc-SPPS) cluster_cleavage During Cleavage (TFA) Aspartimide Aspartimide Formation Modify Deprotection (add HOBt) Use Bulky Protecting Groups Backbone Protection (Dmb) Trp_Alkylation Trp Alkylation Use Scavengers (TIS) Use Trp(Boc) Minimize Cleavage Time Met_Oxidation Met Oxidation Use Reducing Scavengers (EDT, Thioanisole) Inert Atmosphere Cys_Issues Cysteine Side-Reactions Use Reducing Scavengers (EDT) Control Post-Cleavage Oxidation

Caption: Strategies to prevent common side-product formation.

References

Validation & Comparative

A Comparative Guide to Unnatural Amino Acid Alternatives for Boc-DL-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide structures is a cornerstone of modern drug discovery, offering a powerful tool to enhance stability, modulate conformation, and improve therapeutic profiles. Boc-DL-Phg-OH (tert-butyloxycarbonyl-DL-phenylglycine) is a widely used building block, valued for its ability to introduce aromatic side chains and influence peptide structure. However, challenges such as steric hindrance during synthesis and a propensity for racemization under certain conditions necessitate the exploration of alternatives.

This guide provides an objective comparison of key alternatives to this compound, focusing on structural modifications that address common challenges in peptide synthesis and drug design. We present a summary of their performance characteristics, detailed experimental protocols for their evaluation, and visualizations to clarify complex workflows and relationships.

Classification of Key Alternatives

The primary alternatives to this compound can be categorized based on the nature of the structural modification. Each class offers distinct advantages for modulating peptide properties.

G parent This compound (Parent Compound) sub1 N-Alkylated Analogs (e.g., Boc-N-Me-Phg-OH) parent->sub1 Modify Backbone Amide Bond sub2 Backbone Homologs (e.g., Boc-β-Homophenylalanine) parent->sub2 Extend Peptide Backbone sub3 Ring-Substituted Analogs (e.g., Boc-4-Cl-Phg-OH) parent->sub3 Modify Side-Chain Electronics/Sterics sub4 Conformationally Constrained Analogs (e.g., Boc-Aic-OH) parent->sub4 Restrict Side-Chain & Backbone Torsion

Caption: Classification of unnatural amino acid alternatives to this compound.

Performance Comparison of Unnatural Amino Acid Classes

While direct, side-by-side quantitative data comparing the coupling efficiency and performance of every this compound alternative under identical conditions is scarce in publicly available literature, a robust comparison can be made based on the well-documented effects of these structural modifications. The following table summarizes these properties.

FeatureStandard Phenylglycine (Phg)N-Methylated Phenylglycine (N-Me-Phg)β-Homophenylalanine (β-Hphe)
Primary Advantage Aromatic side-chain introductionEnhanced proteolytic stability, increased membrane permeability.[1][2]Induces specific secondary structures (helices/turns), proteolytic resistance.[3]
Proteolytic Stability ModerateHigh (amide bond shielded).[4][5]High (non-natural backbone).
Backbone Flexibility StandardReduced (rotation restricted).Altered (additional methylene unit).
Synthesis Complexity Prone to racemization, especially in Fmoc chemistry.Very High. Coupling is sterically hindered, often requiring specialized reagents and leading to lower yields.Moderate. Can be less efficient to incorporate than α-amino acids.
H-Bonding Capacity Standard (donates 1 H-bond)None (amide H replaced by methyl).Standard (donates 1 H-bond)
Common Application Mimicking natural aromatic residues, introducing conformational constraints.Improving oral bioavailability and half-life of peptide drugs.Designing foldamers, stabilizing helical structures, creating protease-resistant peptides.

Quantitative Data Snapshot: Backbone Modification Impact

To illustrate the type of quantitative data generated when comparing unnatural amino acids, the following table presents results from a study on ribosomal incorporation efficiency. While not involving phenylglycine directly, it clearly demonstrates the significant impact that backbone modifications (α- vs. β-amino acid) can have on synthetic efficiency in a biological system.

Amino AcidIncorporation SystemRelative Peptide YieldReference
α-Puromycin In Vitro Translation~14x
β-Puromycin In Vitro Translation1x (baseline)

This data highlights that even subtle changes to the amino acid backbone can dramatically affect how well it is incorporated into a growing peptide chain, a principle that applies to chemical synthesis as well.

Experimental Protocols

To objectively compare the performance of an alternative amino acid with this compound, a standardized Solid-Phase Peptide Synthesis (SPPS) protocol should be employed, followed by analytical characterization.

Protocol 1: Comparative Analysis of Coupling Efficiency in SPPS

This protocol outlines a method to synthesize a model pentapeptide (e.g., Tyr-Ala-X-Ala-Gly, where X is the unnatural amino acid) to compare coupling efficiency, purity, and yield.

1. Resin Preparation:

  • Start with 100 mg of Rink Amide resin (or a similar appropriate resin for peptide amides) in two separate reaction vessels.

  • Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

2. Amino Acid Coupling Cycles (for Gly, Ala):

  • Dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) and 3.9 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.

  • Add 8 equivalents of N,N-diisopropylethylamine (DIEA) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitor coupling completion using a Kaiser test. If the test is positive (free amines present), repeat the coupling.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Perform Fmoc deprotection with 20% piperidine in DMF as described above to prepare for the next cycle.

3. Test Amino Acid Coupling (this compound vs. Alternative):

  • In vessel 1, couple this compound using the activation method described above.

  • In vessel 2, couple the Boc-protected alternative (e.g., Boc-N-Me-DL-Phg-OH). Note: For sterically hindered amino acids like N-methylated residues, extended coupling times (4-12 hours) and/or a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary.

  • After the specified coupling time, take a small aliquot of resin from each vessel to perform a test cleavage and HPLC analysis to determine the coupling efficiency.

  • Complete the synthesis of the remaining residues (Ala, Tyr) on the main batch of resin.

4. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet twice with ether.

5. Data Analysis and Presentation:

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Analyze the crude product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the purity and identify any deletion sequences (resulting from incomplete coupling).

  • Use the peak area of the desired product to calculate the crude purity.

  • Determine the final yield by weighing the lyophilized peptide.

  • Summarize the results (Crude Purity %, Final Yield mg) in a table for direct comparison.

Visualization of Experimental Workflow

The following diagram illustrates the key decision points and parallel workflows for the comparative synthesis described in the protocol.

G start Start: Swollen Rink Amide Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 couple_gly Couple Fmoc-Gly-OH deprotect1->couple_gly deprotect2 Fmoc Deprotection couple_gly->deprotect2 couple_ala1 Couple Fmoc-Ala-OH deprotect2->couple_ala1 deprotect3 Fmoc Deprotection couple_ala1->deprotect3 split Split Resin into Two Vessels deprotect3->split vessel1 Vessel 1: Couple this compound split->vessel1 vessel2 Vessel 2: Couple Alternative UAA split->vessel2 couple_ala2_v1 Couple Fmoc-Ala-OH vessel1->couple_ala2_v1 couple_ala2_v2 Couple Fmoc-Ala-OH vessel2->couple_ala2_v2 merge Parallel Synthesis of Remaining Residues deprotect4_v1 Fmoc Deprotection couple_ala2_v1->deprotect4_v1 couple_tyr_v1 Couple Boc-Tyr(tBu)-OH deprotect4_v1->couple_tyr_v1 cleavage1 Cleavage & Deprotection (TFA Cocktail) couple_tyr_v1->cleavage1 deprotect4_v2 Fmoc Deprotection couple_ala2_v2->deprotect4_v2 couple_tyr_v2 Couple Boc-Tyr(tBu)-OH deprotect4_v2->couple_tyr_v2 cleavage2 Cleavage & Deprotection (TFA Cocktail) couple_tyr_v2->cleavage2 analysis1 RP-HPLC Analysis: Purity & Yield cleavage1->analysis1 analysis2 RP-HPLC Analysis: Purity & Yield cleavage2->analysis2 compare Compare Results analysis1->compare analysis2->compare

Caption: Workflow for the comparative solid-phase synthesis of peptides.

References

Stereochemistry in Peptide Drug Design: A Comparative Analysis of Peptides Synthesized with Boc-L-Phg-OH versus Boc-D-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

The chirality of amino acid building blocks is a critical determinant of the biological activity of synthetic peptides. This guide provides a comprehensive comparison of the biological activities of peptides synthesized using N-α-tert-butyloxycarbonyl-L-phenylglycine (Boc-L-Phg-OH) versus N-α-tert-butyloxycarbonyl-D-phenylglycine (Boc-D-Phg-OH). Understanding the impact of phenylglycine's stereochemistry is paramount for researchers, scientists, and drug development professionals in designing potent and specific peptide-based therapeutics.

The incorporation of non-proteinogenic amino acids like phenylglycine (Phg) into peptide sequences offers a powerful strategy to enhance their therapeutic properties. The stereoisomeric form of Phg, whether L- or D-, can profoundly influence a peptide's three-dimensional structure, proteolytic stability, and ultimately, its interaction with biological targets. This comparison focuses on four key areas of biological activity: antimicrobial, anticancer, enzyme inhibition, and receptor binding.

Key Findings at a Glance

Biological ActivityGeneral Impact of D-Phenylglycine Incorporation
Antimicrobial Activity Often maintained or enhanced activity, coupled with increased stability against proteases.
Anticancer Activity Can lead to increased selectivity for cancer cells and improved stability, potentially reducing hemolytic activity.
Enzyme Inhibition Stereochemistry is critical for precise binding to the active site; D-isomers can alter or abolish inhibitory activity.
Receptor Binding The chirality of the ligand is crucial for specific receptor recognition and subsequent signaling.

Antimicrobial Activity: Enhanced Stability and Potency

The substitution of L-phenylglycine with D-phenylglycine in antimicrobial peptides (AMPs) has been shown to be a viable strategy to improve their therapeutic index. D-amino acid-containing peptides are less susceptible to degradation by bacterial and host proteases, leading to a longer duration of action.

For instance, a study on the diastereomeric peptide D-P5-18mer demonstrated that it possessed stronger antimicrobial activity against Gram-negative bacteria compared to its L-counterpart.[1] Similarly, D-enantiomers of the designer antimicrobial peptide GL13K exhibited higher activity against Gram-positive bacteria.[2] While these studies do not exclusively focus on phenylglycine, they highlight a general trend of enhanced or maintained efficacy for D-amino acid containing AMPs.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

Peptide SequenceL-Phg Variant MICD-Phg Variant MICTarget Organism
Hypothetical Peptide A168Escherichia coli
Hypothetical Peptide B3232Staphylococcus aureus
Hypothetical Peptide C>6416Pseudomonas aeruginosa
(Note: Data is illustrative and based on general findings in the literature)
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the peptides is determined using a broth microdilution assay to establish the Minimum Inhibitory Concentration (MIC).

  • Bacterial Culture: A single colony of the target bacterium is inoculated into a suitable broth medium and incubated overnight at 37°C.

  • Peptide Preparation: The L-Phg and D-Phg containing peptides are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The overnight bacterial culture is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL, and 100 µL is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Overnight Bacterial Culture Inoculation Inoculate Microtiter Plate Bacterial_Culture->Inoculation Peptide_Dilutions Serial Dilutions of Peptides Peptide_Dilutions->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Observe for Growth Inhibition Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Chirality-Dependent Selectivity

The stereochemistry of phenylglycine can also significantly impact the efficacy and selectivity of anticancer peptides (ACPs). The altered spatial arrangement of the D-Phg side chain can lead to different interactions with the cancer cell membrane, which is compositionally distinct from normal cell membranes. This can result in enhanced tumor cell lysis and reduced toxicity towards healthy cells.

Table 2: Comparative Anticancer and Hemolytic Activity

Peptide SequenceL-Phg Variant IC50 (µM) vs. HeLaD-Phg Variant IC50 (µM) vs. HeLaL-Phg Variant Hemolytic Activity (%)D-Phg Variant Hemolytic Activity (%)
Hypothetical Peptide D1052510
Hypothetical Peptide E25154015
(Note: IC50 represents the half-maximal inhibitory concentration. Data is illustrative.)
Experimental Protocol: MTT Assay for Anticancer Activity

The cytotoxicity of the peptides against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cells (e.g., HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of the L-Phg and D-Phg containing peptides for a specified duration (e.g., 24-48 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

MTT_Assay Start Seed Cancer Cells Treat Treat with Peptides (L-Phg vs D-Phg variants) Start->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate Add_MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow of the MTT assay for determining anticancer activity.

Enzyme Inhibition: The Importance of Stereospecificity

For peptides designed as enzyme inhibitors, the stereochemistry of each amino acid residue is paramount for achieving high affinity and specificity. The active site of an enzyme is a precisely shaped three-dimensional pocket, and even a subtle change in the inhibitor's stereochemistry can drastically alter its binding mode and inhibitory potency. Phenylglycine derivatives have been explored as antagonists for metabotropic glutamate receptors, highlighting the importance of their structure in specific binding.[3]

Table 3: Comparative Enzyme Inhibitory Activity

Peptide SequenceTarget EnzymeL-Phg Variant Ki (nM)D-Phg Variant Ki (nM)
Hypothetical Peptide FProtease X50>1000
Hypothetical Peptide GKinase Y100500
(Note: Ki represents the inhibition constant. Data is illustrative.)
Experimental Protocol: Enzyme Inhibition Assay

The inhibitory potential of the peptides is determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the L-Phg and D-Phg peptide inhibitors in an appropriate buffer.

  • Assay Setup: In a microplate, combine the enzyme and inhibitor at various concentrations and pre-incubate to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Kinetic Measurement: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the inhibition constant (Ki).

Receptor Binding: Chirality as a Key for Recognition

The interaction between a peptide ligand and its receptor is highly specific and dependent on the three-dimensional conformation of both molecules. The stereochemistry of phenylglycine within a peptide can dictate its ability to bind to a receptor and elicit a biological response. A change from an L- to a D-amino acid can either enhance, diminish, or have no effect on binding affinity, depending on the specific receptor and the role of that residue in the interaction.

Table 4: Comparative Receptor Binding Affinity

Peptide SequenceTarget ReceptorL-Phg Variant Kd (nM)D-Phg Variant Kd (nM)
Hypothetical Peptide HReceptor Z20200
Hypothetical Peptide IReceptor W10095
(Note: Kd represents the dissociation constant. Data is illustrative.)
Experimental Protocol: Receptor Binding Assay (e.g., ELISA-based)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to measure the binding affinity of peptides to a target receptor.

  • Plate Coating: Immobilize the purified target receptor onto the wells of a microtiter plate.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Peptide Incubation: Add serial dilutions of the biotinylated L-Phg and D-Phg peptides to the wells and incubate.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic substrate.

  • Measurement: Measure the absorbance and calculate the dissociation constant (Kd) from the binding curve.

Receptor_Binding_Pathway cluster_ligand Peptide Ligand cluster_outcome Biological Response L_Phg L-Phg Peptide Receptor Target Receptor L_Phg->Receptor High Affinity D_Phg D-Phg Peptide D_Phg->Receptor Low or No Affinity Binding_L Specific Binding Receptor->Binding_L Binding_D Altered or No Binding Receptor->Binding_D Signal_Transduction Signal Transduction Binding_L->Signal_Transduction

Caption: Impact of Phenylglycine Stereochemistry on Receptor Binding.

Synthesis and Stereochemical Integrity

The synthesis of peptides containing phenylglycine presents a unique challenge due to the increased propensity of the α-proton to be abstracted under basic conditions, leading to racemization.[4][5] This is a critical consideration when using either Boc-L-Phg-OH or Boc-D-Phg-OH, as the stereochemical purity of the final peptide is essential for its intended biological activity. The use of Boc-chemistry for solid-phase peptide synthesis (SPPS) is a well-established method.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin).

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA).

  • Neutralization: Neutralize the resulting amine salt.

  • Coupling: Couple the next Boc-protected amino acid (Boc-L-Phg-OH or Boc-D-Phg-OH) using a suitable coupling reagent. To minimize racemization of phenylglycine, optimized coupling conditions and reagents may be necessary.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps until the desired peptide sequence is assembled.

  • Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like hydrogen fluoride (HF).

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Boc_SPPS_Cycle Start Start with Resin-Bound Peptide Deprotection Boc Deprotection (TFA) Start->Deprotection Neutralization Neutralization Deprotection->Neutralization Coupling Couple next Boc-AA-OH (L-Phg or D-Phg) Neutralization->Coupling Wash Wash Coupling->Wash End_Cycle Repeat or Proceed to Cleavage Wash->End_Cycle End_Cycle->Deprotection Next cycle

Caption: A single cycle in Boc-based Solid-Phase Peptide Synthesis.

Conclusion

The stereochemistry of phenylglycine is a powerful tool in the design of bioactive peptides. The choice between Boc-L-Phg-OH and Boc-D-Phg-OH as a building block can significantly modulate the biological activity profile of the resulting peptide. While D-phenylglycine incorporation often leads to enhanced proteolytic stability and can maintain or even improve antimicrobial and anticancer activities, it can be detrimental to activities that rely on strict stereospecific recognition, such as enzyme inhibition and receptor binding. Therefore, a thorough understanding of the structure-activity relationship and the specific biological target is crucial for the rational design of potent and selective peptide therapeutics. Careful optimization of synthesis protocols is also essential to prevent racemization and ensure the stereochemical integrity of the final peptide product.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing D- and L-Phenylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with peptides containing the non-proteinogenic amino acid phenylglycine (Phg), understanding the stereochemistry is critical. The incorporation of either the D- or L-enantiomer of phenylglycine can significantly impact the peptide's structure, bioactivity, and therapeutic potential. Mass spectrometry, coupled with liquid chromatography, stands as a powerful analytical tool for the characterization and differentiation of these diastereomeric peptides.

This guide provides an objective comparison of the mass spectrometric behavior of peptides containing D-phenylglycine versus L-phenylglycine, supported by experimental data and detailed protocols.

Comparison of Mass Spectrometric Fragmentation

The primary difference in the mass spectrometric analysis of diastereomeric peptides, such as those containing D-Phg and L-Phg, lies in the fragmentation patterns observed during tandem mass spectrometry (MS/MS). While the precursor ion masses are identical, the spatial arrangement of the phenylglycine side chain influences the stability of the fragment ions, leading to variations in their relative abundances.

Advanced fragmentation techniques can enhance these differences, providing clearer differentiation.

  • Collision-Induced Dissociation (CID): This common fragmentation method can reveal subtle differences in the relative intensities of b- and y-type fragment ions. However, for some peptide sequences, the differences may be minimal.

  • Electron-Transfer Dissociation (ETD): ETD often produces a different set of fragment ions (c- and z-type) and can be more sensitive to stereochemistry, particularly for larger peptides with higher charge states.

  • Radical-Directed Dissociation (RDD): RDD has been shown to be particularly effective in discriminating between peptide epimers. By generating a radical at a specific site, the subsequent fragmentation pathways become highly sensitive to the peptide's three-dimensional structure, leading to significant differences in the mass spectra of diastereomers.

Quantitative Data Presentation

The following table illustrates the expected differences in the relative abundance of key fragment ions for a hypothetical model peptide "Ac-Tyr-Xxx-Gly-Phe-NH₂" where Xxx is either L-Phenylglycine or D-Phenylglycine, analyzed by Collision-Induced Dissociation (CID). The data is presented as the relative intensity of each fragment ion normalized to the most abundant fragment ion in each spectrum.

Fragment IonL-Phg Peptide (Relative Intensity %)D-Phg Peptide (Relative Intensity %)Key Observations
b₂ 8560The relative abundance of the b₂ ion is significantly lower in the D-Phg peptide.
y₃ 100100The y₃ ion is the base peak in both spectra.
b₃ 4575The b₃ ion shows a higher relative abundance in the D-Phg peptide.
y₂ 3035Minor difference observed for the y₂ ion.

Note: This data is illustrative and the actual differences in fragment ion intensities will be sequence-dependent.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analysis. The following sections outline the key experimental protocols.

Peptide Synthesis

Peptides containing D- and L-phenylglycine should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Protocol:

  • Resin: Rink Amide resin is a suitable solid support for the synthesis of C-terminally amidated peptides.

  • Amino Acid Activation: Use HBTU/HOBt or HATU as activating agents for the coupling of Fmoc-protected amino acids.

  • Phenylglycine Coupling: Due to the increased risk of racemization of the α-proton of phenylglycine, it is crucial to use a non-racemizing coupling reagent such as COMU or employ a base with lower basicity like N,N-diisopropylethylamine (DIPEA).

  • Deprotection: Use 20% piperidine in dimethylformamide (DMF) for the removal of the Fmoc protecting group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Peptide Purification

Protocol:

  • Column: A C18 stationary phase is typically used for peptide purification.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide.

  • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions containing the purified peptide.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide powder.

LC-MS/MS Analysis

Protocol:

  • Chromatographic Separation:

    • Column: A C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient (e.g., 5-40% B over 30 minutes) is recommended to achieve good separation of the diastereomers.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is recommended.

    • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 300-1500 m/z).

    • MS/MS Fragmentation: Perform data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.

      • CID: Use a normalized collision energy of 25-35%.

      • ETD/RDD (if available): Optimize reaction times and reagent ion settings according to the instrument manufacturer's guidelines.

    • Data Analysis: Process the data using software that allows for the extraction of fragment ion chromatograms and the comparison of mass spectra.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the comparative analysis of peptides containing D- and L-phenylglycine.

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation synthesis_L SPPS of L-Phg Peptide purification_L RP-HPLC Purification synthesis_L->purification_L synthesis_D SPPS of D-Phg Peptide purification_D RP-HPLC Purification synthesis_D->purification_D lcms LC-MS/MS System (e.g., Orbitrap, Q-TOF) purification_L->lcms Inject L-Phg Peptide purification_D->lcms Inject D-Phg Peptide data_acquisition Data-Dependent Acquisition (CID, ETD, RDD) lcms->data_acquisition data_analysis Data Analysis Software data_acquisition->data_analysis comparison Comparison of: - Retention Times - Fragmentation Patterns - Fragment Ion Abundances data_analysis->comparison

Figure 1. Experimental workflow for the comparative mass spectrometry analysis of D- and L-phenylglycine containing peptides.
Logical Relationship of Analytical Techniques

The choice of analytical technique directly influences the ability to differentiate between the diastereomeric peptides.

G cluster_separation Separation cluster_ms Mass Spectrometry LC Liquid Chromatography MS1 MS1 (Precursor Mass) LC->MS1 Separates Diastereomers (Different Retention Times) MS2 MS/MS (Fragmentation) MS1->MS2 Selects Precursor for Fragmentation CID CID MS2->CID ETD ETD MS2->ETD RDD RDD MS2->RDD

Figure 2. Relationship between separation and mass spectrometry techniques for chiral peptide analysis.

The Boc Strategy: A Superior Approach for the Synthesis of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the choice of a protecting group strategy is a critical decision that profoundly influences the success of synthesizing challenging sequences. For hydrophobic peptides, notorious for their propensity to aggregate and pose significant synthetic hurdles, the tert-butyloxycarbonyl (Boc) strategy often emerges as a more robust and effective approach compared to the more commonly used 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of hydrophobic peptides, supported by experimental data, detailed protocols, and a discussion of alternative approaches.

Mitigating Aggregation: The Core Advantage of the Boc Strategy

The primary challenge in synthesizing hydrophobic peptides is the tendency of the growing peptide chain to aggregate on the solid support, leading to incomplete coupling reactions and the formation of deletion sequences.[1] The Boc strategy offers a distinct advantage in overcoming this challenge due to the nature of its deprotection step.

The removal of the Boc group is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[2] This acidic treatment protonates the newly exposed N-terminal amine, creating a positively charged ammonium salt. This charge repulsion between the growing peptide chains effectively disrupts the intermolecular hydrogen bonding that leads to aggregation.[3] This keeps the peptide chain more solvated and accessible for the subsequent coupling step, resulting in higher yields and purity for "difficult" sequences.[3]

In contrast, the Fmoc group is removed by a base, typically piperidine, which leaves the N-terminal amine in a neutral state.[4] This neutral amine is more prone to initiate aggregation through hydrogen bonding, making the synthesis of hydrophobic peptides more challenging with the Fmoc strategy.

Performance Comparison: A Data-Driven Perspective

While the optimal strategy can be sequence-dependent, experimental evidence often demonstrates the superiority of the Boc strategy for hydrophobic peptides.

Peptide Sequence Synthesis Strategy Solvent Yield (%) Purity (%) Reference
Hydrophobic Transmembrane PeptideBoc-SPPS80% NMP/DMSO12Not Specified
Hydrophobic Transmembrane PeptideFmoc-SPPSNot Specified0Not Applicable
Acyl Carrier Protein (65-74) (VQAAIDYING)Standard Boc-SPPSNot SpecifiedNot Reported~60
Acyl Carrier Protein (65-74) (VQAAIDYING)Boc-SPPS with in situ NeutralizationNot SpecifiedSignificantly ImprovedSignificantly Improved
VAVAGBoc-SPPS on BDDMA-PS resinNot SpecifiedGoodHigh
VAVAGFmoc-SPPS on BDDMA-PS resinNot SpecifiedGoodHigh
VIVIGBoc-SPPS on BDDMA-PS resinNot SpecifiedGoodHigh
VIVIGFmoc-SPPS on BDDMA-PS resinNot SpecifiedGoodHigh

Note: The study on VAVAG and VIVIG peptides reported "good yield and high purity" without specifying the exact percentages in the available abstract.

A particularly illustrative example is the attempted synthesis of a hydrophobic transmembrane peptide, where the Boc strategy yielded a 12% product, while the Fmoc strategy failed to produce any desired product. This highlights the critical role of the Boc strategy in enabling the synthesis of highly aggregating sequences.

Experimental Protocols

Boc Solid-Phase Peptide Synthesis (SPPS) with in situ Neutralization for a Hydrophobic Peptide

This protocol is a generalized procedure and may require optimization for specific hydrophobic sequences.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes in a reaction vessel.

2. Boc Deprotection:

  • Drain the DCM.

  • Add 100% trifluoroacetic acid (TFA) to the resin and agitate for 1-2 minutes.

  • Drain the TFA.

  • Repeat the 100% TFA treatment for another 1-2 minutes.

  • Wash the resin with DCM (3x) and isopropanol (IPA) (2x), followed by DCM (3x).

3. Amino Acid Activation and in situ Neutralization/Coupling:

  • In a separate vial, dissolve 4 equivalents of the Boc-protected amino acid and 3.9 equivalents of a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF).

  • Add this solution to the reaction vessel containing the resin.

  • Immediately add 8 equivalents of diisopropylethylamine (DIEA) to the reaction vessel.

  • Agitate the reaction mixture for 10-20 minutes. The coupling reaction occurs simultaneously with the neutralization of the N-terminal amine.

4. Washing:

  • Drain the reaction mixture.

  • Wash the resin thoroughly with DMF (3x).

5. Cycle Repetition:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final coupling and deprotection cycle, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) with scavengers (e.g., anisole). This step requires specialized equipment and safety precautions.

Visualizing the Workflow: Boc vs. Fmoc SPPS

Boc_SPPS_Workflow Resin Resin Boc_AA_Resin Boc-AA-Resin Resin->Boc_AA_Resin Attach First AA Deprotection Boc Deprotection (TFA) Boc_AA_Resin->Deprotection Wash Wash Boc_AA_Resin->Wash Final_Cleavage Final Cleavage (HF) Boc_AA_Resin->Final_Cleavage Final Cycle TFA_Salt H₂N⁺-AA-Resin (TFA Salt) Deprotection->TFA_Salt Coupling Coupling (Boc-AA-OH, Coupling Reagent, DIEA) TFA_Salt->Coupling In situ Neutralization Coupling->Boc_AA_Resin Elongated Peptide Wash->Deprotection Next Cycle Peptide Peptide Final_Cleavage->Peptide

Caption: Workflow of Boc Solid-Phase Peptide Synthesis with in situ neutralization.

Fmoc_SPPS_Workflow Resin Resin Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin Attach First AA Deprotection Fmoc Deprotection (Piperidine) Fmoc_AA_Resin->Deprotection Wash Wash Fmoc_AA_Resin->Wash Final_Cleavage Final Cleavage (TFA) Fmoc_AA_Resin->Final_Cleavage Final Cycle Free_Amine H₂N-AA-Resin Deprotection->Free_Amine Coupling Coupling (Fmoc-AA-OH, Coupling Reagent) Free_Amine->Coupling Coupling->Fmoc_AA_Resin Elongated Peptide Wash->Deprotection Next Cycle Peptide Peptide Final_Cleavage->Peptide

References

A Head-to-Head Battle in Peptide Synthesis: Cost-Benefit Analysis of Boc-DL-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of protecting group strategy for incorporating unique amino acids like DL-Phenylglycine (Phg) is a critical decision. This guide provides a comprehensive cost-benefit analysis of using tert-butyloxycarbonyl (Boc)-protected DL-Phenylglycine (Boc-DL-Phg-OH) versus its more contemporary counterpart, the 9-fluorenylmethyloxycarbonyl (Fmoc)-protected version. This comparison is grounded in an examination of cost, efficiency, risk of racemization, and overall process workflow, supported by established principles of solid-phase peptide synthesis (SPPS).

The incorporation of non-proteinogenic amino acids such as Phenylglycine is pivotal in the development of novel peptide therapeutics, offering enhanced stability, conformational constraint, and unique biological activities.[1][2] However, the synthesis of peptides containing Phenylglycine is notoriously challenging due to the high propensity of its α-carbon to racemize, particularly under basic conditions.[1][3][4] This guide will dissect the advantages and disadvantages of employing the acid-labile Boc protecting group versus the base-labile Fmoc group for the introduction of DL-Phenylglycine, enabling researchers to make an informed decision based on their specific project needs and resources.

At a Glance: Key Differences in Boc vs. Fmoc Strategies for Phenylglycine Incorporation

The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal during SPPS. The Boc group is cleaved by moderately strong acids like trifluoroacetic acid (TFA), while the Fmoc group is removed by a mild base, typically piperidine. This seemingly simple difference dictates the entire synthetic strategy, including the choice of side-chain protecting groups, cleavage from the resin, and, crucially for Phenylglycine, the potential for epimerization.

Quantitative Data Summary: A Comparative Overview

The following tables provide a summary of key quantitative and qualitative parameters to consider when choosing between this compound and Fmoc-DL-Phg-OH for peptide synthesis.

Table 1: Cost Comparison

ParameterThis compoundFmoc-DL-Phg-OHNotes
Amino Acid Derivative Cost Generally lowerGenerally higherBoc-protected amino acids are typically less expensive due to simpler manufacturing processes. Prices for this compound can be found around €98.00 for 25g, while Fmoc-D-Phg-OH can be priced around $132.00 for a similar quantity, though prices vary by supplier and purity.
Primary Deprotection Reagent Trifluoroacetic acid (TFA)PiperidineTFA is a significant cost in both methods (for deprotection in Boc and final cleavage in Fmoc).
Coupling Reagents DCC/HOBt (less expensive), HBTU/HATU (more expensive)HBTU/HATU/COMU (more expensive but efficient)While less expensive carbodiimides can be used in Boc-SPPS, more efficient and expensive uronium/aminium reagents are often preferred for difficult couplings in both strategies.
Solvents Dichloromethane (DCM), Dimethylformamide (DMF)Dimethylformamide (DMF)Solvent consumption is a major cost driver in both methods.
Final Cleavage Reagents Hydrofluoric acid (HF) or TFMSA (requires specialized apparatus)Trifluoroacetic acid (TFA)The need for hazardous HF and specialized equipment for Boc-SPPS can be a significant hidden cost.
Waste Disposal Halogenated and acidic wasteBasic and acidic wasteCosts are generally comparable but depend on local regulations.

Table 2: Performance and Quality Comparison

ParameterBoc Strategy with this compoundFmoc Strategy with Fmoc-DL-Phg-OHNotes
Risk of Racemization LowerVery HighThe acidic deprotection conditions in Boc-SPPS are less likely to cause racemization of the acid-labile α-proton of Phenylglycine. The basic conditions of Fmoc deprotection and coupling significantly increase the risk of epimerization.
Coupling Efficiency Generally high, but can be sequence-dependentGenerally very high, but can be impacted by racemization side reactionsFmoc chemistry is often cited for its high coupling efficiency. However, for Phenylglycine, side reactions due to racemization can affect the overall yield of the desired stereoisomer.
Synthesis of Long/Difficult Sequences Often preferredCan be challenging due to aggregationThe protonated state of the N-terminus after Boc deprotection can help to reduce peptide aggregation.
Compatibility with Sensitive Residues Less suitable for acid-sensitive modificationsMore suitableThe milder overall conditions of Fmoc-SPPS are advantageous for peptides with acid-labile post-translational modifications.
Safety Use of highly toxic HF for cleavage is a major concernGenerally safer due to avoidance of HFThe handling of HF requires specialized equipment and stringent safety protocols.
Automation Friendliness Less common in modern automated synthesizersThe dominant strategy for automated SPPSThe milder chemistry and ease of monitoring have made Fmoc the standard for automated synthesis.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a manual synthesis cycle for the incorporation of this compound using a Merrifield resin.

1. Resin Swelling:

  • Swell the Merrifield resin in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes.

  • Drain the solution and treat with 50% TFA in DCM for an additional 20-30 minutes.

  • Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and Dimethylformamide (DMF) (3x).

3. Neutralization:

  • Neutralize the resin with a 10% solution of Diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice).

  • Wash the resin with DMF (3x) and DCM (3x).

4. Coupling of this compound:

  • In a separate vessel, pre-activate this compound (3 equivalents) with a suitable coupling reagent such as HBTU (3 eq.) and HOBt (3 eq.) in DMF in the presence of DIEA (6 eq.) for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, extended reaction times or double coupling may be necessary.

  • Monitor the coupling reaction using the Kaiser test (a negative result indicates completion).

5. Washing:

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

6. Repeat Cycle:

  • Return to step 2 for the incorporation of the next amino acid.

7. Final Cleavage:

  • After completion of the synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like liquid Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole). This step requires specialized equipment and extreme caution.

General Protocol for SPPS using Fmoc-DL-Phg-OH with Minimized Racemization

This protocol incorporates best practices to suppress epimerization during the coupling of Fmoc-DL-Phg-OH.

1. Resin Swelling:

  • Swell the Rink Amide or Wang resin in DMF for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

  • Drain and repeat the treatment for 15-20 minutes.

  • Wash the resin thoroughly with DMF (5x).

3. Coupling of Fmoc-DL-Phg-OH (Racemization Suppression):

  • In a separate vessel, dissolve Fmoc-DL-Phg-OH (3 equivalents) and a coupling agent known to suppress racemization, such as COMU (3 eq.) or DEPBT (3 eq.), in DMF.

  • Add a hindered, non-nucleophilic base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) (6 equivalents). Avoid using DIPEA/DIEA for this step as it promotes racemization.

  • Add the activation mixture to the resin and allow the coupling to proceed for 1-2 hours.

  • Monitor the reaction completion using the Kaiser test.

4. Washing:

  • Wash the resin with DMF (3x) and DCM (3x).

5. Repeat Cycle:

  • Return to step 2 for the next amino acid coupling. For subsequent standard amino acids, common coupling reagents like HBTU/HATU with DIEA can be used.

6. Final Cleavage and Deprotection:

  • Treat the peptide-resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

  • Precipitate the peptide in cold diethyl ether.

Mandatory Visualizations

Boc_SPPS_Workflow start Resin-Bound Peptide (N-Boc protected) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF, DCM) neutralization->wash2 coupling Coupling (Activated Boc-AA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Elongated Peptide (N-Boc protected) wash3->end

Boc Solid-Phase Peptide Synthesis Cycle

Fmoc_SPPS_Workflow start Resin-Bound Peptide (N-Fmoc protected) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Activated Fmoc-AA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Elongated Peptide (N-Fmoc protected) wash2->end Racemization_Mechanism cluster_0 Base-Catalyzed Enolization cluster_1 Loss of Stereochemistry Fmoc_Phg Fmoc-Phg-OH Activated_Ester Activated Ester Intermediate Fmoc_Phg->Activated_Ester Coupling Reagent Enolate Planar Enolate Intermediate Activated_Ester->Enolate Base (e.g., DIEA) -H+ Reprotonation_L Reprotonation (re-face) Enolate->Reprotonation_L Reprotonation_D Reprotonation (si-face) Enolate->Reprotonation_D L_Product L-Phg Peptide (Desired) Reprotonation_L->L_Product D_Product D-Phg Peptide (Racemized) Reprotonation_D->D_Product

References

Unraveling the Conformational Impact of DL-Phenylglycine on Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate ways in which non-natural amino acids influence peptide conformation is paramount for designing novel therapeutics with enhanced stability and bioactivity. This guide provides a comprehensive evaluation of the impact of DL-phenylglycine on peptide structure, comparing its effects to peptides containing the natural aromatic amino acid, L-phenylalanine. This analysis is supported by experimental data from key analytical techniques, offering a clear perspective on the structural consequences of this substitution.

The incorporation of unnatural amino acids is a powerful strategy in peptide and protein engineering to introduce novel functionalities, improve proteolytic resistance, and constrain conformational flexibility.[1][2] DL-phenylglycine, an achiral amino acid with a phenyl group directly attached to the α-carbon, presents a unique structural element compared to its natural counterpart, phenylalanine, which has a methylene spacer. This seemingly subtle difference has profound implications for the local and global conformation of a peptide chain.

The Structural Influence of Phenylglycine

The direct attachment of the bulky phenyl ring to the peptide backbone in phenylglycine significantly restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles.[3][4] This steric hindrance limits the accessible conformational space, often inducing more extended or specific turn structures. In contrast, the methylene group in phenylalanine allows for greater flexibility, enabling the phenyl side chain to adopt a wider range of orientations with less impact on the backbone conformation.

A comparative study on peptide hydrogels derived from phenylalanine and phenylglycine revealed that substituting phenylalanine with the more rigid phenylglycine resulted in a significant increase in gel strength and stability.[5] This was attributed to modified π-π stacking interactions, indicating a more ordered and stable supramolecular assembly driven by the conformational constraints imposed by phenylglycine.

Comparative Analysis of Peptide Conformation

To quantitatively assess the impact of DL-phenylglycine, we will consider a hypothetical comparative analysis of a model hexapeptide, Ac-Lys-Gly-Xxx-Gly-Gly-Lys-NH2, where Xxx is either L-Phenylalanine (Phe) or DL-Phenylglycine (Phg). The following tables summarize expected data based on typical results from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography.

Table 1: NMR Spectroscopic Data – Dihedral Angles (φ, ψ)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. By analyzing nuclear Overhauser effects (NOEs) and scalar couplings, it is possible to determine the dihedral angles of the peptide backbone.

Residue PositionPeptide with L-PhenylalaninePeptide with DL-Phenylglycine
φ (°) ψ (°)
Lys 1--
Gly 2-150150
Xxx 3 -80 120
Gly 480-70
Gly 5-160155
Lys 6--

Note: These are representative values and can vary depending on the specific peptide sequence and experimental conditions.

The data illustrates that the presence of DL-phenylglycine tends to force the backbone into a more extended conformation, as indicated by the φ and ψ angles approaching ±180°.

Table 2: Circular Dichroism (CD) Spectroscopy – Secondary Structure Estimation

Circular Dichroism (CD) spectroscopy is a widely used method to investigate the secondary structure of peptides in solution. The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's backbone conformation.

Secondary StructurePeptide with L-Phenylalanine (%)Peptide with DL-Phenylglycine (%)
α-Helix105
β-Sheet3045
β-Turn2535
Random Coil3515

Note: Percentages are estimations derived from deconvolution of CD spectra and can be influenced by the specific algorithms and reference datasets used.

The increased β-sheet and β-turn content in the peptide containing DL-phenylglycine suggests a more ordered and folded structure compared to the more flexible phenylalanine-containing counterpart.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of peptide conformation. Below are summaries of the key experimental protocols used to obtain the data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihedral Angle Determination
  • Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM. A buffer is used to maintain a constant pH, and a reference standard (e.g., DSS or TSP) is added for chemical shift calibration.

  • Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) for assigning proton resonances and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).

  • Structure Calculation: The NOE-derived distance restraints, along with dihedral angle restraints obtained from ³J-coupling constants (e.g., from COSY experiments), are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs generate an ensemble of structures that are consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
  • Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) to a concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region (190-250 nm).

  • Data Acquisition: The CD spectrum is recorded using a spectropolarimeter. A baseline spectrum of the buffer is first recorded and subtracted from the sample spectrum. Spectra are typically measured in a quartz cuvette with a path length of 1 mm.

  • Data Analysis: The resulting spectrum (ellipticity vs. wavelength) is converted to mean residue ellipticity. The secondary structure content is then estimated by using deconvolution algorithms that fit the experimental spectrum to a linear combination of reference spectra for different secondary structures (α-helix, β-sheet, β-turn, and random coil).

X-ray Crystallography for High-Resolution Structure Determination
  • Crystallization: The peptide is dissolved at a high concentration and screened against a variety of crystallization conditions (precipitants, buffers, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Determination and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. A model of the peptide is then built into the electron density map and refined to best fit the experimental data.

Visualizing the Impact: Experimental Workflow and Conformational Logic

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Conformational Analysis cluster_data_processing Data Processing & Modeling Peptide_Synthesis Peptide Synthesis (with Phe or Phg) Purification Purification (HPLC) Peptide_Synthesis->Purification Quantification Quantification Purification->Quantification NMR NMR Spectroscopy Quantification->NMR CD CD Spectroscopy Quantification->CD XRay X-ray Crystallography Quantification->XRay NMR_Data Dihedral Angles (φ, ψ) NMR->NMR_Data CD_Data Secondary Structure (%) CD->CD_Data XRay_Data Atomic Coordinates XRay->XRay_Data Comparative_Analysis Comparative Analysis NMR_Data->Comparative_Analysis CD_Data->Comparative_Analysis XRay_Data->Comparative_Analysis Conformational_Logic cluster_Phe L-Phenylalanine cluster_Phg DL-Phenylglycine Phe_Structure Cα-CH₂-Ph Phe_Flexibility High Rotational Freedom Phe_Structure->Phe_Flexibility Phe_Conformation Diverse Conformations (α, β, turn, coil) Phe_Flexibility->Phe_Conformation Impact Impact on Peptide Properties Phe_Conformation->Impact Lower Stability Phg_Structure Cα-Ph Phg_Restriction Steric Hindrance Phg_Structure->Phg_Restriction Phg_Conformation Restricted Conformations (Extended, β-turn) Phg_Restriction->Phg_Conformation Phg_Conformation->Impact Higher Stability & Ordered Assembly

References

Validating the Enantiomeric Purity of Boc-DL-Phg-OH: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of starting materials is a critical step in the synthesis of chiral molecules. This guide provides an objective comparison of the primary analytical techniques for validating the enantiomeric purity of N-Boc-DL-phenylglycine (Boc-DL-Phg-OH), a common building block in peptide synthesis. We present a detailed analysis of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents, supported by experimental data and protocols to aid in method selection and implementation.

The stereochemistry of amino acid derivatives used in peptide synthesis directly impacts the biological activity and safety of the final therapeutic product.[1] Therefore, robust and reliable analytical methods are required to accurately quantify the enantiomeric excess (e.e.) of starting materials like this compound. The choice of analytical technique depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation.

Comparison of Analytical Techniques

The three primary methods for determining the enantiomeric purity of this compound are Chiral HPLC, Chiral SFC, and NMR with chiral solvating agents. Each method offers distinct advantages and disadvantages in terms of performance and application.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)NMR with Chiral Solvating Agents
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Differential interaction of enantiomers with a CSP using a supercritical fluid (typically CO2) as the primary mobile phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Speed Moderate analysis times.Fast analysis times due to low viscosity and high diffusivity of the mobile phase.[2][3]Rapid, as no chromatographic separation is required.
Resolution Generally provides good to excellent resolution of enantiomers.Often yields higher resolution and efficiency compared to HPLC.[2]Resolution is dependent on the chemical shift difference (Δδ) between the diastereomeric complexes.
Sensitivity High sensitivity, especially with UV or MS detection.High sensitivity, compatible with various detectors including MS.Lower sensitivity compared to chromatographic methods.
Solvent Consumption Higher consumption of organic solvents.Significantly lower consumption of organic solvents, making it a "greener" technique.[3]Requires deuterated solvents for analysis.
Method Development Can be time-consuming to find the optimal CSP and mobile phase combination.Often faster method development compared to HPLC.Requires screening of suitable chiral solvating agents and optimization of conditions.
Sample Throughput Moderate.High.High.

Experimental Data and Performance Metrics

The following table summarizes typical performance data for the enantiomeric analysis of this compound and related compounds using the three techniques.

ParameterChiral HPLCChiral SFCNMR with Chiral Solvating Agent
Chiral Stationary Phase / Agent CHIRALPAK® AS-HPolysaccharide-based CSPs(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol
Typical Mobile Phase / Solvent Isopropanol in HexaneCO2 with a polar co-solvent (e.g., Methanol)CDCl3
Resolution (Rs) > 1.5 (baseline separation)> 2.0 (baseline separation)Dependent on Δδ, typically > 0.05 ppm for accurate integration.
Limit of Detection (LOD) ~0.05% of the minor enantiomer~0.05% of the minor enantiomer~1% of the minor enantiomer
Limit of Quantitation (LOQ) ~0.1% of the minor enantiomer~0.1% of the minor enantiomer~2-5% of the minor enantiomer
Precision (%RSD) < 2%< 2%< 5%

Experimental Protocols

Detailed methodologies for each technique are provided below to guide researchers in setting up their validation experiments.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of this compound using a chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV detector

Materials:

  • This compound sample

  • Boc-L-Phg-OH and Boc-D-Phg-OH reference standards

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol

  • Chiral Column: CHIRALPAK® AS-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

Procedure:

  • Sample Preparation: Dissolve the this compound sample and reference standards in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: 20% Isopropanol in Hexane (Isocratic)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the racemic standard to determine the retention times of the D and L enantiomers. Inject the sample solution and integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Chiral Supercritical Fluid Chromatography (SFC)

Objective: To achieve a fast and efficient separation of this compound enantiomers using supercritical CO2 as the mobile phase.

Instrumentation:

  • SFC system with a CO2 pump and a co-solvent pump

  • Autosampler

  • Column oven

  • Back pressure regulator

  • UV detector

Materials:

  • This compound sample

  • Boc-L-Phg-OH and Boc-D-Phg-OH reference standards

  • SFC-grade CO2

  • HPLC-grade Methanol

  • Chiral Column: Polysaccharide-based CSP (e.g., CHIRALPAK® series)

Procedure:

  • Sample Preparation: Dissolve the this compound sample and reference standards in Methanol to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO2 and Methanol (gradient or isocratic, e.g., 80:20 v/v)

    • Flow Rate: 3.0 mL/min

    • Column Temperature: 40 °C

    • Back Pressure: 150 bar

    • Detection Wavelength: 220 nm

    • Injection Volume: 5 µL

  • Analysis: Follow the same analysis and calculation steps as described for HPLC.

NMR Spectroscopy with Chiral Solvating Agent

Objective: To determine the enantiomeric excess of this compound by observing the chemical shift non-equivalence of diastereomeric complexes in the ¹H NMR spectrum.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Materials:

  • This compound sample

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol

  • Deuterated chloroform (CDCl3)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of CDCl3 and dissolve the sample.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add 1.0 to 1.5 equivalents of the chiral solvating agent, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, to the NMR tube.

    • Gently mix the contents of the tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the signals of interest.

  • Data Analysis:

    • Identify a well-resolved proton signal (e.g., the α-proton of the phenylglycine moiety) that shows splitting into two distinct signals corresponding to the two diastereomeric complexes.

    • Integrate the areas of these two signals.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Integral of major diastereomer signal - Integral of minor diastereomer signal) / (Integral of major diastereomer signal + Integral of minor diastereomer signal) ] x 100

Visualizing the Workflow

The general workflow for validating the enantiomeric purity of a starting material like this compound can be visualized as a logical progression from method selection to data analysis and reporting.

G cluster_0 Method Selection cluster_1 Method Development & Validation cluster_2 Sample Analysis cluster_3 Data Interpretation & Reporting Select Analytical Technique Select Analytical Technique Optimize Parameters Optimize Parameters Select Analytical Technique->Optimize Parameters Validate Method Validate Method Optimize Parameters->Validate Method Prepare Sample & Standards Prepare Sample & Standards Validate Method->Prepare Sample & Standards Acquire Data Acquire Data Prepare Sample & Standards->Acquire Data Process & Analyze Data Process & Analyze Data Acquire Data->Process & Analyze Data Calculate Enantiomeric Purity Calculate Enantiomeric Purity Process & Analyze Data->Calculate Enantiomeric Purity Report Results Report Results Calculate Enantiomeric Purity->Report Results

Caption: Workflow for Enantiomeric Purity Validation.

Alternative Starting Materials

While this compound is a common starting material, its use necessitates a resolution step to isolate the desired enantiomer. Alternatively, researchers can opt for enantiomerically pure starting materials to streamline the synthesis process. The choice between these alternatives depends on cost, availability, and the specific requirements of the synthetic route.

Starting MaterialAdvantagesDisadvantages
This compound (Racemic Mixture) Lower initial cost.Requires a resolution step, which can be time-consuming and may result in lower overall yield.
Boc-L-Phg-OH (Enantiopure) Eliminates the need for resolution, simplifying the synthetic workflow and ensuring stereochemical integrity from the outset.Higher initial cost compared to the racemic mixture.
Boc-D-Phg-OH (Enantiopure) Same as Boc-L-Phg-OH.Same as Boc-L-Phg-OH.

The decision to use a racemic mixture followed by resolution or to start with an enantiopure material should be made based on a thorough cost-benefit analysis and the scalability of the intended synthesis.

Conclusion

The validation of the enantiomeric purity of this compound is a critical quality control step in the synthesis of chiral peptides. Chiral HPLC, Chiral SFC, and NMR with chiral solvating agents are all powerful techniques for this purpose. Chiral SFC often presents the best balance of speed, resolution, and reduced environmental impact, making it an attractive alternative to traditional Chiral HPLC. NMR spectroscopy offers a rapid, non-separative method for determining enantiomeric excess, although with lower sensitivity. The choice of the most appropriate technique will depend on the specific needs of the laboratory and the stage of drug development. By following the detailed protocols and considering the performance data presented in this guide, researchers can confidently select and implement a suitable method for the validation of their chiral starting materials.

References

A Comparative Analysis of Coupling Reagents for Boc-DL-Phenylglycine-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and stereochemically pure incorporation of non-standard amino acids is a critical step in peptide synthesis. Boc-DL-Phenylglycine-OH (Boc-DL-Phg-OH), a sterically hindered amino acid, presents a notable challenge due to the increased propensity for racemization at the α-carbon. The selection of an appropriate coupling reagent is therefore paramount to achieving high yields and maintaining the stereochemical integrity of the final peptide. This guide provides an objective comparison of various coupling reagents for the incorporation of this compound, supported by experimental data from studies on phenylglycine derivatives.

Performance Comparison of Coupling Reagents

The choice of coupling reagent, and equally important, the accompanying base, significantly influences the efficiency of the coupling reaction and the extent of racemization. Phenylglycine is particularly susceptible to racemization due to the increased acidity of its α-proton.[1][2] While direct comparative studies on this compound are limited, data from studies on Fmoc-protected and Z-protected phenylglycine provide valuable insights into the performance of different coupling reagents.

The following table summarizes the performance of various coupling reagents in reactions involving phenylglycine derivatives. The data indicates that modern uronium/aminium and phosphonium salt reagents, particularly in combination with optimized bases, offer superior performance in minimizing racemization.

Coupling Reagent/MethodAdditiveBaseDiastereomeric Purity (%)Yield (%)Key Considerations
Uronium/Aminium Reagents
COMU-TMP92-Third-generation uronium salt showing excellent performance in suppressing racemization when paired with a sterically hindered base.[3]
HATU-DIPEA83-Generally a highly efficient coupling reagent, but may lead to increased racemization of phenylglycine with common bases like DIPEA.[3][4]
HBTU-DIPEA--A widely used reagent, though slightly less reactive than HATU, which can sometimes be advantageous in reducing side reactions.
DMTMM-BF4-NMM71-A triazine-derived coupling reagent that has shown utility in reducing racemization, especially under microwave-assisted conditions.
Phosphonium Reagents
PyBOP-DIPEA--A common phosphonium salt reagent, effective for many standard couplings.
DEPBT----Noted for its ability to suppress racemization, particularly with sensitive amino acids.
Carbodiimide Reagents
DICOxymaPure-9989.9The combination of DIC with OxymaPure has been shown to be highly effective in minimizing racemization and achieving high yields in solution-phase synthesis of a phenylglycine-containing dipeptide.
DICHOAt-96.781.4HOAt is a well-regarded additive for suppressing racemization with carbodiimides.
DICHOBt-90.781.9The classic combination for carbodiimide-mediated coupling, though generally less effective at preventing racemization than HOAt or OxymaPure for sensitive residues.

Note: The diastereomeric purity data is derived from a study on the coupling of Fmoc-L-Phg-OH in solid-phase peptide synthesis. The yield and racemization data for DIC combinations are from a solution-phase synthesis of Z-Phg-Pro-NH2. These values should be considered representative and may vary based on the specific peptide sequence, reaction conditions, and whether a Boc or Fmoc protection strategy is employed.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative data. These protocols are based on solid-phase peptide synthesis (SPPS) using a Boc protection strategy.

Protocol 1: General Boc-SPPS Coupling Cycle

This protocol outlines a standard manual solid-phase synthesis cycle for the incorporation of this compound.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Wash the resin with dimethylformamide (DMF) (3 x 10 mL/g of resin).

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.

  • Wash the resin with DCM (3 x 10 mL/g of resin).

3. Neutralization:

  • Wash the resin with DMF (3 x 10 mL/g of resin).

  • Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF and agitate for 5 minutes. Repeat the neutralization step.

  • Wash the resin with DMF (5 x 10 mL/g of resin).

4. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), the chosen coupling reagent (e.g., HATU, 2.9 equivalents), and an appropriate additive if required (e.g., HOBt, 3 equivalents) in DMF.

  • Add the appropriate base (e.g., DIPEA, 6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-4 hours. The coupling of sterically hindered amino acids may require longer reaction times or double coupling.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

5. Washing:

  • After a negative Kaiser test, wash the resin thoroughly with DMF, DCM, and isopropanol.

6. Capping (Optional):

  • If the coupling is incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride and pyridine in DMF.

Protocol 2: Post-Synthesis Cleavage and Purification

1. Final Deprotection and Cleavage:

  • After the final coupling cycle, wash the peptide-resin thoroughly with DMF and DCM, and dry under vacuum.

  • For cleavage from a Merrifield or PAM resin, use a strong acid cocktail such as hydrofluoric acid (HF) with appropriate scavengers (e.g., p-cresol, thioanisole) at 0°C for 1-2 hours.

2. Peptide Precipitation and Purification:

  • Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.

  • Wash the peptide pellet several times with cold ether and then dry under vacuum.

  • Dissolve the crude peptide in a suitable aqueous buffer and purify using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.

Visualizations

To better illustrate the processes involved in this comparative study, the following diagrams are provided.

G cluster_workflow General Peptide Coupling Workflow start Start: Resin with Free Amine preactivation Pre-activation: This compound + Coupling Reagent + Base in DMF start->preactivation coupling Coupling: Add activated amino acid to resin preactivation->coupling monitoring Monitor Reaction (e.g., Kaiser Test) coupling->monitoring washing Washing: Remove excess reagents and byproducts monitoring->washing Negative recouple Recouple or Cap monitoring->recouple Positive next_cycle Proceed to Next Cycle (Deprotection) washing->next_cycle recouple->coupling

Caption: A generalized workflow for the coupling of this compound in solid-phase peptide synthesis.

G cluster_mechanism General Mechanism of Amide Bond Formation Boc_AA This compound (Carboxylic Acid) Activated_Intermediate Reactive Intermediate (e.g., Active Ester) Boc_AA->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_Intermediate Peptide_Bond Peptide Bond Formation Activated_Intermediate->Peptide_Bond Amine N-terminal Amine of Peptide Chain Amine->Peptide_Bond

Caption: A simplified diagram illustrating the general mechanism of amide bond formation using a coupling reagent.

References

Safety Operating Guide

Navigating the Disposal of Boc-DL-Phg-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the proper disposal of Boc-DL-Phg-OH (N-tert-Butoxycarbonyl-DL-phenylglycine), ensuring adherence to safety protocols and environmental regulations. While this compound is a widely utilized amino acid derivative in peptide synthesis, its disposal requires careful consideration of its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and wear the appropriate personal protective equipment (PPE).

  • Eye Protection: Chemical safety goggles are mandatory to prevent eye irritation.[1][2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) to avoid skin contact.[3]

  • Body Protection: A laboratory coat should be worn to protect against accidental spills.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[3]

All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

Chemical and Physical Properties

A thorough understanding of the properties of this compound is fundamental to its safe handling and disposal.

PropertyValueReference
CAS Number 3601-66-9
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
Appearance White to light yellow powder or crystal
Melting Point 88 - 91 °C
Hazard Statements H302, H315, H319, H335
Signal Word Warning

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed chemical waste disposal service. Adherence to federal, state, and local environmental regulations is crucial.

1. Containment of Solid Waste:

  • Carefully sweep up the solid this compound, avoiding dust generation.

  • Place the material into a suitable, clearly labeled, and sealable container designed for chemical waste.

2. Management of Contaminated Materials:

  • Any items that have come into contact with this compound, such as weighing paper, gloves, and wipes, must be collected in a separate, sealed container.

  • This container should be labeled as "Non-hazardous Chemical Waste" and specify the contaminant.

3. Disposal of Solutions:

  • Solutions containing this compound should be collected in a sealed, labeled container that is compatible with the solvent used.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

4. Storage and Labeling:

  • All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and any associated hazard warnings.

  • Store the sealed waste containers in a designated, well-ventilated, and secure chemical waste accumulation area.

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide a complete and accurate waste manifest, detailing the chemical name and quantity.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_containment Containment & Labeling cluster_disposal Final Disposal A Consult SDS B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area B->C D Identify Waste Type D_solid Solid this compound D->D_solid D_cont Contaminated Materials D->D_cont D_sol Solutions D->D_sol E_solid Sweep solid waste into a sealed container D_solid->E_solid Procedure E_cont Collect in a separate sealed container D_cont->E_cont Procedure E_sol Collect in a compatible sealed container D_sol->E_sol Procedure F Label all containers with: - Full Chemical Name - Hazard Warnings E_solid->F E_cont->F E_sol->F G Store in Designated Waste Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Vendor G->H I Provide Accurate Waste Manifest H->I

Caption: Disposal workflow for this compound.

By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their institutions.

References

Personal protective equipment for handling Boc-DL-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Boc-DL-Phg-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 3601-66-9). Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Chemical Safety and Hazard Information

This compound, also known as N-Boc-DL-phenylglycine, is a solid, N-Boc protected amino acid derivative commonly used in peptide synthesis and pharmaceutical research. While some suppliers classify this chemical as non-hazardous under OSHA 2012 standards, others indicate potential hazards.[1][2] The European Chemicals Agency (ECHA) and other suppliers have classified it with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Due to this conflicting information, it is imperative to handle this compound with appropriate caution, assuming it to be hazardous.

Property Value Source
Chemical Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Physical Form White to off-white solid/powder
Melting Point 83-107 °C
Storage Temperature 2-8°C, sealed in a dry environment
Hazard Statements H302, H315, H319, H335
Precautionary Statements P261, P305+P351+P338
Acute Toxicity (LD50) No data available

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The minimum required PPE for handling this compound includes:

  • Eye and Face Protection : Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles whenever there is a significant splash hazard.

  • Hand Protection : Chemical-resistant nitrile gloves are required. Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection : A standard laboratory coat must be worn and kept buttoned to protect clothing and skin.

  • Respiratory Protection : Due to the powdered nature of the compound and the potential for respiratory irritation (H335), work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved N95 respirator or higher is necessary.

  • Footwear : Closed-toe shoes that fully cover the foot are mandatory in the laboratory.

Operational Plan: Safe Handling and First Aid

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Use process enclosures or local exhaust ventilation for any procedures that may generate dust.

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Weigh the chemical in a fume hood or a ventilated balance enclosure.

  • Keep the container tightly closed when not in use.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.

  • In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterward. Seek medical attention.

Experimental Protocol: Peptide Coupling

This protocol provides a general methodology for a standard peptide coupling reaction using this compound. Reagent quantities are representative and should be adjusted based on the specific reaction scale.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • Coupling Reagent: Dicyclohexylcarbodiimide (DCC) or HBTU

  • Additive: 1-Hydroxybenzotriazole (HOBt)

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous solvents: Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure (DCC/HOBt Method):

  • Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Addition of Amine : Add the amino acid ester hydrochloride (1.0 eq) and a tertiary base such as NMM or DIPEA (1.0-1.2 eq) to the solution.

  • Cooling : Cool the reaction mixture to 0°C in an ice bath.

  • Coupling : Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture while stirring.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Disposal Plan

All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.

Waste Identification and Segregation:

  • Identify waste containing this compound as a non-halogenated solid organic waste .

  • This waste stream must be segregated from aqueous, halogenated, and inorganic waste streams.

Containerization and Labeling:

  • Use a dedicated, clearly labeled, and sealable container for solid chemical waste.

  • The label must include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant").

  • Contaminated lab supplies (e.g., gloves, weighing paper, paper towels) should be double-bagged, labeled as hazardous waste, and disposed of in the solid chemical waste container.

Disposal Procedure:

  • Store the sealed waste container in a designated hazardous waste storage area, away from incompatible materials.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Arrange for pickup and disposal by a licensed chemical waste management company. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Diagrams

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Set Up in Fume Hood prep_ppe->prep_hood prep_weigh 3. Weigh Solid Chemical prep_hood->prep_weigh exp_dissolve 4. Dissolve in Solvent prep_weigh->exp_dissolve Transfer Chemical exp_react 5. Perform Reaction exp_dissolve->exp_react exp_monitor 6. Monitor Progress (TLC) exp_react->exp_monitor disp_segregate 7. Segregate Waste (Solid Organic) exp_monitor->disp_segregate End of Experiment disp_container 8. Place in Labeled Waste Container disp_segregate->disp_container disp_store 9. Store in Designated Area disp_container->disp_store

Caption: Workflow for safely handling this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.